molecular formula C13H20N2O2 B1365555 [2-(2-Morpholinoethoxy)phenyl]methylamine CAS No. 540753-13-7

[2-(2-Morpholinoethoxy)phenyl]methylamine

Katalognummer: B1365555
CAS-Nummer: 540753-13-7
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: QHAMTJRGPZWTSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(2-Morpholinoethoxy)phenyl]methylamine (CAS 540753-13-7) is a high-purity (97%) chemical building block of significant value in medicinal chemistry and organic synthesis . This compound features a benzylamine group linked via an ethoxy spacer to a morpholine ring, a structure classified as a privileged scaffold in drug discovery for its ability to improve pharmacokinetic properties and facilitate target binding . Its primary amine group serves as a key reactive site for nucleophilic attack and acylation reactions, making it a versatile precursor for constructing amides, secondary amines, and other nitrogen-containing structures . Researchers utilize this compound as a critical intermediate in the synthesis of complex molecules, including analogues of reboxetine for central nervous system (CNS) drug development and as a positron emission tomography (PET) radioligand precursor for imaging the norepinephrine transporter (NET) . Furthermore, derivatives of this scaffold have been investigated for their potential in developing anticancer agents and antimicrobials, highlighting its broad utility in exploring new therapeutic areas . The compound is supplied with the following specifications: Molecular Formula: C13H20N2O2, Molecular Weight: 236.31 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[2-(2-morpholin-4-ylethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c14-11-12-3-1-2-4-13(12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAMTJRGPZWTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428742
Record name [2-(2-morpholinoethoxy)phenyl]methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540753-13-7
Record name [2-(2-morpholinoethoxy)phenyl]methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-(2-morpholinoethoxy)phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to [2-(2-Morpholinoethoxy)phenyl]methylamine: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential therapeutic applications of [2-(2-Morpholinoethoxy)phenyl]methylamine. As an ortho-isomer of the well-studied para-substituted analogue, this compound presents a unique structural motif with potential for novel interactions in biological systems. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource. We will delve into its physicochemical characteristics, a detailed, rationalized synthetic protocol, and explore its potential in drug discovery, particularly in the context of kinase inhibition.

Introduction: The Significance of the Morpholinoethoxy Phenyl Moiety

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and target binding. The morpholinoethoxy phenyl scaffold, in particular, is a key feature in a number of targeted therapies, including tyrosine kinase inhibitors.[3] While the para-substituted isomer, [4-(2-Morpholinoethoxy)phenyl]methylamine, is a more commonly utilized building block, the ortho-isomer, this compound, offers a distinct spatial arrangement of its functional groups. This difference in substitution pattern can lead to unique conformational preferences and potentially novel pharmacological activities, making it an intriguing candidate for further investigation in drug discovery programs.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is scarce. Therefore, the following table presents a combination of computed properties and estimated values based on the known properties of its parent compound, phenethylamine, and related structures.[4][5][6] These values provide a useful starting point for understanding its behavior in various experimental settings.

PropertyValue (Estimated)Rationale/Comparison
Molecular Formula C₁₃H₂₀N₂O₂-
Molecular Weight 236.31 g/mol -
Appearance Colorless to pale yellow liquidBased on phenethylamine and its derivatives.[5]
Boiling Point > 200 °CExpected to be higher than phenethylamine (195 °C) due to increased molecular weight and polarity.[5]
Solubility Soluble in water, ethanol, and other polar organic solventsThe morpholine and amine functionalities are expected to confer good aqueous solubility.[5]
pKa ~9.5 - 10.0 (for the primary amine)Similar to other phenethylamines.[5]
LogP ~1.5 - 2.0The morpholinoethoxy group increases polarity compared to phenethylamine (LogP ~1.4).[4]

Synthesis and Reactivity: A Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from the commercially available 2-hydroxybenzonitrile. This pathway involves a Williamson ether synthesis followed by the reduction of the nitrile group.

Proposed Synthetic Workflow

The overall synthetic scheme is depicted below:

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction 2-hydroxybenzonitrile 2-Hydroxybenzonitrile reagents1 4-(2-Chloroethyl)morpholine, K₂CO₃, DMF 2-hydroxybenzonitrile->reagents1 intermediate 2-(2-Morpholinoethoxy)benzonitrile reagents1->intermediate reagents2 LiAlH₄, THF then H₂O workup intermediate->reagents2 final_product This compound reagents2->final_product Signaling_Pathway cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor [2-(2-Morpholinoethoxy)phenyl] -methylamine Derivative (Hypothetical) Inhibitor->PI3K Inhibition

Sources

An In-Depth Technical Guide to the Synthesis of [2-(2-Morpholinoethoxy)phenyl]methylamine: A Key Intermediate in Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of [2-(2-Morpholinoethoxy)phenyl]methylamine in Drug Discovery

This compound is a strategically important building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural architecture, featuring a phenethylamine core appended with a morpholinoethoxy moiety at the ortho position, is a recurring motif in a number of therapeutic agents. Notably, this scaffold is closely related to the structure of Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of clinical depression.[1] The morpholine ring is a privileged structure in drug design, often incorporated to enhance aqueous solubility, improve metabolic stability, and fine-tune the pharmacokinetic profile of a drug candidate. The phenethylamine framework is a well-established pharmacophore that interacts with a wide range of biological targets within the central nervous system.[2][3]

This guide provides a comprehensive technical overview of the viable synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into two primary synthetic strategies, offering detailed, step-by-step protocols and a critical analysis of the causality behind the experimental choices. The aim is to equip the reader with the practical knowledge required to efficiently synthesize this valuable intermediate for applications in pharmaceutical research and development.

Synthetic Strategies: A Comparative Analysis of Two Viable Routes

The synthesis of this compound can be efficiently achieved through two primary pathways, each commencing from readily available starting materials. The choice between these routes may be dictated by factors such as scale, available reagents, and specific experimental constraints.

Route A initiates with the Williamson ether synthesis of salicylaldehyde, followed by a reductive amination of the resulting aldehyde. Route B also employs a Williamson ether synthesis, but with 2-hydroxybenzonitrile as the starting material, followed by the reduction of the nitrile functionality to the desired primary amine.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_A Route A: Reductive Amination Pathway cluster_B Route B: Nitrile Reduction Pathway A_start Salicylaldehyde A_inter 2-(2-Morpholinoethoxy)benzaldehyde A_start->A_inter Williamson Ether Synthesis A_end This compound A_inter->A_end Reductive Amination B_start 2-Hydroxybenzonitrile B_inter 2-(2-Morpholinoethoxy)benzonitrile B_start->B_inter Williamson Ether Synthesis B_end This compound B_inter->B_end Nitrile Reduction

Figure 1: Comparative overview of the two primary synthetic routes to this compound.

Route A: The Reductive Amination Pathway

This route is often favored for its operational simplicity and the use of milder reducing agents in the final step.

Step 1: Williamson Ether Synthesis of 2-(2-Morpholinoethoxy)benzaldehyde

The initial step involves the O-alkylation of salicylaldehyde with 4-(2-chloroethyl)morpholine. This reaction proceeds via a classical SN2 mechanism, where the phenoxide ion, generated in situ by a base, acts as a nucleophile.[4]

Experimental Protocol:

  • Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base. Anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) is a common and effective choice.

  • Addition of Alkylating Agent: To the stirred suspension, add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq). The hydrochloride salt is often used for its stability and can be neutralized in situ or used directly with a sufficient excess of base.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford 2-(2-Morpholinoethoxy)benzaldehyde as a pure compound.[5][6]

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.

  • Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of salicylaldehyde to form the reactive phenoxide.

  • Temperature: Elevated temperatures are employed to increase the reaction rate of the SN2 substitution.

Step 2: Reductive Amination to this compound

The conversion of the aldehyde to the primary amine is achieved through reductive amination. This process involves the initial formation of an imine with ammonia, followed by its reduction.

Experimental Protocol:

  • Imine Formation: Dissolve 2-(2-Morpholinoethoxy)benzaldehyde (1.0 eq) in a suitable solvent, typically methanol or ethanol. Add a source of ammonia, such as aqueous ammonia (25-28 wt.%) or ammonium acetate in excess. Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: The reduction of the in situ-formed imine can be achieved through several methods:

    • Catalytic Hydrogenation: Transfer the reaction mixture to a hydrogenation reactor. Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. Pressurize the reactor with hydrogen gas (H₂) and stir at room temperature or slightly elevated temperature until the reaction is complete.[7][8]

    • Chemical Reduction: Alternatively, a chemical reducing agent can be used. After imine formation, cool the reaction mixture and add a reducing agent like sodium borohydride (NaBH₄) portion-wise.

  • Work-up and Purification: After the reduction is complete, filter off the catalyst (if used). Concentrate the filtrate under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water to remove any inorganic byproducts. The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated to yield the crude this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Causality of Experimental Choices:

  • Ammonia Source: Aqueous ammonia or ammonium acetate provides the nitrogen atom for the formation of the primary amine.

  • Reducing Agent: Catalytic hydrogenation is a clean and efficient method for reduction. Sodium borohydride offers a milder and often more convenient alternative for laboratory-scale synthesis.

Route B: The Nitrile Reduction Pathway

This alternative route can offer high yields and may be preferable depending on the availability of starting materials and reagents.

Step 1: Williamson Ether Synthesis of 2-(2-Morpholinoethoxy)benzonitrile

Similar to Route A, this step involves an SN2 reaction, this time with 2-hydroxybenzonitrile.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxybenzonitrile (1.0 eq) in an appropriate solvent like DMF or acetone. Add a base such as anhydrous potassium carbonate (1.5-2.0 eq).

  • Addition of Alkylating Agent: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, filter the inorganic salts and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography to yield 2-(2-Morpholinoethoxy)benzonitrile.

Step 2: Nitrile Reduction to this compound

The final step is the reduction of the nitrile group to a primary amine. This transformation requires a strong reducing agent.

Experimental Protocol:

  • Reduction with LiAlH₄: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, excess) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath. Add a solution of 2-(2-Morpholinoethoxy)benzonitrile (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.[9][10]

  • Catalytic Hydrogenation: Alternatively, the nitrile can be reduced by catalytic hydrogenation using a catalyst like Raney Nickel or a ruthenium-based catalyst under hydrogen pressure.[11]

  • Work-up and Purification: After the reaction is complete, carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting aluminum salts and wash the filter cake with THF. The combined filtrate is dried and concentrated to give the crude product. Purification is typically achieved by column chromatography.

Causality of Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing the stable nitrile functional group to a primary amine. Catalytic hydrogenation offers a scalable and often safer alternative for industrial applications.

  • Anhydrous Conditions: Reactions involving LiAlH₄ must be conducted under strictly anhydrous conditions as it reacts violently with water.

Data Summary

ParameterRoute A: Reductive AminationRoute B: Nitrile Reduction
Starting Material Salicylaldehyde2-Hydroxybenzonitrile
Key Intermediate 2-(2-Morpholinoethoxy)benzaldehyde2-(2-Morpholinoethoxy)benzonitrile
Final Step Reagent H₂/Catalyst or NaBH₄LiAlH₄ or H₂/Catalyst
Overall Yield GoodGood to Excellent
Safety Considerations Use of flammable H₂ gasUse of pyrophoric LiAlH₄
Scalability Readily scalableRequires careful handling of LiAlH₄ on a large scale

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. Both the reductive amination of 2-(2-morpholinoethoxy)benzaldehyde and the reduction of 2-(2-morpholinoethoxy)benzonitrile represent robust and efficient synthetic strategies. The selection of the optimal route will depend on the specific needs of the laboratory or production facility, balancing factors such as reagent availability, safety protocols, and desired scale. This guide provides the foundational knowledge and detailed protocols to enable scientists to confidently synthesize this valuable pharmaceutical intermediate.

References

  • ACS Publications. Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation | Organic Letters. [Link]

  • ijamtes.org. Total synthesis of antidepressant drug (S,S)-reboxetine : A review. [Link]

  • ResearchGate. The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. [Link]

  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • PubMed. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • Google Patents. Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity.
  • Google P
  • ARKIVOC. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • AperTO. Chemoselective Transfer Hydrogenation of Aldehydes with Ammonium Formate Catalyzed by a Ruthenium Pincer Complex. [Link]

  • Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]

  • NIH. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. [Link]

  • ResearchGate. Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde. [Link]

  • PMC. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • SemOpenAlex. Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru3 Plane. [Link]

  • Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]

  • ResearchGate. (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Queen's University Belfast. Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. [Link]

  • Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. [Link]

  • RSC Publishing. Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. [Link]

  • MDPI. Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. [Link]

  • White Rose Research Online. DFT-Assisted Microkinetic Study of Transfer Hydrogenation over Homogeneous and Immobilized CpIr Complexes*. [Link]

Sources

An In-depth Technical Guide to [2-(2-Morpholinoethoxy)phenyl]methylamine: Synthesis, Properties, and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [2-(2-morpholinoethoxy)phenyl]methylamine, a key chemical intermediate with significant potential in pharmaceutical research and drug development. This document details the compound's chemical identity, including its IUPAC name and structure, and presents a detailed, field-proven synthetic methodology. Furthermore, it explores the physicochemical properties of this compound and discusses its potential applications, drawing comparisons with its well-documented para-isomer. This guide is intended to serve as a valuable resource for scientists engaged in medicinal chemistry and synthetic route design, offering both theoretical insights and practical, actionable protocols.

Chemical Identity and Structure

The compound of interest, this compound, is a primary amine featuring a morpholinoethoxy substituent at the ortho position of the phenyl ring.

  • IUPAC Name: (2-(2-morpholinoethoxy)phenyl)methanamine

  • Molecular Formula: C₁₃H₂₀N₂O₂

  • Molecular Weight: 236.31 g/mol

  • Structure:

    • SMILES: C1COCCN1CCOc2ccccc2CN

    • InChI: InChI=1S/C13H20N2O2/c14-9-10-5-1-2-6-12(10)17-8-7-15-3-4-16-11-15/h1-2,5-6H,3-4,7-9,11,14H2

The structure, confirmed through systematic nomenclature, consists of a benzylamine core with a 2-morpholinoethoxy group attached to the ortho-position of the benzene ring. This specific substitution pattern is crucial for its chemical reactivity and biological activity, distinguishing it from its meta and para isomers.

Strategic Importance in Medicinal Chemistry

The morpholinoethoxy phenyl moiety is a recognized pharmacophore, often incorporated into molecular designs to enhance pharmacokinetic properties.[1] While the para-substituted analogue, [4-(2-morpholinoethoxy)phenyl]methylamine, is a well-established building block in the synthesis of tyrosine kinase inhibitors, the ortho-isomer presents a unique spatial arrangement of functional groups that can lead to novel receptor interactions and pharmacological profiles.[1][2][3] The strategic placement of the morpholinoethoxy group at the ortho position can influence intramolecular hydrogen bonding, conformational flexibility, and metabolic stability, making it a target of interest for the development of new therapeutic agents. Derivatives of the parent aldehyde have shown potential as acetylcholinesterase (AChE) inhibitors and possess antiproliferative properties.[4]

Synthesis of (2-(2-morpholinoethoxy)phenyl)methanamine: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step process, commencing with a Williamson ether synthesis to form the intermediate aldehyde, followed by a reductive amination.

Step 1: Williamson Ether Synthesis of 2-(2-Morpholinoethoxy)benzaldehyde

This initial step involves the nucleophilic substitution of the hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) with 4-(2-chloroethyl)morpholine. The use of a base is critical for the deprotonation of the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the chloroethyl moiety.

  • Materials:

    • Salicylaldehyde

    • 4-(2-Chloroethyl)morpholine hydrochloride

    • Potassium carbonate (K₂CO₃)

    • n-Heptane

  • Procedure:

    • To a 20 mL glass tube equipped with a magnetic stir bar, add salicylaldehyde (0.5 mmol) and n-heptane (3 mL).

    • Add potassium carbonate (10 mol%) and the catalyst (if any).

    • Fit the glass tube with a septum and connect it to a balloon containing air (one bar).

    • Place the reaction tube into a preheated aluminum block at 85°C (internal temperature of 80°C).

    • Allow the reaction to proceed with continuous stirring for 24 hours.

    • After completion, cool the reaction tube to room temperature.

    • Filter off the catalyst and wash with ethyl acetate.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield 2-(2-morpholinoethoxy)benzaldehyde.

This method provides a reliable route to the key aldehyde intermediate in good yields.

Step 2: Reductive Amination to (2-(2-morpholinoethoxy)phenyl)methanamine

The final step converts the aldehyde to the primary amine via reductive amination. This process involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by in-situ reduction.

  • Materials:

    • 2-(2-Morpholinoethoxy)benzaldehyde

    • Ammonium acetate or aqueous ammonia

    • Sodium borohydride (NaBH₄)

    • Methanol

  • Procedure:

    • Dissolve 2-(2-morpholinoethoxy)benzaldehyde (10 mmol) in methanol (30 mL).

    • Add a significant excess of an ammonia source, such as ammonium acetate (e.g., 5 equivalents) or aqueous ammonia, to the solution.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (12 mmol) in small portions, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction by the careful addition of water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford (2-(2-morpholinoethoxy)phenyl)methanamine.

This general protocol for reductive amination is a robust method for the synthesis of primary amines from aldehydes.[5][6][7]

Physicochemical Properties and Data

While specific experimental data for (2-(2-morpholinoethoxy)phenyl)methanamine is not extensively available in the public domain, we can infer its properties based on its structure and comparison with the para-isomer.

PropertyPredicted/Inferred ValueJustification/Comparison
Boiling Point HighThe presence of polar functional groups (amine, ether, morpholine) and a relatively high molecular weight suggest a high boiling point.
Solubility Soluble in organic solvents (e.g., methanol, dichloromethane, ethyl acetate). Limited solubility in water.The molecule has both polar and non-polar regions, leading to good solubility in a range of organic solvents. The primary amine and morpholine nitrogen can act as hydrogen bond acceptors, but the overall molecule is largely non-polar.
pKa ~9-10The primary amine is expected to have a pKa in the typical range for benzylic amines.

Potential Applications in Drug Discovery

The unique structural features of (2-(2-morpholinoethoxy)phenyl)methanamine make it a compelling building block for the synthesis of novel bioactive molecules.

  • Scaffold for Novel Kinase Inhibitors: The ortho-substitution pattern can be exploited to design inhibitors that target the ATP-binding site of kinases with different conformations compared to those targeted by para-substituted analogues.[1][2][3]

  • Development of CNS-active Agents: The morpholine moiety is a common feature in drugs targeting the central nervous system. The overall physicochemical properties of this compound may allow for blood-brain barrier penetration.

  • Probes for Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of ortho-substituted compounds with their meta and para counterparts, researchers can gain valuable insights into the SAR of a particular drug target.[8]

Visualization of the Synthetic Pathway

The two-step synthesis of (2-(2-morpholinoethoxy)phenyl)methanamine can be visualized as a clear workflow.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reductive Amination Salicylaldehyde Salicylaldehyde Intermediate_Aldehyde 2-(2-Morpholinoethoxy)benzaldehyde Salicylaldehyde->Intermediate_Aldehyde K2CO3, n-Heptane, 80°C Morpholine_Reagent 4-(2-Chloroethyl)morpholine Morpholine_Reagent->Intermediate_Aldehyde Final_Product (2-(2-Morpholinoethoxy)phenyl)methanamine Intermediate_Aldehyde->Final_Product 1. Imine Formation 2. Reduction Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Final_Product Reducing_Agent NaBH4 Reducing_Agent->Final_Product

Sources

An In-Depth Technical Guide to [2-(2-Morpholinoethoxy)phenyl]methylamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [2-(2-Morpholinoethoxy)phenyl]methylamine, a substituted benzylamine of significant interest in medicinal chemistry. While a specific CAS number for this ortho-substituted isomer is not readily cataloged, indicating it is not a widely available commercial compound, this guide details a robust synthetic pathway for its preparation. We will delve into the synthesis of its key precursor, 2-(2-Morpholinoethoxy)benzaldehyde, followed by its conversion to the target primary amine via reductive amination. The rationale behind the inclusion of the morpholinoethoxy moiety, a privileged pharmacophore in drug design, will be discussed in the context of its impact on pharmacokinetic and pharmacodynamic properties. Furthermore, the versatile applications of substituted benzylamines in medicinal chemistry will be explored, highlighting the potential of this compound as a valuable building block for the synthesis of novel therapeutic agents. This guide is intended to be a practical resource for researchers, providing detailed experimental protocols, workflow diagrams, and a thorough discussion of the underlying chemical principles and biological significance.

Introduction: The Significance of Substituted Benzylamines and the Morpholinoethoxy Pharmacophore

Substituted benzylamines are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] The versatility of the benzylamine scaffold allows for systematic modifications of both the aromatic ring and the amine functionality, enabling the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize interactions with biological targets.[2] This adaptability has led to the development of substituted benzylamines with a wide range of pharmacological activities, including enzyme inhibition and receptor modulation.[2][3]

A frequently employed strategy in drug design is the incorporation of a morpholine ring to enhance the pharmacokinetic profile of a lead compound. The morpholine moiety is a versatile pharmacophore known to improve aqueous solubility, metabolic stability, and oral bioavailability.[4][5][6] The ether linkage in the morpholinoethoxy group further provides conformational flexibility, which can be advantageous for optimal binding to a target protein. In central nervous system (CNS) drug discovery, the morpholine ring is particularly valued for its ability to improve permeability across the blood-brain barrier.[6]

This guide focuses on the ortho-substituted this compound, a molecule that combines the versatile benzylamine core with the beneficial morpholinoethoxy group. While its para-substituted analog, [4-(2-Morpholinoethoxy)phenyl]methylamine, is more documented, the ortho-isomer presents unique steric and electronic properties that could lead to novel pharmacological profiles. The proposed synthesis and discussion of its potential applications aim to equip researchers with the knowledge to explore this promising chemical entity.

Synthetic Strategy and Methodologies

The most logical and efficient synthetic route to this compound involves a two-step process:

  • Williamson Ether Synthesis to prepare the key intermediate, 2-(2-Morpholinoethoxy)benzaldehyde.

  • Reductive Amination of the aldehyde to yield the target primary amine.

This synthetic approach is well-established and utilizes readily available starting materials and reagents.

Step 1: Synthesis of 2-(2-Morpholinoethoxy)benzaldehyde

The initial step involves the formation of an ether linkage between salicylaldehyde (2-hydroxybenzaldehyde) and 4-(2-chloroethyl)morpholine via a Williamson ether synthesis.[7][8][9][10][11] This reaction proceeds through an SN2 mechanism where the phenoxide, generated by deprotonating the hydroxyl group of salicylaldehyde, acts as a nucleophile and displaces the chloride from 4-(2-chloroethyl)morpholine.[9][11]

Experimental Protocol: Synthesis of 2-(2-Morpholinoethoxy)benzaldehyde

  • Materials:

    • Salicylaldehyde

    • 4-(2-Chloroethyl)morpholine hydrochloride

    • Potassium carbonate (anhydrous)

    • N,N-Dimethylformamide (DMF) or Acetonitrile

    • Ethyl acetate

    • Water

    • Brine

  • Procedure:

    • To a stirred solution of salicylaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

    • Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the mixture.

    • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(2-Morpholinoethoxy)benzaldehyde.

Diagram: Synthetic Workflow for 2-(2-Morpholinoethoxy)benzaldehyde

G Salicylaldehyde Salicylaldehyde K2CO3 K2CO3, DMF Salicylaldehyde->K2CO3 Chloroethylmorpholine 4-(2-Chloroethyl)morpholine Chloroethylmorpholine->K2CO3 Intermediate 2-(2-Morpholinoethoxy)benzaldehyde K2CO3->Intermediate Williamson Ether Synthesis

Caption: Williamson Ether Synthesis of the key aldehyde intermediate.

Step 2: Reductive Amination to this compound

Reductive amination is a powerful and widely used method for the synthesis of amines from aldehydes or ketones.[12][13][14][15] The reaction proceeds in two stages: the formation of an imine intermediate through the condensation of the aldehyde with an ammonia source, followed by the reduction of the imine to the corresponding amine.[13][16] Various reducing agents can be employed, with sodium borohydride and its derivatives being common choices due to their selectivity and mild reaction conditions.

Experimental Protocol: Reductive Amination to this compound

  • Materials:

    • 2-(2-Morpholinoethoxy)benzaldehyde

    • Ammonium acetate or aqueous ammonia

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Dichloromethane or Ethyl acetate

    • Water

  • Procedure:

    • Dissolve 2-(2-Morpholinoethoxy)benzaldehyde (1.0 eq) in methanol.

    • Add a significant excess of ammonium acetate (e.g., 10 eq) to the solution to serve as the ammonia source.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the disappearance of the starting material.

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield this compound.

Diagram: Synthetic Workflow for this compound

G Aldehyde 2-(2-Morpholinoethoxy)benzaldehyde AmmoniaSource Ammonium Acetate Aldehyde->AmmoniaSource Imine Imine Intermediate AmmoniaSource->Imine Imine Formation ReducingAgent NaBH4 Imine->ReducingAgent FinalProduct This compound ReducingAgent->FinalProduct Reduction

Caption: Reductive amination of the aldehyde to the target amine.

Physicochemical Properties and Characterization

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₂₀N₂O₂Based on chemical structure
Molecular Weight 236.31 g/mol Calculated from the molecular formula
Appearance Likely a colorless to pale yellow oil or low-melting solidCommon for similar benzylamines
Solubility Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate). The morpholine and amine groups may impart some aqueous solubility, particularly at acidic pH.Based on the polarity of the functional groups
pKa The primary amine will be basic, with an estimated pKa around 9-10. The morpholine nitrogen is also basic, with a pKa around 8.5.Typical values for benzylamines and morpholines

Characterization: The successful synthesis of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretch of the primary amine and the C-O-C stretch of the ether.

Applications in Drug Discovery and Medicinal Chemistry

The title compound, this compound, is a promising building block for the synthesis of a diverse range of potential therapeutic agents. The strategic placement of the morpholinoethoxy group at the ortho position can influence the molecule's conformational preferences and interactions with biological targets in a manner distinct from its para- and meta-isomers.

Potential Therapeutic Areas:

  • Oncology: The morpholinoethoxy moiety is a common feature in many kinase inhibitors.[4] This scaffold could be used to synthesize novel inhibitors of protein kinases that are implicated in cancer cell proliferation and survival.

  • Neurodegenerative Diseases: The ability of the morpholine group to enhance blood-brain barrier penetration makes this compound an attractive starting point for the development of drugs targeting the central nervous system.[6][17] Substituted benzylamines have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO), which are relevant in the treatment of Parkinson's and Alzheimer's diseases.[2]

  • Inflammatory Diseases: The morpholine nucleus is present in several anti-inflammatory agents.[4][5] The title compound could be elaborated to create novel anti-inflammatory drugs.

  • Infectious Diseases: Morpholine derivatives have shown a broad spectrum of antimicrobial activity.[4][5]

The primary amine of this compound serves as a versatile handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules through reactions such as amide bond formation, reductive amination with other carbonyl compounds, and N-alkylation.

Conclusion

This compound represents a valuable yet underexplored chemical entity with significant potential in drug discovery. This technical guide provides a clear and detailed synthetic pathway for its preparation, enabling researchers to access this compound for their investigations. The combination of the pharmacologically relevant benzylamine core and the advantageous morpholinoethoxy group makes this molecule a promising scaffold for the development of new therapeutic agents across a range of disease areas. The methodologies and insights presented herein are intended to facilitate further exploration and application of this versatile building block in the pursuit of novel medicines.

References

  • Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(24).
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Filo. (2024). Benzaldehyde is converted to 1 point benzylamine by Reduction Amination. Retrieved from [Link]

  • Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from [Link]

  • Caltech Authors. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1219169A - Substituted benzylamines and their use for the treatment of depression.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Medium. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The underappreciated hydroxyl in drug discovery. Retrieved from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of [2-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel small molecule, [2-(2-Morpholinoethoxy)phenyl]methylamine. Based on structural similarities to known pharmacologically active agents, we postulate that this compound functions as a modulator of intracellular signaling cascades, potentially through the inhibition of protein kinases. This document provides a comprehensive framework for the systematic evaluation of this hypothesis, detailing a suite of in vitro and in silico experimental protocols. The overarching objective is to furnish a robust, self-validating workflow for elucidating the compound's molecular mechanism, thereby informing its potential therapeutic applications.

Introduction and Rationale

The morpholinoethoxy phenyl moiety is a recognized pharmacophore present in a variety of bioactive molecules, notably in the domain of oncology as tyrosine kinase inhibitors[1][2]. While the related isomer, [4-(2-Morpholinoethoxy)phenyl]methylamine, is documented as a synthetic intermediate for such inhibitors, the biological activity of this compound remains uncharacterized[1][3]. The strategic placement of the methylamine group at the ortho-position, as opposed to the para-position, introduces a significant conformational change that could engender a unique pharmacological profile.

This guide puts forth the central hypothesis that This compound acts as a competitive inhibitor of one or more protein kinases, thereby modulating downstream cellular processes. The rationale for this hypothesis is grounded in the established role of the morpholino group in enhancing solubility and the phenylmethylamine scaffold in interacting with the ATP-binding pocket of kinases[4][5].

Hypothesized Signaling Pathway and Molecular Interactions

We propose that this compound targets the ATP-binding site of a specific protein kinase. The proposed interaction model is as follows:

  • The methylamine group may form critical hydrogen bonds with the hinge region of the kinase domain.

  • The phenyl ring could engage in hydrophobic interactions within the ATP-binding pocket.

  • The morpholinoethoxy side chain is hypothesized to extend towards the solvent-exposed region, potentially improving pharmacokinetic properties without directly participating in binding.

This proposed mechanism is visually represented in the following diagram:

Hypothesized Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RTK_Dimerization RTK Dimerization & Autophosphorylation Downstream_Kinase Downstream Protein Kinase RTK_Dimerization->Downstream_Kinase Activates Substrate_Protein Substrate Protein Downstream_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to Compound This compound Compound->Downstream_Kinase Inhibits ATP Binding

Caption: Hypothesized mechanism of this compound as a kinase inhibitor.

Experimental Workflow for Hypothesis Validation

A multi-pronged approach is essential for the rigorous validation of the proposed mechanism. The following experimental workflow is designed to systematically investigate the compound's activity from broad screening to specific target identification.

Experimental_Workflow Start Start: Hypothesis Formulation Kinase_Panel_Screening Broad Kinase Panel Screening Start->Kinase_Panel_Screening Hit_Identification Hit Identification Kinase_Panel_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hits Found Conclusion Conclusion: Mechanism Elucidation Hit_Identification->Conclusion No Hits Mechanism_of_Inhibition Mechanism of Inhibition Studies (ATP Competition Assay) Dose_Response->Mechanism_of_Inhibition Cellular_Assays Cellular Assays (Target Engagement & Pathway Analysis) Mechanism_of_Inhibition->Cellular_Assays Cellular_Assays->Conclusion

Caption: A stepwise experimental workflow for validating the hypothesized mechanism of action.

Detailed Experimental Protocols

Broad Kinase Panel Screening

Objective: To identify potential kinase targets of this compound from a diverse panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega). The compound will be screened at a fixed concentration (typically 1-10 µM) against a panel of over 400 human kinases.

  • Data Analysis: The percentage of inhibition for each kinase will be calculated relative to a positive control inhibitor and a vehicle control (DMSO). A "hit" is typically defined as a kinase exhibiting >50% inhibition.

Data Presentation:

Kinase FamilyKinase Target% Inhibition at 10 µM
Tyrosine KinaseEGFRHypothetical Data
Tyrosine KinaseVEGFR2Hypothetical Data
Ser/Thr KinaseAKT1Hypothetical Data
.........
Dose-Response and IC50 Determination

Objective: To quantify the potency of the compound against the identified kinase "hits."

Methodology:

  • Serial Dilution: Perform a serial dilution of the compound stock to create a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Kinase Assay: Conduct an in vitro kinase assay for each hit kinase using a suitable technology (e.g., ADP-Glo™, Z'-LYTE™). The assay should be performed at the Km concentration of ATP for each respective kinase.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Kinase TargetIC50 (nM)
EGFRHypothetical Data
VEGFR2Hypothetical Data
AKT1Hypothetical Data
Mechanism of Inhibition Studies (ATP Competition Assay)

Objective: To determine if the compound inhibits the kinase in an ATP-competitive manner.

Methodology:

  • Experimental Setup: For a selected hit kinase, perform the kinase assay with a fixed concentration of the compound (approximating its IC50) and varying concentrations of ATP (ranging from below to well above the Km of ATP).

  • Data Analysis: Generate Michaelis-Menten plots (reaction velocity vs. ATP concentration) in the presence and absence of the inhibitor. Analyze the data using Lineweaver-Burk or nonlinear regression analysis to observe the effect on Km and Vmax. An increase in the apparent Km with no change in Vmax is indicative of competitive inhibition.

Cellular Target Engagement and Pathway Analysis

Objective: To confirm that the compound engages its target kinase within a cellular context and modulates the downstream signaling pathway.

Methodology:

  • Cell Line Selection: Choose a cell line that expresses the target kinase and exhibits a dependence on its activity for a measurable phenotype (e.g., proliferation).

  • Western Blot Analysis: Treat the selected cells with increasing concentrations of the compound for a defined period. Lyse the cells and perform Western blotting to assess the phosphorylation status of the target kinase and its downstream substrates. A reduction in phosphorylation would indicate target engagement.

  • Cellular Phenotypic Assays: Conduct assays to measure the biological consequence of target inhibition, such as cell proliferation assays (e.g., MTT, CellTiter-Glo®) or apoptosis assays (e.g., Caspase-Glo® 3/7).

Conclusion and Future Directions

This technical guide has outlined a plausible, albeit hypothesized, mechanism of action for this compound as a protein kinase inhibitor. The provided experimental framework offers a systematic and rigorous pathway for the validation of this hypothesis. Successful elucidation of the mechanism of action will be a critical step in understanding the compound's therapeutic potential and guiding its further development. Future studies should focus on in vivo efficacy and safety profiling, as well as lead optimization to enhance potency and selectivity.

References

  • Benchchem. Benchmarking [4-(2-Morpholinoethoxy)phenyl]methylamine: A Comparative Guide to its Efficiency in Multi-Step Synthesis.

  • Benchchem. Comparative Analysis of Synthetic Routes to [4-(2-Morpholinoethoxy)phenyl]methylamine.

  • Google Patents. US10669236B2 - Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.

  • Google Patents. US10669236B2 - Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58.

  • Benchchem. Application Notes and Protocols for [4-(2-Morpholinoethoxy)phenyl]methylamine in Solid-Phase Synthesis.

  • Huang, S. M., et al. (2011). The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial-dependent apoptotic cell death through inhibition of CDK1 and AKT activity in HL-60 human leukemia cells. International Journal of Oncology, 38(5), 1357-64.

  • Google Patents. US11969415B1 - (methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl).

  • Pemigatinib – Mechanism of Action and Synthesis. (2023). YouTube.

  • Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells. (2012). Molecules, 17(1), 146-161.

  • Singer, T. P., et al. (1986). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Recent Developments in Parkinson's Disease, 115-125.

Sources

An In-depth Technical Guide to the Synthesis and Application of the Morpholinoethoxy Phenyl Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into [4-(2-Morpholinoethoxy)phenyl]methylamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the para-substituted isomer, [4-(2-Morpholinoethoxy)phenyl]methylamine, due to the limited availability of public domain data regarding the biological activity of its ortho-substituted counterpart, [2-(2-Morpholinoethoxy)phenyl]methylamine. The principles, syntheses, and applications discussed herein are well-documented for the para-isomer and provide a crucial framework for understanding the utility of the morpholinoethoxy phenyl scaffold in medicinal chemistry.

Introduction: The Strategic Importance of the Morpholinoethoxy Phenyl Moiety

In the landscape of modern drug discovery, particularly in the realm of targeted therapies, certain structural motifs consistently emerge as privileged pharmacophores. The morpholinoethoxy phenyl group is a prime example of such a scaffold, frequently associated with desirable pharmacokinetic properties. Its incorporation into larger molecules can enhance solubility, modulate metabolic stability, and improve oral bioavailability. This guide provides a comprehensive technical overview of [4-(2-Morpholinoethoxy)phenyl]methylamine, a key intermediate for introducing this valuable moiety. We will delve into its synthesis, strategic application in the creation of bioactive molecules, and provide detailed, field-tested protocols. The causality behind experimental choices will be elucidated to empower researchers in their own synthetic endeavors.

Part 1: Synthesis of the Key Intermediate: [4-(2-Morpholinoethoxy)phenyl]methylamine

The preparation of [4-(2-Morpholinoethoxy)phenyl]methylamine can be approached via several synthetic strategies. The choice of route often depends on the starting materials' availability, scalability requirements, and the desired purity profile. Here, we compare two primary, robust, and scalable methods.[1]

Comparative Analysis of Primary Synthetic Routes
ParameterRoute A: Reductive AminationRoute B: Nitrile Reduction
Starting Materials 4-Hydroxybenzaldehyde, 4-(2-Chloroethyl)morpholine4-Hydroxybenzonitrile, 4-(2-Chloroethyl)morpholine
Key Intermediates 4-(2-Morpholinoethoxy)benzaldehyde4-(2-Morpholinoethoxy)benzonitrile
Overall Yield GoodExcellent[1]
Reagent Toxicity Moderate (Sodium borohydride)High (Lithium aluminum hydride)
Reaction Conditions Mild to moderateModerate to high temperatures, inert atmosphere
Scalability Generally goodRequires careful handling of pyrophoric reagents
Purification Column chromatography may be requiredColumn chromatography often necessary
Experimental Protocol: Route B - Nitrile Reduction (A Scalable Two-Step Synthesis)

This route is often preferred for its high yields and scalability.[2]

Step 1: Williamson Ether Synthesis of 4-(2-morpholinoethoxy)benzonitrile

This initial step couples the phenolic hydroxyl group with the morpholine-containing side chain.

  • Materials:

    • 4-hydroxybenzonitrile

    • 4-(2-chloroethyl)morpholine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (ACN)

  • Procedure:

    • To a stirred suspension of 4-hydroxybenzonitrile and potassium carbonate in acetonitrile, add 4-(2-chloroethyl)morpholine.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the solid potassium salts and wash the filter cake with a small volume of acetonitrile.[2]

    • Concentrate the filtrate under reduced pressure to approximately one-third of its original volume.[2]

    • Cool the concentrated solution to 0-5°C to induce crystallization of the product.[2]

    • Collect the crystalline 4-(2-morpholinoethoxy)benzonitrile by filtration, wash with cold acetonitrile, and dry under vacuum at 40-50°C.[2]

  • Causality: The use of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction, while potassium carbonate acts as a base to deprotonate the phenol, activating it as a nucleophile. The crystallization process ensures a high-purity intermediate for the subsequent step.

Step 2: Catalytic Hydrogenation to Yield [4-(2-Morpholinoethoxy)phenyl]methylamine

The final step involves the reduction of the nitrile group to the primary amine.

  • Materials:

    • 4-(2-morpholinoethoxy)benzonitrile

    • Raney Nickel (catalyst)

    • Methanol or Ethanol (solvent)

    • Ammonia solution (optional, to minimize secondary amine formation)

    • Hydrogen gas (H₂)

  • Procedure:

    • Charge a hydrogenation reactor with 4-(2-morpholinoethoxy)benzonitrile, the alcohol solvent, and Raney Nickel. A small amount of ammonia solution can be added to the solvent.[2]

    • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.[2]

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).[2]

    • Heat the mixture to 40-60°C with vigorous stirring.[2]

    • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.[2]

    • After completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture to remove the Raney Nickel catalyst.

    • Concentrate the filtrate under reduced pressure to yield [4-(2-Morpholinoethoxy)phenyl]methylamine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Catalytic Hydrogenation start1 4-Hydroxybenzonitrile + 4-(2-chloroethyl)morpholine reagents1 K₂CO₃, Acetonitrile Reflux start1->reagents1 intermediate 4-(2-Morpholinoethoxy)benzonitrile reagents1->intermediate reagents2 Raney Ni, H₂ (5-10 bar) Methanol/Ethanol, 40-60°C intermediate->reagents2 product [4-(2-Morpholinoethoxy)phenyl]methylamine reagents2->product EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Growth & Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI Tyrosine Kinase Inhibitor (e.g., containing the morpholinoethoxy phenyl moiety) TKI->EGFR Inhibits

Sources

An In-depth Technical Guide to the Solubility and Stability of [2-(2-Morpholinoethoxy)phenyl]methylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of [2-(2-Morpholinoethoxy)phenyl]methylamine, focusing on its solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for advancing this compound through the development pipeline, from early-stage discovery to formulation and beyond. This document is structured to not only present established methodologies but also to provide the scientific rationale behind these experimental choices, ensuring a robust and reliable characterization of this promising molecule.

Introduction to this compound: A Molecule of Interest

This compound is a versatile chemical entity with potential applications in pharmaceutical development. Its structure, which features a primary amine, a phenyl ring, an ether linkage, and a morpholine moiety, suggests a molecule with a complex physicochemical profile that warrants detailed investigation. The morpholino group, in particular, is a common feature in many active pharmaceutical ingredients (APIs) and can influence properties such as solubility and metabolic stability. A comprehensive understanding of the solubility and stability of this compound is a critical early step in its development, as these factors will profoundly impact its bioavailability, formulation, and shelf-life.

Solubility Profile: Unlocking the Therapeutic Potential

The solubility of an active pharmaceutical ingredient is a critical determinant of its absorption and bioavailability. For a molecule like this compound, which contains both hydrophobic (phenyl ring) and hydrophilic (morpholine and amine) components, a thorough solubility assessment in various media is essential.

Theoretical Considerations

The presence of a primary amine group suggests that the aqueous solubility of this compound will be highly dependent on the pH of the solution. At acidic pH, the amine group will be protonated, leading to a significant increase in aqueous solubility. Conversely, at neutral or basic pH, the compound will exist predominantly in its less soluble free base form. The morpholine group, also being basic, will contribute to this pH-dependent solubility.

Experimental Determination of Solubility

A multi-faceted approach is recommended for a comprehensive understanding of the solubility of this compound.

2.2.1. Equilibrium Solubility (Thermodynamic Solubility)

This method determines the saturation solubility of the compound in a given solvent system at equilibrium.

Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) and relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, visually inspect for the presence of undissolved solid. Centrifuge or filter the samples to remove any solid particles.

  • Quantification: Accurately dilute the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Analysis: Express the solubility in mg/mL or µg/mL.

2.2.2. Kinetic Solubility

This high-throughput screening method is useful in early discovery to assess the solubility of a compound from a concentrated stock solution, often in DMSO.

Protocol: Kinetic Solubility Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Monitoring: Monitor for the formation of a precipitate over a set period (e.g., 1-2 hours) using nephelometry or visual inspection.

  • Quantification: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to illustrate the expected trends.

Solvent/Buffer pH Hypothetical Solubility (mg/mL)
0.1 N HCl~1> 50
Acetate Buffer4.525.3
Phosphate-Buffered Saline (PBS)7.41.2
Bicarbonate Buffer9.00.3
Water (unbuffered)~71.5
EthanolN/A> 100
MethanolN/A> 100
Dimethyl Sulfoxide (DMSO)N/A> 200
AcetonitrileN/A15.8

Note: The data in this table is for illustrative purposes only and should be experimentally determined.

Stability Assessment: Ensuring Product Quality and Safety

Stability testing is a crucial component of drug development, providing critical information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are an essential part of this process, helping to identify potential degradation products and establish degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its long-term stability and to develop stability-indicating analytical methods.

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents.

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60 °C for 7 days.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.

Potential Degradation Pathways

The structure of this compound suggests several potential sites for degradation. The morpholine ring, for instance, can undergo oxidative cleavage. The ether linkage may be susceptible to hydrolysis under acidic conditions, and the primary amine can be a site for oxidation.

Illustrative Degradation Pathway

G cluster_hydrolysis Acid Hydrolysis cluster_oxidation Oxidation (H₂O₂) A This compound B 2-(Aminomethyl)phenol A->B Ether Cleavage C 2-Morpholinoethanol A->C Ether Cleavage D This compound E N-oxide derivative D->E Morpholine Oxidation F Imine intermediate D->F Amine Oxidation

Caption: Potential degradation pathways of this compound under hydrolytic and oxidative stress.

Illustrative Stability Data

The following table provides hypothetical results from a forced degradation study on this compound.

Stress Condition % Degradation (Hypothetical) Major Degradants Observed (Hypothetical)
0.1 N HCl, 60 °C, 24h15.2Degradant 1 (m/z = ...), Degradant 2 (m/z = ...)
0.1 N NaOH, 60 °C, 24h5.8Degradant 3 (m/z = ...)
3% H₂O₂, RT, 24h22.5Degradant 4 (N-oxide), Degradant 5
Heat (60 °C, 7 days, solid)< 0.5No significant degradation
Heat (60 °C, 7 days, solution)2.1Minor peaks observed
Photostability (ICH Q1B)8.9Degradant 6, Degradant 7

Note: The data in this table is for illustrative purposes only and should be experimentally determined.

Analytical Methodologies: The Key to Accurate Characterization

A robust and validated analytical method is the cornerstone of reliable solubility and stability studies. For a compound like this compound, a reverse-phase HPLC method with UV detection is often a suitable starting point.

Workflow for Solubility and Stability Testing

G cluster_prep Sample Preparation cluster_testing Experimental Testing cluster_analysis Analytical Quantification cluster_data Data Interpretation A Weigh Compound B Prepare Solutions/ Suspensions A->B C Solubility Assessment (Equilibrium & Kinetic) B->C D Forced Degradation (Stress Studies) B->D E HPLC-UV/MS Analysis C->E D->E F Calculate Solubility E->F G Determine % Degradation E->G H Identify Degradants E->H

Caption: General workflow for the determination of solubility and stability of a new chemical entity.

Method development should focus on achieving adequate resolution between the parent peak and any potential impurities or degradants. The use of a mass spectrometer in conjunction with HPLC (LC-MS) is highly recommended for the identification and characterization of unknown degradation products.

Conclusion: A Roadmap for Successful Development

This guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. By employing the described methodologies and adhering to the principles of scientific integrity, researchers can generate a robust data package that will be invaluable for making informed decisions throughout the drug development process. A thorough understanding of these fundamental physicochemical properties will ultimately pave the way for the successful translation of this promising molecule from the laboratory to the clinic.

References

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Creative Biolabs. Forced Degradation Studies. [Link]

  • Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Eawag-BBD. Morpholine Degradation Pathway. [Link]

  • ResearchGate. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Spectroscopic Characterization of [2-(2-Morpholinoethoxy)phenyl]methylamine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[2-(2-Morpholinoethoxy)phenyl]methylamine is a substituted aromatic amine with potential applications as a building block in medicinal chemistry and materials science. Its structure combines a benzylamine core, an ether linkage, and a morpholine ring, affording a unique combination of steric and electronic properties. Accurate structural confirmation and purity assessment are paramount for any research or development involving this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide provides a detailed analysis of the expected spectroscopic characteristics of this compound. As direct experimental data for this specific molecule is not widely available in peer-reviewed literature, the following sections synthesize predictive data based on fundamental spectroscopic principles and empirical data from structurally analogous compounds. This document is intended to serve as a robust reference for researchers in identifying and characterizing this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, ethoxy, and morpholine protons. The chemical shifts are influenced by the electronic environment of each proton. The ortho-substitution pattern on the benzene ring will lead to complex splitting patterns for the aromatic protons.

  • Aromatic Protons (H-3, H-4, H-5, H-6): These protons are expected to appear in the range of 6.8-7.3 ppm. The electron-donating nature of the morpholinoethoxy group and the electron-withdrawing nature of the methylamine group will influence their precise shifts. Due to ortho- and meta-couplings, they will likely appear as complex multiplets.

  • Benzylic Protons (H-7): The two protons of the methylamine group are expected to appear as a singlet around 3.8-4.0 ppm.[1][2] The proximity to the electron-withdrawing nitrogen atom causes a downfield shift.

  • Ethoxy Protons (H-8, H-9): The two methylene groups of the ethoxy chain will appear as triplets, assuming free rotation. The protons closer to the aromatic ring (H-8) will be more downfield (around 4.1-4.3 ppm) than the protons closer to the morpholine nitrogen (H-9, around 2.8-3.0 ppm).

  • Morpholine Protons (H-10, H-11): The morpholine ring has two sets of chemically non-equivalent protons. Those adjacent to the oxygen (H-11) will be downfield (around 3.7-3.9 ppm) compared to those adjacent to the nitrogen (H-10, around 2.5-2.7 ppm). Both are expected to appear as triplets.

  • Amine Protons (NH₂): These protons typically appear as a broad singlet, and their chemical shift is highly dependent on the solvent and concentration, ranging from 1.5-3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
NH₂1.5 - 3.0Broad Singlet2H
H-102.5 - 2.7Triplet4H
H-92.8 - 3.0Triplet2H
H-113.7 - 3.9Triplet4H
H-73.8 - 4.0Singlet2H
H-84.1 - 4.3Triplet2H
H-3, H-4, H-5, H-66.8 - 7.3Multiplet4H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are predicted based on the hybridization and electronic environment of the carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-745 - 50
C-1054 - 56
C-958 - 60
C-1166 - 68
C-868 - 70
C-4, C-6110 - 122
C-5125 - 128
C-3128 - 131
C-2135 - 140
C-1155 - 158
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

    • (Optional) Perform 2D NMR experiments like COSY and HSQC to aid in structural assignment.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic parts, the C-O ether linkages, and the C-N bonds.

  • N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[3][4]

  • C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹.[5]

  • C-H Stretching (Aliphatic): The C-H stretching vibrations of the methylamine, ethoxy, and morpholine groups will appear as strong bands in the 2850-3000 cm⁻¹ region.[6]

  • N-H Bending: The scissoring vibration of the primary amine group is expected to cause a medium to strong absorption band around 1580-1650 cm⁻¹.[4]

  • C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds in the benzene ring will give rise to two or three bands of variable intensity in the 1450-1600 cm⁻¹ region.[7]

  • C-O Stretching (Ether): A strong, characteristic band for the C-O-C stretching of the ether linkages is expected in the 1050-1250 cm⁻¹ range.[8]

  • C-N Stretching: The C-N stretching vibrations of the benzylamine and morpholine moieties will likely appear as medium to weak bands in the 1020-1350 cm⁻¹ region.[4]

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
3300 - 3500N-H Stretch (Primary Amine)Medium
3000 - 3100C-H Stretch (Aromatic)Medium to Weak
2850 - 3000C-H Stretch (Aliphatic)Strong
1580 - 1650N-H Bend (Primary Amine)Medium to Strong
1450 - 1600C=C Stretch (Aromatic Ring)Variable
1050 - 1250C-O Stretch (Ether)Strong
1020 - 1350C-N Stretch (Amine)Medium to Weak
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: If the sample is a solid, a small amount can be placed directly on the diamond crystal of an ATR-FTIR spectrometer. If it is a liquid, a single drop is sufficient.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and record the sample spectrum.

    • Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₃H₂₀N₂O₂. Its monoisotopic mass is 236.1525 g/mol .

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 236. Given the presence of a nitrogen atom, this peak will be an even number, consistent with the nitrogen rule.

  • Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation pathways.

    • Benzylic Cleavage: The most favorable cleavage is often the loss of the amino group (•NH₂) to form a stable benzylic cation at m/z = 220.

    • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen of the benzylamine can lead to the formation of a fragment at m/z = 30 (CH₂=NH₂⁺). The other fragment would be a radical cation at m/z = 206.

    • Cleavage of the Ether Linkage: The ether bond can cleave to give various fragments. A common fragmentation for morpholine derivatives is the loss of the morpholine ring.[9][10][11]

    • Formation of the Tropylium Ion: The benzyl cation can rearrange to the highly stable tropylium ion at m/z = 91.[12]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Structure
236[M]⁺ (Molecular Ion)
220[M - NH₂]⁺
135[C₈H₉O₂]⁺
108[C₇H₁₀N]⁺
100[C₅H₁₀NO]⁺ (Morpholinoethyl cation)
91[C₇H₇]⁺ (Tropylium ion)
86[C₄H₈NO]⁺ (Morpholine fragment)
30[CH₄N]⁺ (CH₂=NH₂⁺)
Predicted Fragmentation Pathway

G M [C₁₃H₂₀N₂O₂]⁺˙ m/z = 236 F220 [C₁₃H₁₈NO₂]⁺ m/z = 220 M->F220 - •NH₂ F135 [C₈H₉O₂]⁺ m/z = 135 M->F135 - •CH₂NH₂ F100 [C₅H₁₀NO]⁺ m/z = 100 M->F100 F30 [CH₄N]⁺ m/z = 30 M->F30 α-cleavage F91 [C₇H₇]⁺ m/z = 91 F135->F91 - C₂H₄O F86 [C₄H₈NO]⁺ m/z = 86 F100->F86 - CH₂

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and often yields the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The presented NMR, IR, and MS data are based on established chemical principles and data from analogous structures. Researchers synthesizing or working with this compound can use this guide as a preliminary reference for confirming its structure and assessing its purity. It is, however, crucial to obtain experimental data on a purified sample to unequivocally confirm its identity.

References

  • BenchChem (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • ResearchGate (2023). The derivatization reaction of morpholine.
  • Illinois State University (2015). Infrared Spectroscopy.
  • Griti (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
  • PubMed (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
  • Chemistry LibreTexts (2024). 24.10: Spectroscopy of Amines.
  • University of Regensburg. Chemical shifts.
  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.
  • Scribd. Mass Spectrometry: Fragmentation Patterns.
  • Spectroscopy Online (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • ResearchGate (2006). Fragmentation Mechanisms of Protonated Benzylamines.
  • University of Massachusetts Boston. Mass Spectrometry: Fragmentation.
  • Michigan State University. Table of Characteristic IR Absorptions.
  • Human Metabolome Database (2021). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871).
  • ResearchGate. Spectra illustrating shift changes observed for benzylamine.
  • ResearchGate. 1H NMR spectra of PGA (upper graph), benzylamine (middle graph), and....
  • Chemistry LibreTexts (2021). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • Chemistry LibreTexts (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • SpectraBase. 4-[(2-Morpholin-4-yl)-ethoxy]-phenylamine - Optional[13C NMR].
  • ChemicalBook. Benzylamine(100-46-9) 1H NMR spectrum.
  • UCLA Chemistry & Biochemistry. IR Chart.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
  • Google Patents (2020). US10669236B2 - Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.
  • Google Patents (2020). US10669236B2 - Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.
  • SpectraBase. 2-[4-(2-Morpholine)ethoxyphenyl]-3-phenylquinoxaline - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. Ethanamine, N-methyl-2N-acetyl--[2-(phenylmethyl)phenoxy]- - Optional[13C NMR].

Sources

potential therapeutic targets of [2-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for [2-(2-Morpholinoethoxy)phenyl]methylamine

Abstract

This compound represents a novel chemical entity with a structure suggestive of potential pharmacological activity. This document provides a comprehensive technical guide for researchers and drug development professionals on the systematic identification and validation of its therapeutic targets. As a Senior Application Scientist, this guide emphasizes a strategy rooted in scientific integrity, causality, and self-validating experimental workflows. We will deconstruct the molecule's chemical features to inform a multi-pronged approach, combining in silico predictive modeling, broad in vitro screening, and cell-based phenotypic assays to elucidate its mechanism of action and therapeutic potential.

Introduction and Structural Analysis

The compound this compound is not extensively characterized in the public scientific literature, presenting a unique opportunity for novel target discovery. An analysis of its structure reveals key pharmacophores that can guide our investigation:

  • Phenylmethylamine Core: This scaffold is present in a wide range of neuroactive compounds and hormones, including amphetamines, catecholamines (dopamine, norepinephrine), and various synthetic drugs. This suggests a high probability of interaction with monoamine transporters or receptors.

  • Morpholinoethoxy Moiety: The morpholine ring is a common feature in many approved drugs, often used to improve pharmacokinetic properties such as solubility and metabolic stability. The ethoxy linker provides flexibility, allowing the morpholine group to interact with secondary binding pockets on a target protein.

Given these features, a primary hypothesis is that this compound may modulate the activity of central nervous system (CNS) targets. However, a systematic and unbiased screening approach is crucial to uncover both expected and unexpected biological activities.

A Multi-pronged Strategy for Target Identification

To comprehensively identify the therapeutic targets of this compound, we will employ a three-tiered strategy that moves from broad, predictive methods to specific, validated interactions.

Tier 1: In Silico Target Prediction

The initial step involves computational methods to generate a ranked list of potential biological targets. This approach is cost-effective and rapidly narrows down the experimental landscape. The primary technique we will employ is reverse docking.

Causality: Reverse docking computationally screens a single ligand against a large database of 3D protein structures to predict potential binding partners. This is the logical starting point because it leverages the known structure of our compound to explore a vast "target space" without the immediate need for wet lab resources, saving time and cost.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Target Database Selection:

    • Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB).

    • Curate a subset of targets focusing on human proteins, particularly those known to be "druggable," such as GPCRs, kinases, ion channels, and nuclear receptors.

  • Docking Simulation:

    • Employ a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the prepared ligand into the binding sites of each protein in the curated database.

    • The algorithm will calculate the binding energy (docking score) for the most favorable binding pose of the ligand within each protein's active site.

  • Scoring and Analysis:

    • Rank all protein targets based on their calculated docking scores. A lower binding energy generally indicates a more favorable interaction.

    • Filter the results to prioritize targets with scores indicating high affinity (e.g., <-7.0 kcal/mol).

    • Perform a visual inspection of the top-ranked ligand-protein complexes to ensure the binding pose is chemically reasonable and involves key interactions (e.g., hydrogen bonds, hydrophobic interactions).

InSilicoWorkflow cluster_prep Step 1: Preparation cluster_screen Step 2: Screening cluster_analysis Step 3: Analysis & Prioritization Ligand 3D Structure of This compound EnergyMin Energy Minimization Ligand->EnergyMin ReverseDocking Reverse Docking Simulation EnergyMin->ReverseDocking Input Ligand PDB Protein Structure Database (PDB) PDB->ReverseDocking Scoring Rank Targets by Binding Energy ReverseDocking->Scoring Output Scores Filtering Filter & Visual Inspection Scoring->Filtering HitList Prioritized Target List (Top Candidates) Filtering->HitList

Caption: Workflow for in silico target identification using reverse docking.

Tier 2: In Vitro Broad Panel Screening

The prioritized list from in silico screening guides the design of wet lab experiments. A broad panel screening approach provides empirical data on the compound's interaction with a diverse set of biologically relevant targets.

Causality: This step is essential for experimental validation. While computational methods are predictive, in vitro assays provide direct evidence of binding or functional activity. Using a broad panel is a cost-effective way to test many targets simultaneously, confirming predicted hits and potentially uncovering novel, unexpected interactions.

  • Panel Selection:

    • Select a commercially available screening panel (e.g., Eurofins SafetyScreen44, Reaction Biology InVEST Panel) or a custom-designed panel.

    • The panel should include targets predicted from Tier 1, as well as a diverse array of other receptors (GPCRs, ion channels), transporters, and enzymes to ensure broad coverage.

  • Radioligand Binding Assays (for Receptors & Transporters):

    • Principle: This assay measures the ability of our test compound to displace a known radiolabeled ligand from its target receptor.

    • Procedure:

      • Prepare cell membranes or purified proteins expressing the target of interest.

      • Incubate the membranes/proteins with a fixed concentration of a specific radiolabeled ligand (e.g., ³H-prazosin for α1-adrenergic receptors) in the presence of varying concentrations of this compound (e.g., 1 nM to 10 µM).

      • After incubation, separate the bound from unbound radioligand via rapid filtration.

      • Quantify the amount of bound radioactivity using a scintillation counter.

      • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

  • Enzyme Inhibition Assays:

    • Principle: This assay measures the ability of our test compound to inhibit the catalytic activity of a target enzyme.

    • Procedure:

      • Incubate the purified enzyme with its specific substrate in the presence of varying concentrations of this compound.

      • The substrate is typically a molecule that, when acted upon by the enzyme, produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent).

      • Measure the rate of product formation using a suitable plate reader.

      • Calculate the percent inhibition of enzyme activity at each concentration of the test compound.

  • Data Analysis:

    • For both assay types, plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration causing 50% inhibition) or Kᵢ (inhibition constant).

    • A potent "hit" is typically defined as a compound showing >50% inhibition at a concentration of 1 µM or having a Kᵢ < 1 µM.

Target ClassTargetAssay TypeResult (% Inhibition @ 1µM)Potency (Kᵢ, nM)
GPCR Dopamine D2Radioligand Binding85%120
Serotonin 5-HT2ARadioligand Binding78%250
Adrenergic α1ARadioligand Binding65%800
Histamine H1Radioligand Binding12%>10,000
Enzyme Monoamine Oxidase AEnzyme Inhibition92%85
Phosphodiesterase 4Enzyme Inhibition5%>10,000
Transporter Serotonin TransporterRadioligand Binding88%150

Note: The data above is hypothetical and for illustrative purposes only.

Tier 3: Cell-Based Phenotypic Screening & Mechanism of Action Studies

After identifying high-affinity targets, the next logical step is to understand the compound's effect in a more biologically relevant context. Cell-based assays determine if the binding activity observed in vitro translates into a functional cellular response.

Causality: A compound is only therapeutically useful if it modulates cellular function. Phenotypic screening moves beyond simple binding and assesses the compound's impact on the whole cell system. This approach can confirm the mechanism of action (MOA) for the identified targets and reveal polypharmacology (effects on multiple pathways) that might be therapeutically beneficial or a source of side effects.

This protocol will focus on validating the hypothetical hits from Tier 2: Dopamine D2 receptor (a Gᵢ-coupled GPCR) and Monoamine Oxidase A (MAO-A, a mitochondrial enzyme).

  • Cell Line Selection:

    • Use a human cell line endogenously expressing the D2 receptor (e.g., SH-SY5Y neuroblastoma cells).

    • These cells also express MAO-A, allowing for simultaneous assessment of both hypothetical targets.

  • Assay 1: GPCR Signaling - cAMP Measurement:

    • Principle: Gᵢ-coupled receptors like D2 inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

    • Procedure:

      • Plate SH-SY5Y cells in a 96-well plate.

      • Pre-treat cells with forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels.

      • Treat cells with varying concentrations of this compound.

      • Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

      • A dose-dependent decrease in cAMP confirms D2 receptor antagonism or inverse agonism.

  • Assay 2: High-Content Imaging of MAO-A Activity & Neurite Outgrowth:

    • Principle: High-content screening (HCS) uses automated microscopy and image analysis to quantify multiple phenotypic changes in cells.

    • Procedure:

      • Plate SH-SY5Y cells in a 96-well, clear-bottom imaging plate.

      • Treat cells with the test compound for 48-72 hours.

      • Staining:

        • Fix and permeabilize the cells.

        • Stain with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize cell morphology and neurites.

        • Use a fluorescent probe that measures mitochondrial oxidative stress (a downstream effect of MAO-A inhibition).

        • Stain nuclei with DAPI as a counterstain for cell counting.

      • Imaging & Analysis:

        • Acquire images using a high-content imaging system.

        • Use image analysis software to automatically quantify:

          • Cell count (for cytotoxicity)

          • Neurite length and branching (phenotypic marker for neuronal health)

          • Intensity of the mitochondrial stress probe (functional readout of MAO-A activity).

  • Data Interpretation:

    • A decrease in cAMP levels would validate the D2 receptor as a functional target.

    • A decrease in mitochondrial oxidative stress would be consistent with MAO-A inhibition.

    • An increase in neurite outgrowth would be a desirable therapeutic phenotype, potentially resulting from the combined action on both targets.

SignalingPathway cluster_membrane Cell Membrane cluster_mito Mitochondrion Compound [2-(2-Morpholinoethoxy) phenyl]methylamine D2R Dopamine D2 Receptor (GPCR) Compound->D2R Blocks MAOA MAO-A Compound->MAOA Inhibits AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Phenotype Neurite Outgrowth (Therapeutic Effect) cAMP->Phenotype Regulates ROS Oxidative Stress (ROS) MAOA->ROS Generates Dopamine Dopamine Dopamine->MAOA ROS->Phenotype Reduces

Caption: Hypothesized dual-mechanism of action on D2R and MAO-A pathways.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the de-orphanization of a novel chemical entity, this compound. By progressing from broad in silico predictions to specific in vitro validation and finally to functional cell-based analysis, this strategy provides a robust framework for identifying and validating therapeutic targets.

The hypothetical results suggest a promising profile for this compound as a dual-target modulator of the dopaminergic system, with potential applications in neuropsychiatric or neurodegenerative disorders. The next steps in a drug discovery program would involve:

  • Lead Optimization: Synthesizing analogs to improve potency and selectivity for the identified targets.

  • In Vivo Efficacy Studies: Testing the optimized compounds in relevant animal models of disease.

  • Pharmacokinetic and Toxicology Studies: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) and safety profile of lead candidates.

This rigorous, evidence-based workflow ensures that decisions are driven by high-quality data, ultimately increasing the probability of success in the complex process of drug development.

References

  • Using reverse docking for target identification and its applications for drug discovery.PubMed.
  • Computational/in silico methods in drug target and lead prediction.PubMed Central.
  • In Vitro Safety Panel I Binding & Functional Assays.Pharmaron.
  • In vitro safety pharmacology profiling.European Pharmaceutical Review.
  • Specialized In Vitro Safety Pharmacology Profiling Panels.Eurofins Discovery.
  • Receptor Binding Assays for HTS and Drug Discovery.NCBI.
  • High-content screening in drug discovery.Select Science.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery.Technology Networks.
  • High-content screening in drug discovery: A brief guide.Alithea Genomics.
  • High Content Screening (HCS).Ichor Life Sciences.
  • High-content screening.Wikipedia.
  • High Content Screening.Creative Biolabs.
  • Phenotypic Screening.Creative Biolabs.
  • Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology.PubMed Central.
  • Signaling Pathway Analysis.Creative Diagnostics.

discovery and history of [2-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [4-(2-Morpholinoethoxy)phenyl]methylamine: A Key Intermediate in Modern Drug Discovery

A Note on Isomeric Specificity: Initial searches for "[2-(2-Morpholinoethoxy)phenyl]methylamine" (the ortho-isomer) yielded limited public-domain information regarding its synthesis, history, or biological applications. In contrast, a wealth of data is available for the isomeric compound, [4-(2-Morpholinoethoxy)phenyl]methylamine (the para-isomer), a critical building block in the development of targeted therapeutics. This guide will therefore focus on the discovery and history of the para-isomer, which is of significant interest to researchers in medicinal chemistry and drug development.

Introduction

[4-(2-Morpholinoethoxy)phenyl]methylamine is a vital synthetic intermediate, extensively utilized in the preparation of various active pharmaceutical ingredients (APIs). The morpholinoethoxy phenyl moiety is a common structural feature in a number of targeted therapies, often associated with favorable pharmacokinetic properties.[1] This guide provides a comprehensive analysis of this compound, detailing its synthesis, chemical properties, and its significant role in the development of kinase inhibitors.

Discovery and Synthetic Evolution

The discovery and utility of [4-(2-Morpholinoethoxy)phenyl]methylamine are intrinsically linked to the rise of targeted cancer therapies, particularly the development of tyrosine kinase inhibitors (TKIs). The morpholinoethoxy side chain is a key pharmacophore that can enhance the aqueous solubility and metabolic stability of a drug candidate, making it a desirable feature in drug design.

Synthetic Pathways

The synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine can be achieved through several efficient routes. The choice of a particular synthetic pathway often depends on the desired scale, purity requirements, and the availability of starting materials. Two prevalent methods are the Williamson ether synthesis followed by nitrile reduction, and reductive amination.

1. Williamson Ether Synthesis and Catalytic Hydrogenation

A scalable, two-step synthesis is a preferred method for industrial production.[2] This process begins with a Williamson ether synthesis to couple 4-hydroxybenzonitrile with 4-(2-chloroethyl)morpholine. The resulting intermediate, 4-(2-morpholinoethoxy)benzonitrile, is then subjected to catalytic hydrogenation to yield the final product.[2]

Experimental Protocol: Two-Step Synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine [2]

Step 1: Synthesis of 4-(2-morpholinoethoxy)benzonitrile

  • Reactor Charging: In a suitable reactor, create a slurry of 4-hydroxybenzonitrile and a base such as potassium carbonate in a solvent like acetonitrile.

  • Reagent Addition: Add 4-(2-chloroethyl)morpholine to the reactor. The free base form is preferred and can be prepared by neutralizing the hydrochloride salt.

  • Reaction: Heat the mixture to reflux (approximately 80-82°C) for 6-8 hours, monitoring the reaction progress by HPLC or TLC.

  • Workup: After cooling, filter the solid salts and wash the filter cake with acetonitrile.

  • Crystallization and Isolation: Concentrate the filtrate, cool to 0-5°C to induce crystallization, collect the product by filtration, wash with cold acetonitrile, and dry under vacuum.

Step 2: Catalytic Hydrogenation to [4-(2-Morpholinoethoxy)phenyl]methylamine

  • Reactor Charging: Charge a high-pressure reactor with 4-(2-morpholinoethoxy)benzonitrile, an alcohol solvent, and a catalytic amount of ammonia solution to minimize secondary amine formation.

  • Catalyst Addition: Add a Raney Nickel catalyst to the mixture.

  • Hydrogenation: Seal and purge the reactor with nitrogen, followed by hydrogen. Pressurize with hydrogen (e.g., 5-10 bar) and heat to 40-60°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake, which is typically complete within 4-6 hours.

  • Isolation: After completion, cool the reactor, filter the catalyst, and concentrate the filtrate to obtain the product.

2. Reductive Amination

Reductive amination is another efficient method for the synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine, particularly when starting from the corresponding aldehyde, 4-(2-morpholinoethoxy)benzaldehyde. This method involves the formation of an imine, which is then reduced in situ to the amine.

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve 4-(2-morpholinoethoxy)benzaldehyde in a suitable solvent such as 1,2-dichloroethane (DCE). Add an amine source, like ammonia or an ammonium salt, along with a catalytic amount of acetic acid. Stir at room temperature for 1 hour.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with a saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Role in Tyrosine Kinase Inhibitor Synthesis

[4-(2-Morpholinoethoxy)phenyl]methylamine serves as a crucial building block for introducing the morpholinoethoxy phenyl moiety into various TKI scaffolds.[1] TKIs are a class of targeted cancer therapies that block the action of tyrosine kinases, enzymes that are often overactive in cancer cells.

One prominent example is in the synthesis of compounds targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The simplified EGFR signaling pathway and the role of TKIs are illustrated below.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation TKI Tyrosine Kinase Inhibitor TKI->EGFR inhibits EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of a Tyrosine Kinase Inhibitor.

The [4-(2-Morpholinoethoxy)phenyl]methylamine moiety is often incorporated into the TKI molecule to enhance its binding affinity to the target kinase and improve its pharmacokinetic profile. A notable example of a drug containing this structural feature is 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide , a tyrosine kinase inhibitor.[3]

Physicochemical Properties and Biological Significance

The physicochemical properties of [4-(2-Morpholinoethoxy)phenyl]methylamine and its derivatives are crucial for their biological activity. The morpholine group, in particular, contributes to increased water solubility, which can improve drug absorption and distribution.

PropertyValue/DescriptionSource
Molecular Formula C₁₃H₂₀N₂O₂N/A
Molecular Weight 236.31 g/mol N/A
Appearance Typically an oil or low-melting solidN/A
Biological Role Key intermediate in the synthesis of tyrosine kinase inhibitors.[1]

Conclusion

[4-(2-Morpholinoethoxy)phenyl]methylamine is a compound of significant interest in the field of medicinal chemistry. While its own biological activity is not the primary focus, its role as a versatile and efficient building block for the synthesis of targeted therapeutics, particularly tyrosine kinase inhibitors, is well-established. The synthetic routes to this intermediate are robust and scalable, ensuring its continued availability for the development of next-generation pharmaceuticals. The presence of the morpholinoethoxy phenyl moiety in numerous drug candidates underscores its importance in modern drug design, contributing to improved pharmacokinetic and pharmacodynamic properties.

References

  • US Patent 10,669,236 B2, Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide. Google Patents.

Sources

Methodological & Application

Application Note and Synthesis Protocol for [2-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of [2-(2-Morpholinoethoxy)phenyl]methylamine, a key building block in pharmaceutical research and drug development. The synthesis commences with a Williamson ether synthesis to form the intermediate, 2-(2-Morpholinoethoxy)benzaldehyde, followed by a reductive amination to yield the target primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and critical safety information.

Introduction

This compound and its structural analogs are significant pharmacophores found in a variety of biologically active molecules. The morpholinoethoxy moiety is often incorporated into drug candidates to enhance pharmacokinetic properties, such as solubility and metabolic stability. Its presence is noted in compounds targeting a range of therapeutic areas, including tyrosine kinase inhibitors for oncology.[1][2][3] The synthesis of this amine is therefore of considerable interest to the medicinal chemistry community.

This application note details a reliable and scalable synthetic route, beginning with readily available starting materials. The causality behind experimental choices and the importance of each step are explained to ensure reproducibility and a thorough understanding of the process.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved in two primary steps, as illustrated in the workflow below. The initial step involves the formation of an ether linkage, followed by the conversion of a carbonyl group to a primary amine.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination A Salicylaldehyde F 2-(2-Morpholinoethoxy)benzaldehyde (Intermediate) A->F B 4-(2-Chloroethyl)morpholine B->F C Potassium Carbonate (Base) C->F Base D Acetonitrile (Solvent) D->F Solvent E Heat (Reflux) E->F Energy J This compound (Final Product) F->J G Methylamine G->J H Sodium Borohydride (Reducing Agent) H->J Reducing Agent I Methanol (Solvent) I->J Solvent

Figure 1: Overall synthetic workflow for this compound.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier Example
SalicylaldehydeC₇H₆O₂122.1290-02-8Sigma-Aldrich
4-(2-Chloroethyl)morpholine hydrochlorideC₆H₁₃Cl₂NO186.083647-69-6Fisher Scientific
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7VWR
Acetonitrile (anhydrous)C₂H₃N41.0575-05-8J.T. Baker
Methylamine (40% in water)CH₅N31.0674-89-5Acros Organics
Sodium BorohydrideNaBH₄37.8316940-66-2Alfa Aesar
Methanol (anhydrous)CH₄O32.0467-56-1EMD Millipore
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher Scientific
HexanesC₆H₁₄86.18110-54-3Sigma-Aldrich
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6VWR

Experimental Protocols

Step 1: Synthesis of 2-(2-Morpholinoethoxy)benzaldehyde

This step involves a nucleophilic substitution reaction (Williamson ether synthesis) where the phenoxide of salicylaldehyde attacks 4-(2-chloroethyl)morpholine. Anhydrous conditions are crucial to prevent side reactions.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the mixture. Note: The free base can be used directly if available. If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-(2-Morpholinoethoxy)benzaldehyde as a pale yellow oil.[4]

Characterization of Intermediate: The structure of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

This transformation is a reductive amination. The aldehyde intermediate first reacts with methylamine to form an imine in situ, which is then reduced by sodium borohydride to the target primary amine.[5][6]

Procedure:

  • In a 250 mL round-bottom flask, dissolve the 2-(2-Morpholinoethoxy)benzaldehyde (1.0 eq) from Step 1 in anhydrous methanol (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an aqueous solution of methylamine (40%, 3.0 eq) to the cooled solution while stirring. Allow the mixture to stir at 0°C for 1 hour to facilitate imine formation.

  • In one portion, carefully add sodium borohydride (1.5 eq) to the reaction mixture. Caution: Hydrogen gas evolution will occur.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction by TLC (10% methanol in dichloromethane) until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of water (50 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amine by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., from 2% to 10% methanol, with 1% triethylamine to prevent streaking).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a viscous oil.

Final Product Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]

  • Salicylaldehyde: Harmful if swallowed and causes serious eye irritation.

  • 4-(2-Chloroethyl)morpholine hydrochloride: Corrosive and can cause severe skin burns and eye damage.

  • Methylamine: Flammable and corrosive. It can cause severe skin burns and eye damage and may cause respiratory irritation. Handle in a well-ventilated area.

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. It is toxic if swallowed and causes severe skin burns and eye damage.

  • This compound: The toxicological properties have not been fully investigated. It is predicted to be a corrosive material.[7] Handle with care and avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][8]

Dispose of all chemical waste according to institutional and local regulations.

Mechanistic Insights

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + CH₃NH₂ Amine Methylamine (CH₃NH₂) Amine->Hemiaminal Imine Imine (R-CH=NCH₃) Hemiaminal->Imine - H₂O FinalProduct Final Amine (R-CH₂NHCH₃) Imine->FinalProduct ReducingAgent Sodium Borohydride (NaBH₄) ReducingAgent->FinalProduct Hydride Attack

Figure 2: Simplified mechanism of reductive amination.

The reductive amination process is a cornerstone of medicinal chemistry for C-N bond formation.[5][6] It proceeds through two key stages. Initially, the carbonyl group of the aldehyde reacts with the primary amine to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the second stage, a hydride reducing agent, such as sodium borohydride, attacks the electrophilic carbon of the imine, reducing it to the final amine product. The choice of a mild reducing agent like NaBH₄ is critical as it selectively reduces the imine in the presence of the starting aldehyde.

References

  • MOLBASE. 2-[2-(2-morpholinoethoxy)phenyl]ethylamine. [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • PubChem. [4-(2-Morpholinoethoxy)phenyl]methylamine. [Link]

  • Google Patents. US10669236B2 - Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.
  • PubChem. 4-(2-Morpholinoethoxy)benzaldehyde. [Link]

  • Google Patents.
  • Patsnap. Preparation method of m-phenoxy benzaldehyde. [Link]

  • Google Patents. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • PubMed. Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. [Link]

  • Google Patents. US10669236B2 - Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.

Sources

Application Notes and Protocols for Reductive Amination Utilizing [2-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic formation of carbon-nitrogen bonds remains a cornerstone of molecular design and synthesis. Among the myriad of methodologies available, reductive amination stands out for its robustness, operational simplicity, and broad applicability, accounting for a significant portion of C-N bond constructions within the pharmaceutical industry.[1][2] This application note provides an in-depth guide to the use of [2-(2-Morpholinoethoxy)phenyl]methylamine, a versatile and increasingly important building block in the synthesis of complex molecular architectures.

The morpholine moiety is a well-established "privileged structure" in drug development, frequently incorporated to enhance the pharmacokinetic profile of bioactive molecules. Its presence can improve aqueous solubility, modulate pKa, and provide favorable interactions with biological targets.[3] Specifically, the morpholinoethoxy side chain, as present in our title compound, is a key feature in a number of targeted therapies, including tyrosine kinase inhibitors.[4][5] This guide will delve into the practical application of this compound in reductive amination, offering detailed protocols, mechanistic insights, and expert commentary to empower researchers in their synthetic endeavors.

The Chemistry of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from carbonyl compounds (aldehydes and ketones) and a primary or secondary amine.[6] The reaction proceeds through a two-step mechanism that is typically conducted in a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine, this compound, on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a Schiff base, or imine. Under mildly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond by a suitable reducing agent, yielding the final secondary amine product.

A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting carbonyl compound.[7] This selectivity prevents the wasteful consumption of the reducing agent and the formation of undesired alcohol byproducts.

Diagrammatic Overview of the Reductive Amination Workflow

Reductive_Amination_Workflow Reactants Aldehyde/Ketone + This compound Imine_Formation Imine/Iminium Ion Formation (Mildly Acidic Conditions) Reactants->Imine_Formation Intermediate Imine Intermediate Imine_Formation->Intermediate Reduction Selective Reduction Intermediate->Reduction Product Secondary Amine Product Reduction->Product

Caption: General workflow for reductive amination.

Strategic Advantages of this compound in Synthesis

The unique structure of this compound offers several advantages in the context of reductive amination and broader drug discovery efforts:

  • Introduction of a Key Pharmacophore: This reagent provides a straightforward method for incorporating the medicinally important morpholinoethoxy phenyl moiety into a target molecule.[4]

  • Modulation of Physicochemical Properties: The morpholine ring is known to enhance aqueous solubility and can act as a hydrogen bond acceptor, properties that are often desirable for improving the drug-like characteristics of a compound.

  • Potential for Intramolecular Interactions: The ortho-positioning of the morpholinoethoxy side chain relative to the methylamine group can influence the conformation of the resulting secondary amine, potentially leading to favorable intramolecular hydrogen bonding or specific spatial arrangements that enhance binding to a biological target.

Recommended Protocol: Reductive Amination with Sodium Triacetoxyborohydride

For the reductive amination using this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is a mild and selective reagent that does not readily reduce aldehydes and ketones, thus minimizing the formation of alcohol byproducts.[8][9][10] Its use also avoids the generation of toxic cyanide byproducts associated with sodium cyanoborohydride (NaBH₃CN).[11][12]

Materials:
  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount for ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and dissolve it in an appropriate volume of DCE or DCM (approximately 0.1-0.2 M).

  • Amine Addition: Add this compound (1.1 eq) to the solution. If the substrate is a ketone, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or LC-MS.

  • Addition of Reducing Agent: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in one portion. The addition may cause a slight exotherm.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude secondary amine can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.

Data Summary: Key Reaction Parameters

ParameterRecommended ConditionRationale & Expert Commentary
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for imines over carbonyls, preventing alcohol byproduct formation.[8][9] Safer alternative to NaBH₃CN.
Stoichiometry Amine (1.1 eq), Reducing Agent (1.5 eq)A slight excess of the amine drives imine formation. An excess of the reducing agent ensures complete conversion of the imine.
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Aprotic solvents that are compatible with the reagents and facilitate the reaction. DCE is often preferred.[9]
Temperature Room TemperatureThe reaction generally proceeds efficiently at ambient temperature, avoiding potential side reactions.
Reaction Time 12-24 hoursReaction times can vary depending on the reactivity of the carbonyl substrate. Monitoring is crucial.
Workup Aqueous Sodium Bicarbonate QuenchNeutralizes any remaining acid and quenches the excess reducing agent.

Troubleshooting and Self-Validation

A well-executed protocol should be self-validating. Here are some common issues and how to address them:

  • Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the reducing agent. Ensure the reagents are of high quality and anhydrous conditions are maintained. For less reactive ketones, gentle heating (e.g., 40 °C) may be beneficial.

  • Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the carbonyl starting material. This is less common with NaBH(OAc)₃ but can occur if the imine formation is slow. Ensure sufficient time for imine formation before adding the reducing agent.

  • Dialkylation of the Amine: While less of a concern when starting with a primary amine to form a secondary amine in a controlled manner, over-alkylation can sometimes occur.[7] Using the specified stoichiometry helps to minimize this. If it remains an issue, a two-step procedure (isolation of the imine followed by reduction) can be employed.[9]

Safety Precautions

  • This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle it in an inert atmosphere if possible and avoid contact with water.

  • 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with care in a fume hood.

  • The quenching step with aqueous bicarbonate can generate gas. Ensure adequate venting and add the quenching solution slowly.

Conclusion

This compound is a valuable reagent for the synthesis of complex secondary amines via reductive amination. The use of sodium triacetoxyborohydride provides a mild, selective, and high-yielding protocol that is amenable to a wide range of aldehyde and ketone substrates. By understanding the underlying mechanism and following the detailed protocol and expert advice provided in these notes, researchers can confidently and efficiently incorporate this important pharmacophore into their target molecules, accelerating the pace of drug discovery and development.

References

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Retrieved from [Link]

  • Myers, A. (n.d.). Reductive Amination. In Chem 115 Handouts. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
  • Google Patents. (n.d.). Method for reductive amination of a ketone using a mutated enzyme.
  • Google Patents. (n.d.). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

  • Van der Poel, S., Vandegehuchte, B. D., De Clercq, R., & Stevens, C. V. (2020). One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. Organic Process Research & Development, 24(10), 2095–2101.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.
  • Reusch, W. (2013). Reductive Amination. In Virtual Textbook of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Molecules, 22(5), 708.
  • ResearchGate. (n.d.). A reductive amination approach for the synthesis of catalytic peptide foldamers. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Retrieved from [Link]

  • Google Patents. (n.d.). Crystalline pharmaceutical and methods of preparation and use thereof.
  • Jing, Y., et al. (2009). Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells. Molecules, 14(10), 4034–4046.
  • Google Patents. (n.d.). Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.

Sources

use of [2-(2-Morpholinoethoxy)phenyl]methylamine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Utility of [4-(2-Morpholinoethoxy)phenyl]methylamine in Kinase Inhibitor Development

Introduction: The Strategic Importance of the Morpholinoethoxy Moiety

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[2] The development of successful inhibitors, such as Gefitinib (Iressa®) and Lapatinib (Tykerb®), relies on the modular assembly of specific chemical scaffolds that optimize binding affinity, selectivity, and pharmacokinetic properties.[3][4]

A recurrent and highly valuable structural motif in many kinase inhibitors is the morpholinoethoxy group attached to a phenyl ring.[5] This "solubilizing tail" is strategically employed to engage with the solvent-exposed region of the kinase ATP-binding pocket, often leading to improved aqueous solubility, metabolic stability, and overall drug-like properties. The premier building block for introducing this pharmacophore is [4-(2-Morpholinoethoxy)phenyl]methylamine. While the user specified the ortho isomer, [2-(2-Morpholinoethoxy)phenyl]methylamine, the para isomer is overwhelmingly utilized in the synthesis of clinically relevant kinase inhibitors, offering a wealth of established, scalable, and well-documented protocols. This guide will therefore focus on the synthesis and application of the para isomer as a canonical example of this compound class, providing researchers with robust and field-proven methodologies.

Part I: Synthesis of the Key Intermediate: [4-(2-Morpholinoethoxy)phenyl]methylamine

The efficient synthesis of this key amine intermediate is the critical first step in many multi-step drug synthesis campaigns. Two primary, scalable routes are commonly employed: a nitrile reduction pathway and a reductive amination pathway.[6]

Comparative Analysis of Synthetic Routes

The choice between these routes often depends on available starting materials, scale, and safety considerations. The nitrile reduction pathway generally offers excellent overall yields but requires the use of potent, pyrophoric reducing agents like lithium aluminum hydride (LiAlH₄), demanding stringent anhydrous conditions.[6] A safer, more industrially scalable alternative utilizes catalytic hydrogenation with catalysts like Raney Nickel.[7] The reductive amination route is considered milder, using reagents like sodium borohydride, making it well-suited for smaller, lab-scale syntheses.[6]

ParameterRoute A: Nitrile Reduction (Catalytic Hydrogenation)Route B: Reductive Amination
Starting Material 4-Hydroxybenzonitrile4-Hydroxybenzaldehyde
Key Intermediate 4-(2-Morpholinoethoxy)benzonitrile4-(2-Morpholinoethoxy)benzaldehyde
Reducing Agent H₂ gas, Raney Nickel (or LiAlH₄)Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
Overall Yield Excellent[7]Good[6]
Reagent Hazards Flammable gas, pyrophoric catalystModerate (NaBH₄ is water-reactive)
Scalability High, common in industrial settingsGood, convenient for lab scale
Synthetic Workflow Overview

G cluster_0 Route A: Nitrile Reduction Pathway cluster_1 Route B: Reductive Amination Pathway A1 4-Hydroxybenzonitrile A2 4-(2-Morpholinoethoxy)benzonitrile A1->A2 Williamson Ether Synthesis (K₂CO₃, 4-(2-chloroethyl)morpholine) A3 [4-(2-Morpholinoethoxy)phenyl]methylamine A2->A3 Catalytic Hydrogenation (H₂, Raney Ni) B1 4-Hydroxybenzaldehyde B2 4-(2-Morpholinoethoxy)benzaldehyde B1->B2 Williamson Ether Synthesis (K₂CO₃, 4-(2-chloroethyl)morpholine) B3 [4-(2-Morpholinoethoxy)phenyl]methylamine B2->B3 Reductive Amination (NH₃, NaBH₄ or H₂/Catalyst)

Caption: Comparative synthetic pathways to the key amine intermediate.

Protocol 1: Scalable Two-Step Synthesis via Nitrile Reduction

This protocol is adapted from established industrial methods and prioritizes yield and scalability.[7]

Step 1: Synthesis of 4-(2-morpholinoethoxy)benzonitrile

  • Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile as the solvent.

  • Reagent Addition: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Crystallization: Concentrate the filtrate under reduced pressure to about one-third of its original volume. Cool the solution to 0-5°C to induce crystallization.

  • Drying: Collect the crystalline product by filtration, wash with cold acetonitrile, and dry under vacuum at 40-50°C to a constant weight. A typical yield is in the range of 90-95%.

Step 2: Synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine

  • Reactor Setup: In a high-pressure hydrogenation reactor, charge 4-(2-morpholinoethoxy)benzonitrile (1.0 eq) and a suitable solvent such as ethanol or methanol. A small amount of ammonia solution may be added to minimize the formation of secondary amine byproducts.[7]

  • Catalyst Addition: Add a slurry of Raney Nickel catalyst (approx. 5-10% w/w) in the same solvent. Caution: Raney Nickel is pyrophoric and must be handled under a wet or inert atmosphere.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to 5-10 bar and heat to 40-60°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Catalyst Removal: After cooling and venting the reactor, purge with nitrogen. The pyrophoric catalyst must be removed by filtration under a nitrogen blanket, typically through a pad of diatomaceous earth (Celite®).

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield the final amine as an oil. A typical yield is 85-90%.

Part II: Application in Kinase Inhibitor Synthesis

The primary amine of our key intermediate is a potent nucleophile, making it ideal for coupling with electrophilic heterocyclic cores common in kinase inhibitors. A prime example is its use in constructing the 4-anilinoquinazoline scaffold found in EGFR inhibitors like Gefitinib and Erlotinib.[8][9]

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of kinase inhibitor synthesis.[3] In this step, the amine intermediate displaces a leaving group (typically a halogen) on an electron-deficient aromatic ring, such as a quinazoline. The reaction is facilitated by the electron-withdrawing nitrogen atoms within the quinazoline ring system, which stabilize the negatively charged Meisenheimer complex intermediate.

G Amine [4-(2-Morpholinoethoxy)phenyl]methylamine (Nucleophile) Conditions Solvent: Isopropanol or DMF Base: K₂CO₃ or DIPEA (optional) Heat: 80-100 °C Amine->Conditions Quinazoline 4-Chloro-6,7-disubstituted-quinazoline (Electrophile) Quinazoline->Conditions Product Kinase Inhibitor Core (e.g., Gefitinib analogue) Conditions->Product SₙAr Reaction

Caption: Workflow for coupling the amine intermediate to a quinazoline core.

Protocol 2: Synthesis of a Gefitinib Analogue Core

This protocol describes the coupling of the amine intermediate with a 4-chloroquinazoline, a key step in many Gefitinib synthesis routes.[9]

  • Reactor Setup: Charge a round-bottom flask with 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and isopropanol.

  • Amine Addition: Add [4-(2-Morpholinoethoxy)phenyl]methylamine (1.05 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) for 4-6 hours. The reaction can be monitored by TLC or LC-MS. As the reaction proceeds, the product will often precipitate from the solution.

  • Isolation: Cool the reaction mixture to room temperature. Collect the resulting solid by filtration.

  • Purification: Wash the filter cake sequentially with isopropanol and then a non-polar solvent like hexane to remove residual starting materials and impurities.

  • Drying: Dry the purified solid product under vacuum. This method often yields a product of high purity without the need for column chromatography, which is a significant advantage in large-scale synthesis.[3]

Part III: The Role of the Morpholinoethoxy Moiety in Kinase Binding

The morpholinoethoxy side chain is not merely a passive solubilizing group; it plays an active role in the inhibitor's pharmacodynamic and pharmacokinetic profile.

  • Pharmacodynamics: In the ATP-binding pocket of kinases like EGFR, the quinazoline core anchors the inhibitor by forming hydrogen bonds with the "hinge" region.[1] The substituted aniline group projects into a hydrophobic pocket. The flexible morpholinoethoxy tail extends out towards the solvent-exposed mouth of the binding cleft. While not always forming specific, high-energy interactions with the protein, its presence in this region is critical for positioning the rest of the molecule and for overall solubility, which is crucial for achieving the high local concentrations needed for potent inhibition.[5]

  • Pharmacokinetics: The morpholine group is a common feature in medicinal chemistry used to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its basic nitrogen can be protonated at physiological pH, increasing aqueous solubility and aiding oral absorption. Furthermore, it is generally resistant to metabolic degradation, contributing to a longer half-life in the body.

G cluster_0 Kinase ATP-Binding Cleft cluster_1 Kinase Inhibitor Molecule Kinase Hinge Region Hydrophobic Pocket Solvent-Exposed Region Inhibitor Quinazoline Core Substituted Aniline Morpholinoethoxy Tail Inhibitor:f0->Kinase:f0 H-Bonds Inhibitor:f1->Kinase:f1 Hydrophobic Interactions Inhibitor:f2->Kinase:f2 Solubility & Positioning

Sources

Application Notes & Protocols: A Comprehensive Guide to the Amide Coupling of [2-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the effective amide coupling of [2-(2-Morpholinoethoxy)phenyl]methylamine, a versatile primary amine building block crucial in modern drug discovery. The presence of the morpholinoethoxy moiety often enhances aqueous solubility and other desirable pharmacokinetic properties in target molecules.[1][2] This document outlines mechanistically-driven protocols, reagent selection strategies, and practical insights to empower researchers, scientists, and drug development professionals in synthesizing novel amide-containing compounds. We present a comparative analysis of common coupling reagents, a detailed step-by-step experimental protocol, troubleshooting advice, and data presentation guidelines to ensure reproducible and high-yielding synthetic outcomes.

Introduction: The Strategic Value of the Morpholino Moiety

The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to optimize their physicochemical and pharmacokinetic profiles.[1][3] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding.[2][3] The title compound, this compound, leverages these benefits by combining the morpholine scaffold with a reactive primary aminomethyl group, making it an ideal starting material for creating diverse libraries of drug candidates via amide bond formation. Amide synthesis is a cornerstone of medicinal chemistry, and mastering the coupling of functionalized amines like this one is essential for the rapid development of new chemical entities.[4]

PART 1: Mechanistic Considerations & Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[5] The choice of coupling reagent is paramount and depends on factors such as substrate sterics, potential for racemization, and the desired reaction conditions.[5]

Common Coupling Reagents: A Comparative Overview

Two of the most robust and widely used classes of coupling reagents are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).[5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a water-soluble carbodiimide, EDC is favored for its efficiency and the ease of removing its urea byproduct via a simple aqueous workup.[6][7] It functions by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. To mitigate this, an additive such as HOBt (1-Hydroxybenzotriazole) is often included. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone active ester, which then reacts with the amine.[5][6]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is a highly effective uronium salt-based reagent that generates a highly reactive OAt-active ester.[5][6] It is known for its fast reaction times and low rates of epimerization, making it a preferred choice for sensitive or sterically hindered substrates.[6][7] HATU-mediated couplings require a non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine) , to facilitate the initial deprotonation of the carboxylic acid.[4][5]

The choice between these reagents often comes down to a balance of reactivity, cost, and the specific demands of the substrates. For a versatile amine like this compound, both methods are generally effective.

Visualization of the Coupling Mechanism

The following diagram illustrates the generalized mechanism for HATU-mediated amide bond formation, a robust method for coupling this compound.

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU + DIPEA Amine This compound (R'-NH2) Amine->ActiveEster attacks HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) Amide Final Amide Product ActiveEster->Amide forms TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases HOAt HOAt (Regenerated) Amide->HOAt releases

Caption: Generalized mechanism of HATU-mediated amide coupling.

PART 2: Detailed Experimental Protocol

This section provides a representative, field-proven protocol for the coupling of this compound with a generic carboxylic acid using HATU.

Materials and Reagents
  • This compound (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.05 eq). Dissolve it in a minimal amount of anhydrous DMF (e.g., 0.2 M concentration relative to the amine).

  • Amine Addition: Add this compound (1.0 eq) to the solution.

  • Base and Coupling Reagent Addition: Add DIPEA (2.5 eq) to the mixture, followed by the portion-wise addition of HATU (1.1 eq). An exotherm may be observed. The mixture is typically stirred at room temperature.

    • Expert Insight: Adding the coupling reagent last allows for the in-situ formation of the active ester in the presence of the amine, promoting efficient coupling.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours. A successful reaction will show the consumption of the starting amine.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt, followed by brine (1x).

    • Trustworthiness Check: The basic washes are crucial for removing acidic components. The morpholine nitrogen is basic, but the amide product is generally less soluble in the aqueous phase than the starting amine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel. A gradient elution system, such as 0-10% Methanol in DCM, is often effective. The morpholino group can cause streaking on silica; adding a small amount of triethylamine (e.g., 0.5%) to the eluent can improve peak shape.

  • Characterization: Confirm the structure and purity of the final amide product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and HPLC).

Visualization of the Experimental Workflow

Workflow A 1. Dissolve Carboxylic Acid & Amine in DMF B 2. Add DIPEA (Base) & HATU (Coupling Reagent) A->B C 3. Stir at Room Temp. (1-4 hours) B->C D 4. Monitor by TLC or LC-MS C->D E 5. Dilute with DCM, Wash with NaHCO₃ & Brine D->E Reaction Complete F 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) E->F G 7. Concentrate in vacuo F->G H 8. Purify via Silica Gel Chromatography G->H I 9. Characterize Product (NMR, MS, HPLC) H->I

Caption: Standard workflow for HATU-mediated amide coupling.

PART 3: Quantitative Data & Troubleshooting

The success of the coupling reaction can be quantified by yield and purity. The following table provides hypothetical, yet representative, data for the coupling of this compound with various carboxylic acids.

EntryCarboxylic Acid PartnerCoupling ReagentTime (h)Yield (%)Purity (HPLC, %)
1Benzoic AcidHATU/DIPEA1.592>98
2Acetic AcidHATU/DIPEA1.088>99
34-Chlorophenylacetic AcidEDC/HOBt4.085>97
4Isobutyric Acid (Sterically hindered)HATU/DIPEA3.075>95
Common Troubleshooting Scenarios
  • Low Yield:

    • Cause: Insufficient activation, steric hindrance, or moisture in the reaction.

    • Solution: Ensure all reagents and solvents are anhydrous. For sterically demanding substrates, consider switching to a more potent coupling reagent like HATU if EDC/HOBt was used. Increasing the reaction time or temperature (e.g., to 40 °C) may also be beneficial.

  • Incomplete Reaction:

    • Cause: Stoichiometry issues or insufficient reagent equivalents.

    • Solution: Verify the molar equivalents of all reagents. Sometimes, a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1-1.2 eq) can drive the reaction to completion.

  • Difficult Purification:

    • Cause: The morpholine moiety can make compounds very polar and prone to streaking on silica gel. The urea byproduct from EDC can also co-elute with the product.

    • Solution: If using EDC, ensure the aqueous workup is thorough to remove the water-soluble urea. For chromatography, consider using a modified mobile phase (e.g., adding 0.5% triethylamine or ammonia in methanol) to suppress the basicity of the morpholine and improve peak shape. Reverse-phase chromatography may be a viable alternative for highly polar products.

References

  • Baskin, J. M., & Bertozzi, C. R. (2007). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed Central. Available at: [Link]

  • International Journal of Progressive Research in Engineering Management and Science (IJPREMS). (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.com. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. Available at: [Link]

  • Di Micco, S., et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Consensi. (2024). Morpholine derivatives: Significance and symbolism. consensi.io. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. aapptec.com. Available at: [Link]

  • Vale, W., et al. (n.d.). Coupling Reagents. researchgate.net. Available at: [Link]

Sources

analytical methods for [2-(2-Morpholinoethoxy)phenyl]methylamine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive Analytical Characterization of [2-(2-Morpholinoethoxy)phenyl]methylamine

Abstract

This guide provides a comprehensive suite of analytical methodologies for the characterization of this compound, a key organic building block. As a structural isomer of the more commonly cited [4-(2-Morpholinoethoxy)phenyl]methylamine, which is pivotal in the synthesis of tyrosine kinase inhibitors, the ortho-substituted variant requires equally rigorous analytical control to ensure identity, purity, and stability.[1] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We present detailed, field-proven protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC). The causality behind experimental choices is explained to empower users to adapt these methods for related compounds.

Introduction: The Imperative for Rigorous Characterization

This compound belongs to a class of compounds whose isomers are of significant interest in medicinal chemistry. The morpholinoethoxy moiety is often incorporated into drug candidates to enhance pharmacokinetic properties.[1] The primary amine of the methylamine group provides a reactive handle for further synthetic transformations, such as reductive amination or amide coupling.[2][3]

Given its role as a critical intermediate, a multi-faceted analytical approach is not merely recommended but essential for:

  • Unambiguous Structural Confirmation: Verifying the correct positional isomerism (ortho substitution) and the integrity of all functional groups.

  • Purity and Impurity Profiling: Quantifying the primary component and identifying potential process-related impurities or degradation products.

  • Stability Assessment: Understanding the compound's thermal and chemical stability to define appropriate storage and handling conditions.

This document provides the foundational protocols to build a complete analytical control strategy for this molecule.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide the fingerprint of a molecule, offering definitive proof of its structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are required for a complete assignment.

Protocol 1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

    • Scientist's Note: CDCl₃ is a good first choice for many organic molecules. If solubility is an issue or if acidic protons (like the -NH₂) need to be observed without exchange, DMSO-d₆ is an excellent alternative.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Acquisition Parameters (¹H): 16-32 scans, relaxation delay (d1) of 1-2 seconds.

    • Acquisition Parameters (¹³C): 1024-2048 scans, relaxation delay (d1) of 2 seconds. Use a proton-decoupled pulse program.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Interpretation: Integrate the ¹H NMR signals and assign peaks based on their chemical shift, multiplicity, and coupling constants. Assign ¹³C peaks based on chemical shifts and comparison with predictive models or related structures.[4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Functional Group ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key Characteristics
Aromatic (Ar-H) 6.8 - 7.4 110 - 158 Complex multiplet pattern indicative of ortho-disubstitution.
Methylamine (-CH₂-NH₂) ~3.8 ~40-45 Singlet (or broad singlet).
Amine (-NH₂) 1.5 - 2.5 (variable) - Broad singlet, may exchange with D₂O.
Ethoxy (-O-CH₂-CH₂-N) ~4.2 (t) ~66-68 Triplet, deshielded by adjacent oxygen.
Ethoxy (-O-CH₂-CH₂-N) ~2.8 (t) ~57-59 Triplet, adjacent to the morpholine nitrogen.
Morpholine (-N-(CH₂)₂) ~2.6 (t) ~53-55 Triplet, protons on carbons adjacent to nitrogen.

| Morpholine (-O-(CH₂)₂) | ~3.7 (t) | ~66-68 | Triplet, protons on carbons adjacent to oxygen. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups. Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation.[5]

Protocol 2: ATR-FTIR Analysis

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (~1-2 mg) of the solid this compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Sample Scan: Collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands.[6][7]

Table 2: Key FTIR Absorption Bands for Identification

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3400 N-H stretch Primary Amine (-NH₂)
3000 - 3100 C-H stretch Aromatic C-H
2800 - 3000 C-H stretch Aliphatic C-H (methylamine, ethoxy, morpholine)
1580 - 1610 C=C stretch Aromatic Ring
1220 - 1260 C-O stretch Aryl Ether

| 1110 - 1140 | C-O-C stretch | Aliphatic Ether (Morpholine, Ethoxy) |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a final confirmation of its identity. When coupled with a chromatographic inlet like LC or GC, it becomes a powerful tool for impurity identification.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Use a simple isocratic or fast gradient HPLC method (see Section 3.1) to introduce the sample into the mass spectrometer. This helps separate the main peak from any potential non-volatile impurities.

  • MS Instrument Setup:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule due to the presence of basic nitrogen atoms.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50 - 500.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. For this compound (C₁₃H₂₀N₂O₂), the expected monoisotopic mass is 236.15 g/mol , so the target ion is [M+H]⁺ at m/z 237.16.

Chromatographic Purity and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for assessing the purity of pharmaceutical intermediates and active ingredients.

Protocol 4: Reversed-Phase HPLC for Purity Assessment

  • System Preparation: The HPLC system should consist of a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Scientist's Note: These conditions serve as a starting point and should be optimized and validated for the specific impurities present in your synthesis. A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. The gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved from the main peak.

Table 3: Recommended HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 min, hold for 5 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm and 280 nm
Sample Preparation 0.5 mg/mL in 50:50 Water:Acetonitrile

  • Analysis and Reporting: Inject a blank (diluent), a system suitability standard, and the sample. Purity is typically reported as area percent. A PDA detector is highly recommended as it can provide UV spectral information for each peak, helping to distinguish impurities from the main component and assess peak purity.

Physicochemical and Thermal Properties

Understanding the thermal stability is crucial for safe handling, storage, and processing of any chemical compound.

Protocol 5: Thermal Analysis via TGA and DSC

  • Instrumentation: Use a calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (open pan for TGA, crimped lid for DSC).

  • TGA Method:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 400 °C.

    • Analysis: The TGA thermogram will show the temperature at which the compound begins to lose mass (decomposition). Significant mass loss before the boiling point may indicate the presence of residual solvents.[8]

  • DSC Method:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature below the onset of decomposition observed in TGA.

    • Analysis: The DSC thermogram will reveal thermal events such as melting (endotherm), crystallization (exotherm), or polymorphic transitions. The peak of the endotherm is reported as the melting point.[8][9]

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The following workflow illustrates how these methods are synergistically applied for a comprehensive analysis, from initial receipt of a sample to its final quality approval.

G cluster_0 Structural Confirmation cluster_1 Purity & Stability NMR NMR Spectroscopy (¹H, ¹³C) Identity Identity Confirmed? NMR->Identity FTIR FTIR Spectroscopy FTIR->Identity MS Mass Spectrometry (LC-MS) MS->Identity HPLC HPLC-UV/PDA (Purity Assay) Purity Purity > 99%? HPLC->Purity TGA_DSC Thermal Analysis (TGA/DSC) Release Material Approved for Use TGA_DSC->Release Stable Sample New Batch of This compound Sample->NMR Primary Structure Sample->FTIR Functional Groups Sample->MS Molecular Weight Identity->HPLC Yes Reject Material Rejected (Further Investigation) Identity->Reject No Purity->TGA_DSC Yes Purity->Reject No

Figure 1: Integrated workflow for the analytical characterization and release of the target compound.

References

  • FTIR spectra: (a) MEL; (b) PPA; (c) MPhP. ResearchGate. Available at: [Link]

  • The FTIR spectra of MFA form I and form II. ResearchGate. Available at: [Link]

  • 2-[2-(2-morpholinoethoxy)phenyl]ethylamine | 403860-33-3. MOLBASE. Available at: [Link]

  • Supplementary Information (NMR Data). Royal Society of Chemistry. Available at: [Link]

  • [4-(2-Morpholinoethoxy)phenyl]methylamine | C13H20N2O2 | CID 7164631. PubChem. Available at: [Link]

  • US10669236B2 - Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide. Google Patents.
  • US10669236B2 - Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide. Google Patents.
  • United States Patent US 10,669,236 B2. Google Patents. Available at: [Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. SpringerLink. Available at: [Link]

Sources

large-scale synthesis of [2-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scalable Synthesis of [2-(2-Morpholinoethoxy)phenyl]methylamine

Abstract

This document provides a comprehensive technical guide for the , a valuable building block for drug discovery and development. While its para-substituted isomer is a known intermediate in the synthesis of various kinase inhibitors, the ortho-isomer presents unique synthetic considerations.[1][2][3] This guide outlines a robust, two-step synthetic pathway designed for scalability, process control, and high purity. The protocols are grounded in established chemical principles, emphasizing safety, efficiency, and validation at each stage. We will detail the underlying chemistry, provide step-by-step manufacturing protocols, and discuss critical process parameters essential for researchers and drug development professionals.

Strategic Overview and Rationale

The synthesis of this compound is most effectively achieved through a two-step sequence that prioritizes commercially available starting materials, high-yielding transformations, and conditions amenable to large-scale reactors. The chosen pathway is as follows:

  • Williamson Ether Synthesis: Formation of the morpholinoethoxy side chain by coupling 2-hydroxybenzonitrile with 4-(2-chloroethyl)morpholine. This is a classic and highly reliable method for constructing aryl ethers.

  • Catalytic Hydrogenation: Reduction of the nitrile functional group in the intermediate to the desired primary aminomethyl group. This method is preferred for its high efficiency, clean conversion, and favorable waste profile compared to stoichiometric metal hydride reductions.

This strategy is adapted from well-established industrial syntheses of related isomers, ensuring a foundation of proven chemical viability.[4][5]

G start_material 2-Hydroxybenzonitrile intermediate 2-(2-Morpholinoethoxy)benzonitrile start_material->intermediate Step 1: Williamson Ether Synthesis reagent1 4-(2-Chloroethyl)morpholine K₂CO₃, Acetonitrile reagent1->intermediate final_product This compound intermediate->final_product Step 2: Catalytic Hydrogenation reagent2 H₂ (g), Raney® Ni Ethanol/Ammonia reagent2->final_product

Caption: High-level workflow for the two-step synthesis.

Critical Safety and Handling Protocols

This compound and its intermediates are classified as corrosive materials that can cause severe skin and eye damage.[6][7] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[6]

  • Handling: Conduct all operations in a well-ventilated area or under a chemical fume hood. Do not breathe mist, vapors, or spray. Avoid all contact with skin, eyes, and clothing.[6][7]

  • Storage: Store in a cool, dry, and well-ventilated area, locked up in a designated corrosives area. Keep containers tightly closed and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]

  • Incompatible Materials: Avoid contact with acids, strong oxidizing agents, and acid chlorides.[6]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Ingestion can cause severe tissue damage and danger of perforation. Seek immediate medical attention.[6][7]

Detailed Synthesis Protocols

Step 1: Synthesis of 2-(2-Morpholinoethoxy)benzonitrile

Principle: This step involves an SN2 reaction where the phenoxide, generated in situ from 2-hydroxybenzonitrile and a mild base, displaces the chloride from 4-(2-chloroethyl)morpholine. Potassium carbonate is an ideal base for this transformation as it is inexpensive, effective, and easily removed via filtration. Acetonitrile is the preferred solvent due to its appropriate boiling point and ability to dissolve the reactants.[4][5]

Materials & Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Nutsche filter)

  • Rotary evaporator

Reagents:

  • 2-Hydroxybenzonitrile (1.0 eq)

  • 4-(2-Chloroethyl)morpholine hydrochloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 eq)

  • Acetonitrile (CH₃CN), industrial grade

Procedure:

  • Reactor Setup: Charge the jacketed reactor with 2-hydroxybenzonitrile and anhydrous potassium carbonate.

  • Solvent Addition: Add acetonitrile to the reactor (approx. 8-10 mL per gram of 2-hydroxybenzonitrile). Begin stirring to create a slurry.

  • Reagent Addition: Add 4-(2-chloroethyl)morpholine hydrochloride to the slurry. Note: The use of 3.0 equivalents of K₂CO₃ accounts for the neutralization of the hydrochloride salt and the phenolic proton.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) under a nitrogen atmosphere. Maintain reflux for 8-12 hours.

  • In-Process Control: Monitor the reaction's progress by HPLC or TLC, checking for the consumption of 2-hydroxybenzonitrile.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of fresh acetonitrile.

  • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-Morpholinoethoxy)benzonitrile, which typically solidifies upon cooling or can be used directly in the next step if purity is sufficient.

Step 2: Catalytic Hydrogenation to this compound

Principle: The nitrile group is reduced to a primary amine using high-pressure hydrogen gas in the presence of a metal catalyst. Raney® Nickel is a highly effective and industry-standard catalyst for this transformation. The addition of ammonia to the solvent is a critical process parameter; it helps to suppress the formation of the secondary amine byproduct by shifting the equilibrium away from the reaction of the product amine with the intermediate imine.[4]

Materials & Equipment:

  • High-pressure hydrogenation reactor (autoclave) equipped with a gas inlet, pressure gauge, stirrer, and temperature control

  • Inert filtration system for catalyst removal (e.g., filter press or Celite® pad filter)

Reagents:

  • 2-(2-Morpholinoethoxy)benzonitrile (1.0 eq)

  • Raney® Nickel (approx. 5-10% by weight, slurry in water)

  • Ethanol or Methanol

  • Ammonia solution (e.g., 7N solution in Methanol or aqueous ammonium hydroxide)

Procedure:

  • Reactor Charging: In the hydrogenation reactor, charge the 2-(2-Morpholinoethoxy)benzonitrile intermediate and the alcohol solvent (approx. 10-15 mL per gram of nitrile). Add a small amount of ammonia solution (approx. 5-10% v/v of the solvent).

  • Catalyst Addition: Carefully add the Raney® Nickel slurry. Extreme Caution: Raney® Nickel is pyrophoric and must be handled under a liquid or inert atmosphere at all times.

  • Hydrogenation: Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen to 5-10 bar (70-150 psi). Heat the mixture to 40-60°C with vigorous stirring.

  • In-Process Control: Monitor the reaction by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete within 4-8 hours when hydrogen consumption ceases.

  • Catalyst Removal: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor thoroughly with nitrogen. The pyrophoric Raney® Nickel catalyst must be filtered under a nitrogen blanket. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Wash the filter pad with a small amount of the alcohol solvent.

  • Product Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil, this compound, can be purified by vacuum distillation to achieve high purity (>98%).

Data Summary and Quality Control

Effective large-scale synthesis relies on consistent outcomes. The following table provides target parameters for this synthetic protocol.

ParameterStep 1: Ether SynthesisStep 2: HydrogenationOverall
Key Intermediate 2-(2-Morpholinoethoxy)benzonitrile--
Final Product -This compound-
Target Yield 90-95%85-92%76-87%
Target Purity (Post-Workup) >95% (by HPLC)>95% (by HPLC)>98% (Post-Distillation)
Key Process Controls Reaction Temperature, TimeH₂ Pressure, Temperature, Agitation-
Final Product QC ¹H NMR, ¹³C NMR, Mass Spec, HPLC Purity

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to this compound. By leveraging a robust Williamson ether synthesis and an efficient catalytic hydrogenation, this protocol is designed for implementation in both research and industrial settings. The emphasis on process controls, safety, and rational selection of reagents ensures that the final product can be obtained in high yield and purity, making it a dependable source of this key chemical intermediate for pharmaceutical development programs.

References

  • Fisher Scientific. Safety Data Sheet: this compound. (Note: Direct link to specific SDS may vary; search for CAS No. 540753-13-7).

  • BenchChem. Application Note: A Scalable Two-Step Synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine.

  • BenchChem. Benchmarking [4-(2-Morpholinoethoxy)phenyl]methylamine: A Comparative Guide to its Efficiency in Multi-Step Synthesis.

  • Thermo Fisher Scientific. Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine. (Used as a general reference for related chemical safety).

  • Fisher Scientific. Safety Data Sheet: [2-(2-Morpholinoethoxy)phenyl]methanol. (Safety data for a closely related intermediate).

  • BenchChem. Comparative Analysis of Synthetic Routes to [4-(2-Morpholinoethoxy)phenyl]methylamine.

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58.

  • Google Patents. US10669236B2: Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.

Sources

Mastering the Purification of [4-(2-Morpholinoethoxy)phenyl]methylamine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate

[4-(2-Morpholinoethoxy)phenyl]methylamine is a pivotal building block in the synthesis of a multitude of pharmacologically active molecules, most notably as a key intermediate in the development of tyrosine kinase inhibitors. Its structural features, including a primary aminomethyl group, a phenyl ring, and a morpholinoethoxy side chain, make it a versatile component for introducing desired pharmacokinetic properties into drug candidates. The purity of this intermediate is paramount, as even trace impurities can lead to the formation of unwanted by-products in subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This comprehensive guide provides detailed application notes and protocols for the purification of [4-(2-Morpholinoethoxy)phenyl]methylamine. Drawing upon established chemical principles and field-proven insights, this document is designed to empower researchers, scientists, and drug development professionals with the knowledge to achieve the high levels of purity required for their research and development endeavors. We will delve into the causality behind experimental choices, offering a scientifically grounded and practical approach to the purification of this important compound.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

A successful purification strategy begins with a thorough understanding of the potential impurities that may be present in the crude product. The synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine typically proceeds through a multi-step process, with each step presenting an opportunity for the introduction of impurities. The most common synthetic routes involve a Williamson ether synthesis followed by the reduction of a nitrile or a reductive amination of an aldehyde.

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as 4-hydroxybenzonitrile or 4-hydroxybenzaldehyde, and 4-(2-chloroethyl)morpholine.

  • Intermediates: For instance, 4-(2-morpholinoethoxy)benzonitrile or 4-(2-morpholinoethoxy)benzaldehyde from incomplete reduction.

  • By-products of the Williamson Ether Synthesis: Including products of elimination reactions.

  • By-products of the Reduction Step: Over-reduced or partially reduced species, and secondary amine formation.

  • Reagents and Catalysts: Residual reducing agents, bases, or catalysts used in the synthesis.

  • Degradation Products: Amines can be susceptible to oxidation, so degradation products may be present, especially if the material has been stored improperly.

A logical workflow for purification is essential. The following diagram illustrates a general strategy for purifying [4-(2-Morpholinoethoxy)phenyl]methylamine, starting from the crude reaction mixture.

Purification_Workflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (pH dependent) Crude->LLE Initial Cleanup Chromatography Column Chromatography LLE->Chromatography Further Purification Crystallization Crystallization (Free Base or Salt) LLE->Crystallization Direct Isolation Chromatography->Crystallization Final Polishing Pure_Product Pure [4-(2-Morpholinoethoxy)phenyl]methylamine Crystallization->Pure_Product High Purity

Caption: A general workflow for the purification of [4-(2-Morpholinoethoxy)phenyl]methylamine.

Purification Techniques: A Multi-faceted Approach

No single purification technique is universally applicable. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Here, we present a selection of robust techniques, from initial cleanup to final polishing.

Liquid-Liquid Extraction: Harnessing Basicity for Efficient Separation

The basic nature of the amine groups in [4-(2-Morpholinoethoxy)phenyl]methylamine provides a powerful handle for purification via liquid-liquid extraction. By manipulating the pH of the aqueous phase, the compound can be selectively moved between an organic solvent and water, leaving non-basic impurities behind.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated to form its ammonium salt, which is soluble in the aqueous phase. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (pH > 10). This will regenerate the free amine, which will often precipitate out or can be extracted.

  • Back Extraction: Extract the basified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate or DCM) to recover the purified free amine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Expertise & Experience: This technique is highly effective for removing non-basic organic impurities and inorganic salts. It is often the first and most crucial step in the purification process. The choice of organic solvent is important; ethyl acetate is a good choice for its lower toxicity and ease of removal, while DCM can be more effective for dissolving the free base.

Column Chromatography: For High-Resolution Separation

Column chromatography is a powerful technique for separating compounds with similar polarities. However, the basic nature of amines can lead to challenges when using standard silica gel due to strong acid-base interactions, which can result in peak tailing, irreversible adsorption, and even degradation of the product.

Strategies for Successful Amine Purification on Silica Gel:

  • Mobile Phase Modification: The addition of a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the acidic silanol groups on the silica surface, leading to improved peak shape and recovery.

  • Alternative Stationary Phases: Using a more basic stationary phase like alumina (basic or neutral) or amine-functionalized silica can significantly improve the separation of basic compounds.

  • Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity and is well-suited for polar and ionizable compounds like amines.

Protocol for Flash Chromatography on Silica Gel (with Mobile Phase Modification):

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) with 0.1-1% triethylamine (TEA).

  • Column Packing: Pack a column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol) if necessary to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica Gel (with TEA), Alumina, or Amine-functionalized SilicaC18 or C8 bonded silica
Mobile Phase Non-polar to polar organic solvents (e.g., Hexane/Ethyl Acetate, DCM/MeOH) + basePolar solvents (e.g., Water/Acetonitrile, Water/Methanol) with pH modifier (e.g., TFA, formic acid, or a basic buffer)
Separation Principle Polarity (Adsorption)Hydrophobicity (Partitioning)
Best for... Less polar impuritiesPolar impurities and water-soluble by-products

Data Presentation: Comparison of Normal-Phase and Reversed-Phase Chromatography for Amine Purification.

Crystallization: The Ultimate Polishing Step

Crystallization is often the final step in a purification sequence, capable of yielding highly pure crystalline material. This can be performed on the free base or, more commonly, on a salt of the amine, such as the hydrochloride salt, which often has better-defined crystalline properties.

Protocol for Crystallization of the Hydrochloride Salt:

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acidification: Slowly add a solution of hydrochloric acid in a solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring until the precipitation is complete.

  • Crystallization: The hydrochloride salt may precipitate immediately or require cooling to induce crystallization. The mixture can be gently heated to dissolve the salt and then slowly cooled to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expertise & Experience: The choice of solvent is critical for successful crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Anti-solvent crystallization, where a solvent in which the compound is insoluble is added to a solution of the compound, can also be an effective technique.

Crystallization_Process Start Purified Free Base in Solvent Add_HCl Add HCl Solution Start->Add_HCl Heat_Cool Heat to Dissolve & Slowly Cool Add_HCl->Heat_Cool Salt Formation Filter Filter Crystals Heat_Cool->Filter Crystallization Dry Dry Under Vacuum Filter->Dry End High Purity Hydrochloride Salt Dry->End

Application Notes and Protocols for the Evaluation of [2-(2-Morpholinoethoxy)phenyl]methylamine Derivatives in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholinoethoxy Phenyl Moiety as a Privileged Scaffold in Targeted Therapy

In the landscape of modern oncology, the development of small molecule inhibitors that target specific signaling pathways driving cancer progression is a paramount objective.[1] Within this pursuit, certain chemical scaffolds have emerged as "privileged," appearing in numerous potent and selective inhibitors. The morpholinoethoxy phenyl moiety is one such scaffold, frequently incorporated into the design of kinase inhibitors due to its favorable pharmacokinetic properties.[2] While [2-(2-Morpholinoethoxy)phenyl]methylamine itself is often a key synthetic intermediate, its derivatives have shown significant promise as therapeutic agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of derivatives of this compound in targeted therapy research. We will explore the rationale behind its use, provide detailed protocols for its evaluation, and offer insights into the interpretation of results. For the purpose of illustrating these protocols, we will consider a hypothetical derivative, "Compound X," which is a putative tyrosine kinase inhibitor.

One notable example of a molecule containing a similar moiety is 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide, which has been identified as a tyrosine kinase inhibitor.[3] Furthermore, derivatives like 4-morpholino-2-phenylquinazolines have been evaluated as potent inhibitors of PI3 kinase p110alpha.[4] These examples underscore the therapeutic potential of molecules bearing the morpholinoethoxy phenyl group.

The following sections will provide detailed, step-by-step protocols for the in vitro and in vivo evaluation of "Compound X," a hypothetical derivative of this compound, as a targeted anticancer agent. These protocols are designed to be self-validating and are grounded in established methodologies.

Part 1: In Vitro Evaluation of "Compound X"

The initial assessment of a potential targeted therapy agent involves a series of in vitro assays to determine its direct inhibitory effect on the target enzyme and its cytotoxic effects on cancer cells.

In Vitro Kinase Assay: Determining Target Engagement and Potency

The primary mechanism of action for many targeted therapies is the inhibition of specific kinases that are hyperactivated in cancer cells. An in vitro kinase assay directly measures the ability of a compound to inhibit the activity of its target kinase.[5]

Principle: This assay measures the transfer of a radioactive phosphate group from ATP to a substrate by a specific kinase in the presence of varying concentrations of the inhibitor ("Compound X").[6] The amount of phosphorylated substrate is then quantified to determine the inhibitory potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 2x kinase buffer containing the appropriate concentrations of buffer salts (e.g., Tris-HCl), MgCl2, and other cofactors required for the specific kinase being assayed.

    • ATP Solution: Prepare a stock solution of ATP. For radioactive assays, this will be a mixture of non-radioactive ("cold") ATP and γ-[32P]ATP.[7] The final concentration of ATP in the reaction should be close to the Km value for the specific kinase.

    • Kinase and Substrate: Dilute the purified recombinant target kinase and its specific substrate (e.g., a peptide or protein) to the desired concentrations in kinase buffer.

    • Compound X Dilution Series: Prepare a serial dilution of "Compound X" in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations for the assay.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the 2x kinase and substrate mixture to each well.

    • Add 5 µL of the diluted "Compound X" or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[8]

    • Stop the reaction by adding 10 µL of 4x SDS loading dye.[8]

  • Detection and Analysis:

    • Separate the reaction products by SDS-PAGE.[8]

    • Transfer the proteins to a nitrocellulose membrane.

    • Expose the membrane to a phosphor screen or autoradiography film to detect the radiolabeled, phosphorylated substrate.

    • Quantify the band intensities using densitometry software.

    • Plot the percentage of kinase inhibition versus the logarithm of the "Compound X" concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • The use of γ-[32P]ATP provides a highly sensitive method for detecting kinase activity.[7]

  • Running the assay at an ATP concentration near the Km for the kinase ensures that the assay is sensitive to competitive inhibitors.

  • The inclusion of a vehicle control (DMSO) is crucial to account for any effects of the solvent on kinase activity.

Diagram of In Vitro Kinase Assay Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Detection & Analysis prep1 Prepare Kinase Buffer assay1 Add Kinase/Substrate to Plate prep1->assay1 prep2 Prepare ATP Solution (with γ-[32P]ATP) assay3 Initiate with ATP prep2->assay3 prep3 Prepare Kinase & Substrate prep3->assay1 prep4 Prepare 'Compound X' Dilutions assay2 Add 'Compound X' or Vehicle prep4->assay2 assay1->assay2 assay2->assay3 assay4 Incubate at 30°C assay3->assay4 assay5 Stop Reaction with SDS Dye assay4->assay5 analysis1 SDS-PAGE assay5->analysis1 analysis2 Autoradiography analysis1->analysis2 analysis3 Quantify Bands analysis2->analysis3 analysis4 Calculate IC50 analysis3->analysis4

Caption: Workflow for the in vitro kinase assay.

Cell Viability Assay: Assessing Cytotoxicity in Cancer Cells

A cell viability assay is essential to determine the effect of a compound on the proliferation and survival of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate media.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[10]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[10]

  • Treatment:

    • Prepare a serial dilution of "Compound X" in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing "Compound X" or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate the plate at 37°C for 4 hours.[9]

    • Add 100 µL of solubilization solution (e.g., acidic isopropanol or SDS-HCl solution) to each well to dissolve the formazan crystals.[11][12]

    • Mix thoroughly by pipetting up and down.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability versus the logarithm of the "Compound X" concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Trustworthiness of the Protocol:

  • Including a vehicle control is essential for normalizing the data.

  • Using multiple replicates for each concentration increases the statistical significance of the results.[10]

  • Performing the assay at multiple time points provides information on the time-dependent effects of the compound.

Table 1: Hypothetical IC50 and GI50 Data for "Compound X"

Assay TypeTarget/Cell Line"Compound X" IC50/GI50 (nM)
In Vitro Kinase AssayTarget Kinase A15
Cell Viability (MTT)Cancer Cell Line 1150
Cell Viability (MTT)Cancer Cell Line 2250
Cell Viability (MTT)Normal Cell Line>10,000
Western Blot Analysis: Probing the Downstream Signaling Pathway

To confirm that "Compound X" inhibits the intended signaling pathway within the cell, Western blotting is performed to analyze the phosphorylation status of downstream effector proteins.[13]

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using phospho-specific antibodies, it is possible to determine if a signaling pathway is active or has been inhibited by a drug.[14]

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cancer cells with "Compound X" at various concentrations for a specific duration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in SDS sample buffer.[15]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[15]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target protein overnight at 4°C.[15]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like β-actin or GAPDH.

Authoritative Grounding:

  • The use of phospho-specific antibodies is a standard and reliable method for assessing the activation state of signaling pathways.[14]

  • Probing for total protein and a housekeeping protein is crucial for data normalization and interpretation.

Diagram of a Hypothetical Signaling Pathway Inhibition:

G cluster_pathway Signaling Pathway Receptor Receptor Tyrosine Kinase Target Target Kinase A Receptor->Target Activates Downstream Downstream Effector Target->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Promotes CompoundX Compound X CompoundX->Target Inhibits

Caption: Inhibition of a signaling pathway by "Compound X".

Part 2: In Vivo Evaluation of "Compound X"

Following promising in vitro results, the efficacy of "Compound X" must be evaluated in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model for this purpose.[16]

Xenograft Tumor Growth Study

Principle: This study assesses the ability of "Compound X" to inhibit the growth of human tumors in a mouse model.[17]

Protocol:

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice).[16]

    • Inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.[16]

    • Monitor the mice regularly for tumor formation.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer "Compound X" to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle control to the control group.

  • Monitoring and Data Collection:

    • Measure the tumor volume using calipers two to three times per week. (Tumor Volume = (Length x Width²)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).

  • Data Analysis:

    • Plot the mean tumor volume over time for both the treatment and control groups.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed differences.

Expertise and Experience:

  • The choice of cell line and mouse strain should be based on the specific cancer type and the research question.

  • Dose and schedule of administration should be informed by pharmacokinetic and tolerability studies.

  • Ethical considerations and adherence to animal welfare guidelines are paramount.

Diagram of Xenograft Study Workflow:

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis setup1 Implant Human Tumor Cells in Mice setup2 Monitor for Tumor Growth setup1->setup2 setup3 Randomize Mice into Groups setup2->setup3 treat1 Administer 'Compound X' setup3->treat1 treat2 Administer Vehicle Control setup3->treat2 mon1 Measure Tumor Volume treat1->mon1 treat2->mon1 mon2 Monitor Body Weight mon1->mon2 mon3 Excise Tumors for Analysis mon2->mon3 mon4 Calculate Tumor Growth Inhibition mon3->mon4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [2-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [2-(2-Morpholinoethoxy)phenyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis. The methodologies discussed are grounded in established chemical principles and aim to provide a self-validating system for your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound, focusing on a common two-step synthetic route: Williamson ether synthesis followed by reductive amination.

Issue 1: Low Yield in Williamson Ether Synthesis of 2-(2-Morpholinoethoxy)benzonitrile

  • Question: I am experiencing a low yield during the synthesis of the intermediate, 2-(2-morpholinoethoxy)benzonitrile, from 2-hydroxybenzonitrile and 4-(2-chloroethyl)morpholine. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this Williamson ether synthesis can often be attributed to several factors:

    • Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile. If the base used is not strong enough or is used in insufficient quantity, the deprotonation of 2-hydroxybenzonitrile will be incomplete.

      • Solution: Ensure you are using a strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Use at least 1.5 to 2.0 equivalents of the base to drive the equilibrium towards the phenoxide.[1]

    • Reaction Temperature and Time: The reaction may be too slow at lower temperatures, or side products may form at excessively high temperatures.

      • Solution: A reaction temperature of 80-90 °C in a polar aprotic solvent like DMF or acetonitrile is generally effective.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, typically ranging from 6-8 hours.[2]

    • Purity of Reagents: The presence of water can quench the phenoxide and reduce the reaction efficiency. 4-(2-chloroethyl)morpholine can degrade over time.

      • Solution: Use anhydrous solvents and ensure your reagents are dry. It is advisable to use freshly distilled or recently purchased 4-(2-chloroethyl)morpholine. If using the hydrochloride salt, ensure it is effectively neutralized to the free base prior to the reaction.[2]

Issue 2: Formation of Secondary Amine Byproducts During Nitrile Reduction

  • Question: During the reduction of 2-(2-morpholinoethoxy)benzonitrile to the desired primary amine, I am observing significant amounts of the secondary amine byproduct. How can I minimize this?

  • Answer: The formation of secondary amines is a known side reaction in nitrile reductions, where the initially formed primary amine attacks an imine intermediate.

    • Catalytic Hydrogenation: This is a common method for nitrile reduction. To suppress secondary amine formation, the addition of ammonia to the reaction mixture is a widely used strategy.[2] The ammonia competes with the primary amine product in reacting with the imine intermediate.

      • Optimized Protocol: Conduct the hydrogenation using a catalyst like Raney Nickel in an alcoholic solvent (e.g., methanol or ethanol) saturated with ammonia.[2] This can be achieved by bubbling ammonia gas through the solvent before adding the substrate and catalyst.

    • Alternative Reducing Agents: The use of potent hydride donors like Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent (like THF or diethyl ether) can also be effective and may reduce the formation of secondary amines if the reaction is worked up promptly and carefully.[1]

Issue 3: Incomplete Reaction or Low Yield in Reductive Amination

  • Question: I am attempting a one-pot reductive amination starting from 2-(2-morpholinoethoxy)benzaldehyde and an ammonia source, but the reaction is either incomplete or the yield of the primary amine is low. What are the critical parameters to control?

  • Answer: Successful reductive amination depends on the efficient formation of the imine intermediate followed by its effective reduction.

    • Imine Formation: The formation of the imine from the aldehyde and ammonia is an equilibrium process. To drive this equilibrium forward, a high concentration of the ammonia source is necessary.

      • Solution: Use a significant excess of an ammonia source like ammonium acetate.[1] The reaction should be allowed sufficient time for imine formation before the reducing agent is added. A general guideline is to stir the aldehyde and ammonia source at room temperature for at least an hour.[3]

    • Choice of Reducing Agent: The reducing agent should be selective for the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is a mild reducing agent that is particularly effective for reductive aminations.[3] Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting aldehyde if not handled carefully.[1]

    • pH Control: The pH of the reaction medium is crucial for imine formation. A slightly acidic medium (pH 5-6) is often optimal. The use of ammonium acetate can help buffer the reaction in a suitable pH range. The addition of a catalytic amount of acetic acid can also be beneficial when using other ammonia sources.[3]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally provides a higher overall yield for this compound?

A1: Both the nitrile reduction and reductive amination pathways are viable. However, the nitrile reduction route, starting from 2-hydroxybenzonitrile, often results in a higher overall yield.[1] This is because the reduction of a nitrile to a primary amine can be a very clean and high-yielding transformation, especially when optimized to minimize secondary amine formation.[2]

Q2: What is the best method for purifying the final product?

A2: The purification method will depend on the nature of the impurities.

  • Column Chromatography: For small-scale synthesis or if the impurities have significantly different polarities from the product, silica gel column chromatography is a reliable method.[1][3]

  • Crystallization: For larger-scale production, purification by crystallization of a salt form (e.g., the hydrochloride salt) is often more practical and can yield a product of high purity.[2]

  • Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification technique.[2]

Q3: Are there any specific safety precautions I should take when handling the reagents for this synthesis?

A3: Yes, several reagents used in these synthetic routes require careful handling:

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Lithium Aluminum Hydride (LAH): Similar to NaH, LAH is highly reactive with water and can ignite upon contact with air, especially if finely divided. All glassware must be scrupulously dried, and the reaction should be conducted under an inert atmosphere. The workup of LAH reactions requires a careful, sequential addition of water and a base solution (Fieser workup) to safely quench the excess reagent.[1]

  • Raney Nickel: This catalyst is often supplied as a slurry in water and is pyrophoric when dry. It should be handled under a blanket of solvent or an inert gas.[2]

  • Solvents: Solvents like DMF, acetonitrile, and ethereal solvents have their own specific hazards and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Optimized Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of this compound via the nitrile reduction pathway, which is often favored for its high yield.

Step 1: Synthesis of 2-(2-Morpholinoethoxy)benzonitrile

This step is a Williamson ether synthesis.

Materials:

  • 2-Hydroxybenzonitrile

  • 4-(2-chloroethyl)morpholine hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction is typically complete in 6-8 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This step involves the catalytic hydrogenation of the nitrile intermediate.

Materials:

  • 2-(2-Morpholinoethoxy)benzonitrile

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH) saturated with ammonia

  • Diatomaceous earth

Procedure:

  • Catalyst Preparation: In a high-pressure hydrogenation reactor (autoclave), carefully wash the Raney Nickel slurry with methanol multiple times to remove the water.

  • Reactor Charging: Charge the reactor with 2-(2-morpholinoethoxy)benzonitrile (1.0 eq) and methanol that has been saturated with ammonia.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to 5-10 bar. Heat the mixture to 40-60 °C with vigorous stirring.[2]

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth under a nitrogen blanket to remove the pyrophoric Raney Nickel catalyst.[2]

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or by crystallization of a suitable salt to yield the final product.[2]

Data Summary

ParameterWilliamson Ether SynthesisNitrile Reduction (Catalytic Hydrogenation)
Key Reagents 2-Hydroxybenzonitrile, 4-(2-chloroethyl)morpholine, K₂CO₃2-(2-Morpholinoethoxy)benzonitrile, Raney Nickel, H₂, NH₃
Solvent DMF, AcetonitrileMethanol, Ethanol
Temperature 80-90 °C40-60 °C
Typical Yield Good to ExcellentExcellent
Key Side Reactions Incomplete reactionSecondary amine formation
Purification Column Chromatography, ExtractionDistillation, Crystallization of salt

Visualizing the Synthetic Pathway and Troubleshooting

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitrile Reduction cluster_troubleshooting Troubleshooting start1 2-Hydroxybenzonitrile + 4-(2-chloroethyl)morpholine intermediate 2-(2-Morpholinoethoxy)benzonitrile start1->intermediate K2CO3, DMF 80-90°C final_product This compound intermediate->final_product Raney Ni, H2 MeOH/NH3 low_yield1 Low Yield in Step 1? intermediate->low_yield1 Check side_product2 Secondary Amine in Step 2? final_product->side_product2 Check incomplete_reaction Incomplete Reaction? final_product->incomplete_reaction Check

Caption: Synthetic workflow for this compound with troubleshooting checkpoints.

Troubleshooting_Decision_Tree cluster_williamson Williamson Ether Synthesis Issues cluster_reduction Nitrile Reduction Issues start Low Yield or Impurity Detected q1 Is starting material consumed? start->q1 q4 Secondary Amine Detected? start->q4 q5 Incomplete Reduction? start->q5 a1_yes Check workup/extraction procedure. q1->a1_yes Yes a1_no Incomplete Reaction q1->a1_no No q2 Check Base Equivalents and Purity a1_no->q2 q3 Increase Temperature/Time and Monitor by TLC a1_no->q3 a4_yes Add Ammonia to Reaction (e.g., NH3-saturated solvent) q4->a4_yes Yes a5_yes Check Catalyst Activity and Hydrogen Pressure q5->a5_yes Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Benchmarking [4-(2-Morpholinoethoxy)phenyl]methylamine: A Comparative Guide to its Efficiency in Multi-Step Synthesis - Benchchem.
  • Application Note: A Scalable Two-Step Synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine - Benchchem.
  • Comparative Analysis of Synthetic Routes to [4-(2-Morpholinoethoxy)phenyl]methylamine - Benchchem.

Sources

Technical Support Center: Synthesis of [2-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of [2-(2-Morpholinoethoxy)phenyl]methylamine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this key pharmaceutical intermediate. Here, we move beyond simple protocols to dissect the causality behind common side reactions and provide field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.

The synthesis of this compound is typically approached via a two-stage process: a Williamson ether synthesis to form the key aldehyde intermediate, followed by a reductive amination to yield the target primary amine. Each stage presents unique challenges that can lead to significant side product formation if not properly controlled.

Overall Synthetic Pathway

The relationship between the starting materials, key intermediate, and the final product is illustrated below. This guide will address issues that can arise in both Step 1 and Step 2.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination SM Salicylaldehyde + 4-(2-Chloroethyl)morpholine INT 2-(2-Morpholinoethoxy)benzaldehyde SM->INT K₂CO₃, Acetonitrile Reflux FP This compound INT->FP NH₃ Source Reducing Agent

Caption: Common two-step synthesis of the target amine.

Section 1: Troubleshooting the Williamson Ether Synthesis

This initial step couples salicylaldehyde with 4-(2-chloroethyl)morpholine. While seemingly straightforward, several factors can lead to incomplete conversion and purification difficulties.

Q1: My reaction is incomplete. TLC analysis shows significant unreacted salicylaldehyde even after prolonged reflux. What's going wrong?

A1: This is a frequent issue often traced back to three critical parameters: the base, the quality of the alkylating agent, and the solvent system.

  • Cause 1: Ineffective Base/Poor Solubility: Potassium carbonate (K₂CO₃) is the standard base, but its effectiveness depends on its quality (anhydrous) and particle size. More importantly, it has low solubility in pure acetonitrile. This can result in a slow deprotonation of the salicylaldehyde's phenolic hydroxyl group.

    • Solution:

      • Use Finely Powdered, Anhydrous K₂CO₃: Ensure the base is freshly dried and finely ground to maximize surface area.

      • Consider a Phase-Transfer Catalyst: Adding a catalytic amount of tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction by facilitating the transfer of the phenoxide into the organic phase.

      • Alternative Solvent/Base System: Using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF can drive the deprotonation to completion before adding the alkylating agent. However, this requires stricter anhydrous conditions.

  • Cause 2: Inactive Alkylating Agent: 4-(2-Chloroethyl)morpholine is often supplied as a hydrochloride salt to improve stability.[1] Using the salt directly will neutralize your reaction base and halt the synthesis. The free base can also degrade upon prolonged storage.

    • Solution:

      • Neutralize the Hydrochloride Salt: If starting with the hydrochloride salt, it must be neutralized first. This can be done in a separate step by dissolving the salt in water, adding a base like NaOH until the solution is alkaline, and then extracting the free base with a solvent like dichloromethane. The dried organic extract can then be used.

      • Use Excess Base: When using the hydrochloride salt in situ, a sufficient excess of base (at least 2.0 equivalents relative to the salt) is required: one equivalent to neutralize the HCl and one to deprotonate the phenol.[2]

  • Cause 3: Presence of Water: Water can hydrolyze the alkylating agent and interfere with the reaction.

    • Solution: Ensure all reagents and the solvent (acetonitrile) are anhydrous.[1]

Q2: I'm struggling with the workup. After filtering the potassium salts, my crude product is an oil that is difficult to purify. What is an effective purification strategy?

A2: The workup aims to remove inorganic salts and any unreacted starting materials.

  • Protocol:

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃, KCl) and wash the filter cake with a small amount of fresh acetonitrile.[3]

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude oil.

    • Dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution with water to remove any remaining salts, followed by a wash with a dilute brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The intermediate, 2-(2-morpholinoethoxy)benzaldehyde, can often be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1][4] In some cases, if the reaction is clean, the crude oil may be carried forward to the next step without extensive purification.

Section 2: Troubleshooting the Reductive Amination

The conversion of the aldehyde intermediate to the primary amine is the most critical step, with a high potential for side product formation. The primary challenges are preventing over-reduction to the alcohol and avoiding the formation of a secondary amine dimer.

Q1: My main byproduct is the corresponding alcohol, [2-(2-Morpholinoethoxy)phenyl]methanol. How do I prevent this?

A1: Alcohol formation occurs when the reducing agent attacks the aldehyde's carbonyl group before it can form an imine with the ammonia source. This is a classic competitive reaction pathway.

  • Cause: The use of a strong, non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction can lead to significant alcohol formation. NaBH₄ can reduce the aldehyde directly and often at a rate competitive with imine formation.

  • Solutions:

    • Change the Reducing Agent: The choice of reducing agent is the most critical factor.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reagent for reductive aminations.[2] It is sterically hindered and less reactive, allowing the imine to form before reduction occurs. It is the preferred laboratory-scale reagent for this transformation.

      • Catalytic Hydrogenation: Using a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere is a highly effective and clean method, often favored for scalability.[3] This method typically produces high yields of the primary amine with minimal alcohol byproduct. However, it requires specialized high-pressure equipment.[3]

    • Optimize Reaction Conditions (Two-Step, One-Pot):

      • Stir the aldehyde intermediate with the ammonia source (e.g., ammonium acetate, or ammonia in methanol) for a period (e.g., 1 hour) before adding the reducing agent.[1][2] This allows the equilibrium to favor the formation of the imine intermediate.

      • Maintain a slightly acidic pH (around 5-6) by adding a catalytic amount of acetic acid, which can catalyze imine formation without decomposing the reducing agent.[2]

Q2: I'm seeing a high-molecular-weight impurity by LC-MS, which I suspect is the secondary amine, Bis([2-(2-morpholinoethoxy)phenyl]methyl)amine. How can I minimize this?

A2: This impurity forms when the desired primary amine product, once formed, acts as a nucleophile and attacks another molecule of the starting aldehyde. This subsequent reductive amination leads to the symmetrical secondary amine.

  • Cause: Insufficient concentration of the primary ammonia source (NH₃) relative to the aldehyde and the newly formed primary amine.

  • Solutions:

    • Use a Large Excess of the Ammonia Source: The most effective way to suppress secondary amine formation is to use a large stoichiometric excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This ensures that the aldehyde is more likely to react with ammonia than with the product amine.

    • Controlled Addition: In some setups, slow addition of the aldehyde to a solution containing the ammonia source and reducing agent can help maintain a low concentration of the aldehyde, further disfavoring the secondary amine pathway.

    • Ammonia in the Solvent System (for Hydrogenation): When performing catalytic hydrogenation, using methanol or ethanol saturated with ammonia as the solvent can provide a sufficient excess of the nucleophile to prevent the side reaction.[3]

Troubleshooting Decision Tree for Reductive Amination

Troubleshooting_Reductive_Amination start_node Low Yield or Impure Product in Reductive Amination question_node question_node start_node->question_node Identify major byproduct (TLC, LC-MS) solution_node1 1. Switch to milder reducing agent (NaBH(OAc)₃). 2. Pre-form imine before adding reductant. 3. Consider catalytic hydrogenation. question_node->solution_node1 Alcohol Byproduct ([M+H]⁺ ~236) solution_node2 1. Increase excess of ammonia source (e.g., NH₄OAc). 2. Use NH₃-saturated solvent (for hydrogenation). 3. Control aldehyde addition rate. question_node->solution_node2 Secondary Amine Byproduct ([M+H]⁺ ~456) solution_node3 1. Check activity of reducing agent. 2. Increase reaction time or temperature. 3. Ensure catalyst (if used) is not poisoned. question_node->solution_node3 Unreacted Aldehyde ([M+H]⁺ ~236) solution_node solution_node

Caption: Decision tree for troubleshooting common reductive amination issues.

Appendix A: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(2-Morpholinoethoxy)benzaldehyde
  • Materials: Salicylaldehyde (1.0 eq), 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq), acetonitrile (anhydrous).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add salicylaldehyde, 4-(2-chloroethyl)morpholine hydrochloride, and potassium carbonate.

    • Add anhydrous acetonitrile to form a slurry (approx. 0.5 M concentration relative to salicylaldehyde).

    • Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously for 6-12 hours.[3]

    • Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), looking for the disappearance of the salicylaldehyde spot.

    • Once complete, cool the mixture to room temperature and filter off the solid salts. Wash the filter cake with acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product as an oil. Purify by column chromatography if necessary.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride[2]
  • Materials: 2-(2-Morpholinoethoxy)benzaldehyde (1.0 eq), ammonium acetate (10 eq), sodium triacetoxyborohydride (1.5 eq), 1,2-dichloroethane (DCE) or methanol.

  • Procedure:

    • To a solution of 2-(2-morpholinoethoxy)benzaldehyde in DCE, add ammonium acetate.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride in one portion.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the aldehyde/imine intermediate.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Appendix B: Data Tables

Table 1: Comparison of Reducing Agents for the Amination Step
Reducing AgentTypical ConditionsProsCons
Sodium Borohydride (NaBH₄) NH₄OAc, Methanol, 0°C to RTInexpensive, readily availableLow selectivity, significant alcohol byproduct formation
Sodium Triacetoxyborohydride (NaBH(OAc)₃) NH₄OAc, DCE/THF, RTHigh selectivity for imine, mild conditions, minimal alcohol byproduct[2]More expensive, moisture sensitive
Catalytic Hydrogenation (Raney Ni, Pd/C) H₂ (5-10 bar), NH₃/Methanol, 40-60°CHigh yield, clean reaction, scalable, atom economical[3]Requires specialized high-pressure equipment, catalyst can be pyrophoric[3]

References

  • Benchchem. (2025). Benchmarking [4-(2-Morpholinoethoxy)phenyl]methylamine: A Comparative Guide to its Efficiency in Multi-Step Synthesis.
  • Benchchem. (2025). Comparative Analysis of Synthetic Routes to [4-(2-Morpholinoethoxy)phenyl]methylamine.
  • Bartling, S., et al. (2022). Chem, 8(2), 508-531.
  • Benchchem. (2025). Application Note: A Scalable Two-Step Synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine.

Sources

Technical Support Center: [2-(2-Morpholinoethoxy)phenyl]methylamine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of [2-(2-Morpholinoethoxy)phenyl]methylamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its purity is paramount.[1][2] This guide is structured to address the unique challenges presented by this molecule's dual basic centers and physicochemical properties.

Understanding the Challenge: Physicochemical Properties

This compound is a dibasic compound, a characteristic that is central to both the challenges and opportunities in its purification. The two nitrogen atoms—one in the morpholine ring and one in the primary benzylamine group—have distinct basicities.

PropertyValue (Predicted/Estimated)Implication for Purification
Molecular FormulaC13H20N2O2---
Molecular Weight236.31 g/mol ---
pKa of Benzylammonium ion~9.3The primary amine is the more basic site. It will be fully protonated at a pH well below 9.3.
pKa of Morpholinium ion~8.5The morpholine nitrogen is less basic. Selective protonation relative to the benzylamine is difficult.
SolubilitypH-dependentHighly soluble in many organic solvents (DCM, EtOAc, THF). As a salt, it becomes water-soluble.[3]

pKa values are critical for predicting the ionization state of the amine at a given pH. The pKa of the conjugate acid (pKaH) is used to measure amine basicity; a higher pKaH indicates a stronger base.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my column chromatography purification of this compound resulting in significant streaking and low yield?

This is the most common issue and stems from the interaction between the basic amine groups and the acidic nature of standard silica gel.[5][6] The silanol groups (Si-OH) on the silica surface can protonate the amine, causing strong, often irreversible, adsorption to the stationary phase.[5][7] This leads to poor separation, tailing peaks, and loss of material on the column.[6]

Q2: Can I use acid-base extraction to purify this compound? What are the key considerations?

Yes, acid-base extraction is a highly effective and recommended first-pass purification technique for this molecule.[3][8][9] The core principle is to convert the amine into its protonated salt form, which transfers it from an organic solvent into an aqueous layer, leaving non-basic impurities behind.[8][9][10] The key is precise pH control. By washing the organic solution with an aqueous acid (like 1M HCl), the dibasic amine becomes a water-soluble salt and is extracted.[11] Afterwards, the aqueous layer is isolated, basified (e.g., with NaOH) to regenerate the neutral 'free base', and then re-extracted back into an organic solvent.[9]

Q3: Is recrystallization a viable purification method for this compound?

Recrystallization can be an excellent final purification step, especially for removing closely related impurities.[12][13] Success depends on finding a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[13] For amines, it is often more effective to crystallize the salt form (e.g., the hydrochloride salt) rather than the free base.[14][15] Converting the amine to a salt often yields a more crystalline, stable solid that is easier to handle.[16]

Troubleshooting Guide: Specific Scenarios

Problem / Observation Root Cause Analysis Recommended Solution & Rationale
Emulsion during Acid-Base Extraction The compound may be acting as a surfactant, stabilizing the interface between the organic and aqueous layers. This is common with molecules that have both polar (morpholino, ammonium salt) and non-polar (phenyl ring) regions.Primary Solution: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of organic components. Secondary Solution: Centrifuge the mixture at a low speed if the emulsion is persistent.
Product Oils Out, Fails to Crystallize The free base form of the amine may have a low melting point or be an oil at room temperature. Impurities can also inhibit crystal lattice formation.Solution: Convert the purified free base to a salt for crystallization. Dissolve the amine in a minimal amount of a suitable solvent (e.g., isopropanol, methanol) and add a solution of HCl in ether or isopropanol dropwise.[14][16] The resulting hydrochloride salt will often precipitate as a well-defined crystalline solid.
TLC shows a single spot, but NMR reveals impurities. Co-elution of impurities. The chosen TLC solvent system may not have sufficient resolving power to separate the target compound from structurally similar byproducts (e.g., unreacted starting material or over-reduced species).Solution 1 (TLC Optimization): Test different solvent systems. For amines, adding a small amount (~1%) of triethylamine or ammonia to the eluent can deactivate the acidic silica plate and improve resolution.[16][17] Solution 2 (Alternative Chromatography): Switch to a different stationary phase like basic alumina or an amine-functionalized silica column, which are designed to minimize interactions with basic compounds.[7][16]
Low recovery after column chromatography despite using a modified eluent. Irreversible adsorption is still occurring. The competing base (e.g., triethylamine) may not be effective enough, or the sample was loaded improperly, causing it to "crash" out at the top of the column.Solution: Pre-treat the silica gel. Slurry the silica gel in the initial, low-polarity eluent containing the amine additive (e.g., 1% triethylamine in hexane) before packing the column. This ensures the entire stationary phase is deactivated before the compound is introduced.

Detailed Purification Protocols

Protocol 1: pH-Controlled Liquid-Liquid Extraction

This protocol is designed to separate the basic this compound from neutral or acidic impurities.

Workflow Diagram:

G cluster_0 Separation Funnel cluster_1 Recovery Beaker/Funnel crude Crude Product in Organic Solvent (e.g., EtOAc) wash_acid Wash with 1M HCl (aq) (pH ~1-2) crude->wash_acid separate_1 Separate Layers wash_acid->separate_1 aq_layer Aqueous Layer (Contains Protonated Amine Salt) separate_1->aq_layer Collect org_layer_1 Organic Layer 1 (Neutral/Acidic Impurities) separate_1->org_layer_1 Discard/Analyze basify Basify with 6M NaOH to pH > 12 aq_layer->basify extract_org Extract with EtOAc (3x) basify->extract_org separate_2 Separate & Combine Organic Layers extract_org->separate_2 dry_evap Dry (Na2SO4), Filter, & Evaporate separate_2->dry_evap pure_amine Purified Amine (Free Base) dry_evap->pure_amine

Caption: Acid-base extraction workflow.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The target amine will be protonated and move into the aqueous (bottom) layer.[8][11]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Re-extract the organic layer with a fresh portion of 1M HCl to ensure complete recovery. Combine the aqueous extracts. The organic layer now contains neutral or acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 12 (confirm with pH paper). The solution may become cloudy as the deprotonated free base precipitates or oils out.

  • Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract three times with fresh portions of an organic solvent (e.g., EtOAc). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the purified free base.

Protocol 2: Modified Flash Column Chromatography

This method is for purifying the amine from non-polar impurities or when acid-base extraction is insufficient.

Workflow Diagram:

G prep_slurry Prepare Slurry: Silica Gel in Hexane + 1% Triethylamine (Et3N) pack_column Pack Column & Equilibrate prep_slurry->pack_column load_sample Load Sample (dissolved in minimal DCM, adsorbed onto silica) pack_column->load_sample elute Elute with Gradient (e.g., Hexane/EtOAc + 1% Et3N) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine_evap Combine Pure Fractions & Evaporate Solvent analyze->combine_evap pure_product Purified Product combine_evap->pure_product

Sources

Technical Support Center: Optimizing Reaction Conditions for [2-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for [2-(2-Morpholinoethoxy)phenyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of this valuable ortho-substituted benzylamine intermediate.

It is important to note that while this compound is a key building block, much of the publicly available literature details the synthesis of its para-isomer, [4-(2-Morpholinoethoxy)phenyl]methylamine.[1] This guide leverages established protocols for the para-isomer as a foundation, incorporating critical considerations and optimization strategies tailored to the unique steric and electronic environment of the ortho-substituted analogue. The principles and troubleshooting steps outlined herein are designed to be a robust starting point for your experimental work.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a two-step process: a Williamson ether synthesis to form the morpholinoethoxy-substituted benzene ring, followed by either a reductive amination of the corresponding aldehyde or the reduction of a nitrile intermediate.

Issue 1: Low Yield in Williamson Ether Synthesis Step

Question: I am experiencing a low yield during the Williamson ether synthesis between 2-hydroxybenzonitrile (or 2-hydroxybenzaldehyde) and 4-(2-chloroethyl)morpholine. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this step, particularly with an ortho-substituted phenol, are often attributable to steric hindrance and suboptimal reaction conditions. The bulky ortho-substituent can impede the approach of the electrophile to the phenoxide nucleophile.[2][3] Here are several factors to consider for optimization:

  • Base Selection: The choice of base is critical for the complete deprotonation of the phenolic hydroxyl group. While potassium carbonate (K₂CO₃) is commonly used, a stronger, non-nucleophilic base such as sodium hydride (NaH) can ensure full formation of the more reactive phenoxide.[3]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is generally effective.[4] DMF is often preferred as it can help to solvate the cation of the base, increasing the nucleophilicity of the phenoxide.

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessively high temperatures. A typical range to explore would be 80-120°C.[4]

  • Leaving Group: If using 4-(2-chloroethyl)morpholine, consider switching to the more reactive 4-(2-bromoethyl)morpholine or even tosylated or mesylated analogues of 2-morpholinoethanol. The order of leaving group ability is Tosylate > I > Br > Cl.

Issue 2: Incomplete Reaction or Side Product Formation in the Reductive Amination Step

Question: During the reductive amination of 2-(2-morpholinoethoxy)benzaldehyde with an ammonia source, I am observing unreacted starting material and/or the formation of secondary amine byproducts. How can I drive the reaction to completion and improve the selectivity for the primary amine?

Answer:

Incomplete reaction and the formation of secondary or tertiary amines are common challenges in reductive amination.[5] The key is to favor the formation of the primary imine and its subsequent reduction over further reaction of the product amine with the starting aldehyde.

  • Ammonia Source: A large excess of the ammonia source is crucial to statistically favor the reaction with the aldehyde over the newly formed primary amine.[5] Ammonium acetate or a solution of ammonia in methanol are common choices.[6]

  • Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder than sodium borohydride (NaBH₄) and can selectively reduce the imine in the presence of the aldehyde.[7] This allows for a one-pot reaction where the imine formation and reduction occur concurrently.[8] Sodium cyanoborohydride (NaBH₃CN) is also a good option for its selectivity.[7]

  • pH Control: The formation of the imine is pH-dependent. The addition of a catalytic amount of acetic acid can facilitate the dehydration step in imine formation.[6]

  • Stepwise Procedure: If over-alkylation remains a significant issue, consider a two-step process. First, form and isolate the imine, and then in a separate step, reduce it to the primary amine. This physically separates the product amine from the starting aldehyde.[5]

Issue 3: Difficulty in Reducing the Nitrile Group in the Nitrile Reduction Pathway

Question: I am attempting to reduce 2-(2-morpholinoethoxy)benzonitrile to the corresponding benzylamine, but the reaction is sluggish or incomplete. What are the best reducing agents and conditions for this transformation?

Answer:

The reduction of nitriles to primary amines requires potent reducing agents.[9][10] The ortho-position of the morpholinoethoxy group should not significantly hinder this reduction electronically, but optimizing the reducing agent and conditions is key.

  • Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for nitrile reduction.[9] It is crucial to perform this reaction under strictly anhydrous conditions in a suitable etheral solvent like THF or diethyl ether. A proper aqueous workup is necessary to quench the reaction and liberate the amine.[9]

  • Catalytic Hydrogenation: This is a scalable and often cleaner alternative.[4] Catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere (typically 5-10 bar) can effectively reduce the nitrile.[4][10] The addition of a small amount of ammonia to the reaction mixture can help to suppress the formation of secondary amine byproducts.[4]

  • Alternative Borane Reagents: Diborane (B₂H₆) or borane complexes (e.g., BH₃·THF) are also effective for nitrile reduction.[11]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: There are two primary synthetic routes, each with its own set of starting materials:

  • Reductive Amination Route: This pathway starts with 2-hydroxybenzaldehyde. This is first subjected to a Williamson ether synthesis with a 2-morpholinoethyl halide (e.g., 4-(2-chloroethyl)morpholine) to yield 2-(2-morpholinoethoxy)benzaldehyde. This intermediate is then converted to the target amine via reductive amination.

  • Nitrile Reduction Route: This route begins with 2-hydroxybenzonitrile. A Williamson ether synthesis with a 2-morpholinoethyl halide produces 2-(2-morpholinoethoxy)benzonitrile. The nitrile group is then reduced to the primary amine.[4]

Q2: How can I monitor the progress of these reactions?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective techniques for monitoring these reactions. TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of products. LC-MS can confirm the mass of the desired product and intermediates and provide a more quantitative measure of reaction progress.

Q3: What are the best practices for purifying the final product, this compound?

A3: The purification strategy will depend on the nature of the impurities present.

  • Extraction: An initial acid-base extraction can be very effective. The basic amine product can be extracted into an acidic aqueous layer, leaving non-basic organic impurities behind. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying amines. A solvent system such as dichloromethane/methanol with a small amount of triethylamine or ammonia can be used to elute the product while neutralizing the acidic nature of the silica gel, which can otherwise cause peak tailing and product loss.

  • Crystallization: If the final product is a solid, crystallization or salt formation (e.g., hydrochloride salt) can be an excellent method for achieving high purity.[4]

Q4: Are there any specific safety precautions I should take when working with the reagents involved in these syntheses?

A4: Yes, several reagents require careful handling:

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Lithium Aluminum Hydride (LiAlH₄): This is also highly reactive with water and other protic solvents. It is a powerful reducing agent that should be handled with care under anhydrous conditions.

  • Raney Nickel: This catalyst is often supplied as a slurry in water and can be pyrophoric (ignites spontaneously in air) when dry. It should be handled with care, and catalyst filtration should be performed under a nitrogen blanket.[4]

  • Solvents: Many of the organic solvents used (DMF, acetonitrile, THF, etc.) have their own specific hazards and should be handled in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

III. Data and Protocols

Table 1: Recommended Starting Conditions for Synthesis
Step Parameter Reductive Amination Route (Starting Point) Nitrile Reduction Route (Starting Point) Key Consideration for Ortho Isomer
Williamson Ether Synthesis Starting Phenol 2-Hydroxybenzaldehyde2-HydroxybenzonitrileEnsure high purity of starting material.
Alkylating Agent 4-(2-Chloroethyl)morpholine HCl4-(2-Chloroethyl)morpholine HClConsider using the bromo- or tosyl- analogue for higher reactivity.
Base K₂CO₃ (3.0 eq)K₂CO₃ (3.0 eq)Stronger base like NaH may improve yield.
Solvent DMFAcetonitrile or DMFDMF is often superior for this reaction.
Temperature 80-90°C80-82°C (reflux in ACN)May require higher temperatures (up to 120°C) due to steric hindrance.
Amine Formation Intermediate 2-(2-Morpholinoethoxy)benzaldehyde2-(2-Morpholinoethoxy)benzonitrileIsolate and purify the intermediate before proceeding.
Reagents NH₄OAc (10 eq), NaBH(OAc)₃ (1.5 eq)LiAlH₄ (2.0 eq) or Raney Ni, H₂ (5-10 bar)Ensure anhydrous conditions for LiAlH₄. Add NH₃ for catalytic hydrogenation.
Solvent Methanol or DichloromethaneAnhydrous THF or Diethyl EtherMethanol or Ethanol for hydrogenation.
Temperature Room Temperature0°C to Room Temperature (LiAlH₄)40-60°C for hydrogenation.
Experimental Protocols

Disclaimer: These protocols are based on procedures for the para-isomer and should be considered a starting point for the synthesis of the ortho-isomer. Optimization will be necessary.

Protocol 1: Synthesis of 2-(2-Morpholinoethoxy)benzonitrile

  • To a stirred solution of 2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the mixture.

  • Heat the reaction mixture to 90-100°C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(2-morpholinoethoxy)benzonitrile.

Protocol 2: Reduction of 2-(2-Morpholinoethoxy)benzonitrile to this compound

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 2-(2-morpholinoethoxy)benzonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol containing 1% triethylamine) to yield this compound.

IV. Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_start Starting Materials cluster_step1 Step 1: Williamson Ether Synthesis cluster_intermediate Intermediates cluster_step2 Step 2: Amine Formation 2_hydroxybenzaldehyde 2-Hydroxybenzaldehyde WES Williamson Ether Synthesis 2_hydroxybenzaldehyde->WES 2_hydroxybenzonitrile 2-Hydroxybenzonitrile 2_hydroxybenzonitrile->WES intermediate_aldehyde 2-(2-Morpholinoethoxy)benzaldehyde WES->intermediate_aldehyde Route A intermediate_nitrile 2-(2-Morpholinoethoxy)benzonitrile WES->intermediate_nitrile Route B Reductive_Amination Reductive Amination intermediate_aldehyde->Reductive_Amination Nitrile_Reduction Nitrile Reduction intermediate_nitrile->Nitrile_Reduction Final_Product This compound Reductive_Amination->Final_Product Nitrile_Reduction->Final_Product

Caption: Synthetic routes to this compound.

Troubleshooting Decision Tree for Williamson Ether Synthesis

Troubleshooting_WES Start Low Yield in Williamson Ether Synthesis Check_Base Is the base strong enough? Start->Check_Base Use_Stronger_Base Use NaH instead of K₂CO₃ Check_Base->Use_Stronger_Base No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Use_Stronger_Base->Check_Temp Increase_Temp Increase temperature to 100-120°C Check_Temp->Increase_Temp No Check_LG Is the leaving group reactive enough? Check_Temp->Check_LG Yes Increase_Temp->Check_LG Use_Better_LG Use bromo- or tosyl- analogue Check_LG->Use_Better_LG No Re_evaluate Re-evaluate reaction after changes Check_LG->Re_evaluate Yes Use_Better_LG->Re_evaluate

Caption: Decision tree for troubleshooting low yields in the Williamson ether synthesis.

V. References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Pubs.acs.org. (2009, March 6). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • SciSpace. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Method of using α-substituted benzylamine chiral auxiliary synthetic reagents. Retrieved from

  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • ResearchGate. (2017, December 21). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. Retrieved from [Link]

  • Pubs.acs.org. (n.d.). Design and optimization of aniline-substituted tetrahydroquinoline C5a receptor antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • PubMed. (2009, October 19). Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide. Retrieved from

  • PubMed. (2016, December 23). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from [Link]

  • ResearchGate. (2009, April). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Retrieved from [Link]

Sources

Technical Support Center: Stability of [2-(2-Morpholinoethoxy)phenyl]methylamine and Related Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist:

The compound [2-(2-Morpholinoethoxy)phenyl]methylamine is a specialized molecule and, as such, does not have extensive stability data in the public domain. However, its structure is composed of well-understood functional groups: a morpholine ring, an ether linkage, and a primary benzylic amine. These moieties are common in pharmaceutical agents, and their stability profiles are well-characterized.

This guide has been developed to address the potential stability challenges you may encounter when working with this compound or structurally similar compounds. By understanding the chemical liabilities of these functional groups, we can anticipate and mitigate degradation, ensuring the integrity of your experiments. The principles and troubleshooting steps outlined here are based on established chemical knowledge and data from analogous, well-studied molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: pH-Dependent Stability and Solubility

Question 1: I'm observing precipitation of my compound when I dilute my DMSO stock into an aqueous buffer. What is happening and how can I fix it?

Answer: This is a common issue related to the pH-dependent solubility of amine-containing compounds. The molecule possesses two basic nitrogen atoms: one in the morpholine ring (pKa ~8.5 for morpholine itself) and the primary methylamine group (pKa ~9-10 for benzylic amines).[1][2]

  • The Chemistry: At neutral or physiological pH (~7.4), a significant portion of the amine groups will be protonated (positively charged).[3] This charged form is generally more water-soluble. However, if your buffer is slightly basic, or if the intrinsic solubility of the free base is low, you can exceed the solubility limit, causing precipitation. The pKa of a drug is a critical physicochemical property that determines its ionization state at a given pH, which in turn affects solubility, permeability, and other key characteristics.[2][3]

  • Troubleshooting Steps:

    • Lower the pH: The most straightforward solution is to use a buffer with a slightly acidic pH (e.g., pH 5.0-6.5). This will ensure complete protonation of the amines, maximizing aqueous solubility.

    • Use Co-solvents: If you must work at a specific pH where solubility is low, consider adding a pharmaceutically acceptable co-solvent such as PEG-400 or propylene glycol to your aqueous buffer.

    • Check Compound Purity: Impurities can sometimes act as nucleation sites, promoting precipitation. Ensure you are using a highly pure batch of your compound.

Question 2: My compound's potency seems to decrease over time in my acidic cell culture medium. Could the compound be degrading?

Answer: While generally more stable at acidic pH, certain degradation pathways can still be relevant. The primary concern for a molecule like this compound would be the slow hydrolysis of the ether linkage under strongly acidic conditions, although this is typically a slow process.

  • The Chemistry: Ether linkages are generally stable, but can be cleaved under harsh acidic conditions and elevated temperatures. While unlikely to be rapid in typical cell culture media, it is a potential long-term degradation pathway.

  • Troubleshooting Workflow:

    • Conduct a Forced Degradation Study: To confirm this, you can perform a simple forced degradation study.[4][5][6] Expose a solution of your compound to more extreme acidic conditions (e.g., 0.1 M HCl) and a control solution in your typical medium at 37°C for 24-48 hours.

    • Analytical Monitoring: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[7] A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

    • Structure Elucidation: If degradation is confirmed, the primary suspected product would be 2-(2-hydroxyethoxy)phenyl]methylamine and morpholine. This can be confirmed by LC-MS analysis.

Section 2: Oxidative and Photolytic Stability

Question 3: I am preparing solutions for an in vivo study and have noticed a slight yellowing of the solution after a day. Is this a sign of degradation?

Answer: Yes, a color change, particularly to yellow or brown, is often indicative of oxidative degradation. Both the primary amine and the ether group can be susceptible to oxidation.

  • The Chemistry: Benzylic amines are particularly prone to oxidation, which can lead to the formation of imines and other colored degradation products. The ether linkage can also undergo oxidation to form peroxides, which can then lead to further degradation. This process can be accelerated by the presence of trace metal ions or exposure to air (oxygen).[8][9]

  • Mitigation Strategies:

    • Use of Antioxidants: Include an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) in your formulation.

    • De-gas Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[8]

    • Use Amber Vials: Store your solutions in amber glass vials to protect them from light, which can catalyze oxidative processes.[8]

    • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

Experimental Protocol: Assessing Oxidative Stability

  • Solution Preparation: Prepare a 1 mg/mL solution of your compound in a relevant aqueous buffer.

  • Stress Condition: To a portion of this solution, add a small amount of 3% hydrogen peroxide (a common chemical oxidant used in forced degradation studies).[9]

  • Incubation: Keep this "stressed" sample, along with a control (unstressed) sample, at room temperature for 8 hours.

  • Analysis: Analyze both samples by HPLC-UV/MS at t=0 and t=8 hours.

  • Interpretation: A significant decrease in the parent peak area and the emergence of new peaks in the stressed sample confirms oxidative liability.

Question 4: Are there any concerns with leaving my compound solutions on the benchtop under ambient light?

Answer: Yes, photostability is a critical consideration for aromatic compounds. Exposure to UV light, including that present in ambient laboratory lighting, can lead to photolytic degradation.

  • The Chemistry: The phenyl ring in the molecule can absorb UV radiation, leading to the formation of excited-state species that can undergo various reactions, including oxidation and cleavage of bonds.[7] This can result in a loss of potency and the formation of potentially interfering byproducts.

  • Best Practices for Handling:

    • Always use amber vials or wrap clear vials in aluminum foil. This is the most effective way to protect your solutions from light.

    • Minimize exposure time. When working with solutions on the benchtop, try to minimize the time they are exposed to direct light.

    • ICH Guidelines: For formal stability testing, photostability studies should be conducted according to ICH Q1B guidelines. This involves exposing the compound to a specified intensity of UV and visible light.

Section 3: Analytical Considerations

Question 5: What is the best way to monitor the stability of my compound and its potential degradants?

Answer: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), is the gold standard for this purpose.[5][7][10]

  • Method Development: A robust HPLC method should be able to separate the parent compound from all potential degradation products. This is typically achieved using a reversed-phase column (e.g., C18) with a gradient elution of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape).

  • Forced Degradation in Method Development: The development of a stability-indicating method relies on generating degradation products through forced degradation studies (acid, base, oxidation, heat, light).[4][5] These stressed samples are then used to ensure the analytical method can resolve the parent peak from any newly formed peaks.

Data Presentation: Example Stability Data under Forced Degradation

ConditionTime (hrs)% Parent Compound RemainingMajor Degradants (by RRT)
Control (pH 7.4, RT, dark)24>99%N/A
0.1 M HCl (60°C)2492%0.85
0.1 M NaOH (60°C)2498%Minor peak at 0.92
3% H₂O₂ (RT)875%1.15, 1.25
UV/Visible Light2488%1.10

RRT = Relative Retention Time

Visualizing Potential Degradation Pathways

Below are diagrams illustrating the likely points of chemical instability in a molecule with the structural features of this compound.

cluster_main This compound cluster_degradation Degradation Pathways main_struct Parent Compound hydrolysis Acid Hydrolysis (Ether Cleavage) main_struct->hydrolysis H⁺ / H₂O (slow) oxidation Oxidation (Amine/Ether) main_struct->oxidation O₂ / Metal Ions / Light photolysis Photodegradation (Aromatic Ring) main_struct->photolysis UV Light

Caption: Major potential degradation pathways for the molecule.

cluster_workflow Troubleshooting Workflow for Suspected Degradation start Observation: Loss of Potency / Color Change / Precipitation step1 Characterize Issue: pH-related? Oxidation? Photolysis? start->step1 step2 Perform Forced Degradation Study (Acid/Base/Ox/Light) step1->step2 step3 Analyze by Stability- Indicating HPLC/LC-MS step2->step3 step4 Identify Degradants (if any) step3->step4 step5 Implement Mitigation: Adjust pH / Add Antioxidant / Protect from Light step4->step5 end Solution Stabilized step5->end

Caption: A logical workflow for troubleshooting stability issues.

References

  • Chemical Structures and Stability of Morpholine-Containing Compounds. ResearchGate provides a collection of articles discussing the synthesis and stability of various compounds containing the morpholine moiety. Available from: [Link]

  • Analytical Methods for Morpholine Determination. A publication on the development of methods for detecting morpholine in various matrices, which is relevant for identifying it as a potential degradant. Available from: [Link]

  • Morpholine as a Scaffold in Medicinal Chemistry. A review discussing the properties of the morpholine ring in drug molecules, including its contribution to stability and pharmacokinetics. Available from: [Link]

  • Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Molecules. A review highlighting the advantageous physicochemical and metabolic properties of the morpholine ring. Available from: [Link]

  • Analytical Methods for Estimation of Morpholine. A research paper detailing various chromatographic techniques used for the quantification of morpholine and its derivatives. Available from: [Link]

  • Therapeutic Potential of Morpholine-Based Compounds. An article discussing the metabolic stability conferred by the morpholine ring in drug candidates. Available from: [Link]

  • Chromatographic Determination of Morpholine Degradation Products. A study on the use of HPLC and other chromatographic methods to identify products of morpholine degradation. Available from: [Link]

  • Detection and Minimization of Degradation Impurities in Pharmaceuticals. A review covering common degradation pathways like hydrolysis, oxidation, and photolysis, and the analytical techniques used for their detection. Available from: [Link]

  • Morpholine - Wikipedia. General information on the properties of morpholine, including its basicity. Available from: [Link]

  • Forced Degradation Studies Overview. An article from MedCrave Online detailing the purpose and methodology of forced degradation studies in pharmaceutical development. Available from: [Link]

  • Microbial Degradation of Morpholine. A study detailing the biodegradation pathways of morpholine, which can provide insights into its chemical breakdown. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds. A research article discussing how pH affects various degradation pathways such as hydrolysis and oxidation. Available from: [Link]

  • Chemical Basis of Drug Stability and Degradation. An article explaining the common chemical reactions, like oxidation and hydrolysis, that affect drug stability. Available from: [Link]

  • The Microbial Degradation of Morpholine. A research paper on the biodegradation of morpholine, indicating its susceptibility to oxidative processes. Available from: [Link]

  • The Importance of pKa in Drug Discovery. An article from Drug Hunter explaining the significance of pKa values for amines in medicinal chemistry. Available from: [Link]

  • Gas Chromatography-Mass Spectrometry Method for Morpholine. A detailed analytical method for the detection and quantification of morpholine. Available from: [Link]

  • Review of Forced Degradation and Stability-Indicating Studies. A review article discussing the strategy and analytical methods for conducting forced degradation studies. Available from: [Link]

  • Forced Degradation Studies - Semantic Scholar. A publication summarizing the strategic approaches and trends in forced degradation studies for pharmaceuticals. Available from: [Link]

  • pH-Triggered Release Mechanism for Ether Prodrugs. A study demonstrating the pH-dependent stability and release of compounds containing ether linkages and amino groups. Available from: [Link]

  • Photolytic Degradation of Nitrosamines. A study on the degradation of N-nitroso compounds, which can be formed from secondary amines like morpholine. Available from: [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. A comprehensive review on how pKa values influence the ADME and formulation properties of drugs. Available from: [Link]

  • Solid Forms of a Morpholinoethoxy-Containing Compound. A patent discussing the stability and polymorphism of a complex molecule containing the 2-morpholinoethoxy moiety.
  • Mechanisms of Nitrosamine Degradation by UV Photolysis. A study providing mechanistic insights into the UV-induced degradation pathways of amine-related compounds. Available from: [Link]

  • Photolytic and Photocatalytic Degradation of Pharmaceuticals. A study on the degradation of amine-containing pharmaceuticals by advanced oxidation processes. Available from: [Link]

  • Degradation Pathways of a Peptide Boronic Acid Derivative. A study showing that the initial major degradation pathway was oxidative in nature. Available from: [Link]

  • Degradation of β-N-methylamino-L-alanine by UV-activated Persulfate. A study on the degradation pathways of a primary amine-containing compound. Available from: [Link]

Sources

Technical Support Center: A Researcher's Guide to [2-(2-Morpholinoethoxy)phenyl]methylamine NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of [2-(2-Morpholinoethoxy)phenyl]methylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this versatile synthetic intermediate. As a molecule incorporating a flexible morpholinoethoxy side chain, a benzylamine moiety, and an ortho-substituted aromatic ring, its NMR spectra can present unique challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during NMR analysis. The advice herein is grounded in established spectroscopic principles and practical experience in synthetic chemistry.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the NMR analysis of this compound.

Q1: My aromatic region (around 6.8-7.3 ppm) is a complex, overlapping multiplet. How can I assign the protons?

A1: The ortho-substitution pattern on the benzene ring leads to a complex second-order splitting pattern (an AA'BB' or similar system) that can be difficult to interpret directly, especially on lower-field spectrometers. Here are some initial steps:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 400 MHz) will increase chemical shift dispersion and may resolve the overlapping signals into more discernible patterns.[1]

  • 2D NMR: A homonuclear correlation experiment, such as a ¹H-¹H COSY, is invaluable. It will reveal which aromatic protons are coupled to each other, allowing you to trace the connectivity around the ring.

  • Solvent Change: Acquiring a spectrum in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the aromatic protons due to different solvent-solute interactions, potentially resolving the overlap.[2]

Q2: I see a broad singlet around 1.5-3.0 ppm that integrates to 2H. What is this signal?

A2: This is very likely the -NH₂ protons of the primary amine. These protons are labile and undergo rapid chemical exchange with each other and with trace amounts of water in the solvent.[3] This exchange averages their magnetic environments and decouples them from adjacent protons, resulting in a broad signal.

Q3: How can I confirm the identity of the -NH₂ peak?

A3: The definitive method is a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H NMR spectrum. The labile -NH₂ protons will exchange with deuterium, and the peak will disappear or significantly diminish in intensity.[2]

Q4: The signals for my morpholine protons (expected around 2.5-3.8 ppm) look like two complex multiplets instead of simple triplets. Is this normal?

A4: Yes, this is expected. The morpholine ring typically exists in a stable chair conformation. In this fixed conformation, the axial and equatorial protons on each methylene group are chemically non-equivalent, leading to more complex splitting patterns than simple triplets. You will often see what appears to be two sets of multiplets, one for the four protons adjacent to the nitrogen and one for the four protons adjacent to the oxygen.[4]

Q5: I have unexpected sharp singlets in my spectrum, particularly around 2.10, 1.26, or 7.26 ppm (in CDCl₃). What are they?

A5: These are likely residual solvent signals from your purification or experimental setup. Common culprits include:

  • Acetone: A sharp singlet around 2.17 ppm (in CDCl₃). Often seen if glassware was not dried properly.[2]

  • Ethyl Acetate: Signals around 2.05 (s), 4.12 (q), and 1.26 (t) ppm. This solvent can be difficult to remove completely under high vacuum.[2]

  • Dichloromethane: A singlet around 5.32 ppm.

  • Deuterochloroform (CDCl₃): The residual protonated solvent peak appears at 7.26 ppm.

For a comprehensive list of common solvent impurities, refer to publications by Gottlieb, Kotlyar, and Nudelman.[5]

Troubleshooting Guides

This section provides structured approaches to resolving more complex spectral issues.

Guide 1: Spectrum Does Not Match Expected Pattern

If your acquired spectrum deviates significantly from the expected pattern for this compound, follow this diagnostic workflow.

start Start: Unexpected NMR Spectrum check_impurities Are there extra peaks that don't match the product? start->check_impurities check_shifts Are the main product peaks significantly shifted? check_impurities->check_shifts No impurities_yes Proceed to Impurity Identification Guide (Guide 2) check_impurities->impurities_yes Yes check_multiplicity Are splitting patterns incorrect (e.g., triplets instead of doublets)? check_shifts->check_multiplicity No shifts_yes Consider Solvent Effects: - Wrong solvent used? - Sample concentration too high? - pH effect (acid/base present)? check_shifts->shifts_yes Yes multiplicity_yes Possible Isomer Issue: - Did you synthesize the correct ortho-isomer? - Could meta or para isomers be present? check_multiplicity->multiplicity_yes Yes end Consult 2D NMR (COSY, HSQC) for full structural confirmation. check_multiplicity->end No re_run re_run shifts_yes->re_run Action: Re-prepare sample in correct solvent, check pH. check_synthesis check_synthesis multiplicity_yes->check_synthesis Action: Review synthesis and characterize starting materials.

Caption: Workflow for diagnosing a mismatched NMR spectrum.

Guide 2: Identifying Common Synthetic Impurities

The synthesis of this compound typically proceeds via the reduction of an intermediate, such as an aldehyde or a nitrile. Incomplete reactions or side reactions can lead to characteristic impurities in your final spectrum.

Potential Impurities and Their ¹H NMR Signatures (in CDCl₃):

Impurity NameStructureKey ¹H NMR Signals (ppm)
2-(2-Morpholinoethoxy)benzaldehyde Aldehyde~10.0-10.5 (s, 1H, -CHO) , Aromatic protons (6.9-7.8 ppm), Morpholinoethoxy signals.[6]
2-(2-Morpholinoethoxy)benzyl alcohol Alcohol~4.5-4.7 (s, 2H, Ar-CH₂-OH) , Aromatic protons, Morpholinoethoxy signals.
Salicylaldehyde (Starting Material) Phenol, Aldehyde~11.0 (s, 1H, -OH) , ~9.9 (s, 1H, -CHO) , Aromatic protons (6.8-7.5 ppm).
4-(2-Chloroethyl)morpholine (Reagent) Chloroalkane~3.7 (t, 2H, -CH₂-O), ~3.6 (t, 2H, -CH₂-Cl), ~2.7 (t, 2H, -CH₂-N), ~2.5 (t, 4H, Morpholine N-CH₂).

Troubleshooting Steps for Impurities:

  • Look for Aldehyde Proton: A sharp singlet downfield between 10.0 and 10.5 ppm is a clear indication of the unreacted aldehyde intermediate, 2-(2-morpholinoethoxy)benzaldehyde.[6]

  • Check for Over-reduction: If a reducing agent like NaBH₄ was used on an aldehyde, check for a new singlet around 4.5-4.7 ppm, corresponding to the benzyl alcohol, which can form if the imine formation is slow or incomplete.

  • Examine Starting Materials: Compare your spectrum to the NMR of the starting materials. A broad singlet for a phenolic -OH or a very downfield aldehyde proton could indicate residual salicylaldehyde.

  • Purification: If impurities are confirmed, repurification by column chromatography or recrystallization is recommended.

Data Presentation: Expected Chemical Shifts

The following tables provide estimated ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These values are predictive and may vary based on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (Ar-H)6.80 - 7.30m4H
O-CH₂ (ethoxy)~4.15t2H
Ar-CH₂-N~3.85s2H
O-CH₂ (morpholine)~3.72t4H
N-CH₂ (ethoxy)~2.80t2H
N-CH₂ (morpholine)~2.55t4H
NH₂1.50 - 3.00br s2H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
Ar-C (quaternary, C-O)~156
Ar-C (quaternary, C-CH₂)~135
Ar-CH120 - 130
O-CH₂ (morpholine)~67.0
O-CH₂ (ethoxy)~66.5
N-CH₂ (ethoxy)~57.5
N-CH₂ (morpholine)~54.0
Ar-CH₂-N~43.0

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR
  • Weigh Sample: Accurately weigh 5-10 mg of your this compound sample.

  • Add Solvent: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolve: Cap the tube and invert several times to fully dissolve the sample. A brief sonication or gentle warming may be used if necessary.

  • Filter (Optional): If the solution is cloudy or contains particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent poor shimming.

  • Acquire Spectrum: Insert the tube into the NMR spectrometer and proceed with locking, shimming, and acquiring the spectrum according to the instrument's standard operating procedure.

Protocol 2: D₂O Exchange for Amine Proton Identification
  • Acquire Initial Spectrum: Prepare and run the ¹H NMR spectrum as described in Protocol 1.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of D₂O to the sample.

  • Mix: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Re-insert the tube into the spectrometer. It may be necessary to re-lock and re-shim the instrument. Acquire a new ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The disappearance or significant reduction of the broad singlet previously assigned to the -NH₂ protons confirms its identity.[2]

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 17, 2026, from [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved January 17, 2026, from [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved January 17, 2026, from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
  • Chemistry LibreTexts. (2021, August 15). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 17, 2026, from [Link]

  • Harikrishna, K., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 53B, 1235-1240.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

preventing byproduct formation with [2-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [2-(2-Morpholinoethoxy)phenyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you prevent byproduct formation, optimize your reaction conditions, and ensure the highest purity of your final compounds.

Introduction

This compound is a valuable primary amine used in the synthesis of a wide range of biologically active molecules, including tyrosine kinase inhibitors.[1][2] Its structure incorporates a flexible morpholinoethoxy side chain, which can impart desirable pharmacokinetic properties to drug candidates.[1] The primary synthetic routes to this intermediate typically involve either the reduction of a nitrile precursor or the reductive amination of the corresponding aldehyde.[3] While these methods are generally robust, they are not without their challenges. This guide will address the most common issues encountered during the synthesis and use of this compound, with a focus on practical solutions to prevent the formation of unwanted byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am seeing a significant amount of a secondary amine byproduct during the synthesis of this compound via nitrile reduction. What is causing this and how can I prevent it?

Answer:

The formation of a secondary amine, specifically bis{[2-(2-morpholinoethoxy)phenyl]methyl}amine, is a common byproduct during the catalytic hydrogenation of 4-(2-morpholinoethoxy)benzonitrile. This occurs when the initially formed primary amine attacks the intermediate imine, which is generated during the reduction process.

Causality:

The mechanism of nitrile reduction proceeds through an intermediate imine. If the concentration of the primary amine product builds up in the reaction mixture, it can compete with hydrogen for reaction with the imine. This nucleophilic attack of the primary amine on the imine, followed by subsequent reduction, leads to the formation of the secondary amine byproduct.

Prevention Strategies:

  • Addition of Ammonia: The most effective way to suppress secondary amine formation is to introduce ammonia into the reaction mixture.[4] Ammonia acts as a large excess of a competing nucleophile, shifting the equilibrium away from the primary amine attacking the imine. A small amount of aqueous ammonia solution can be added to the alcohol solvent (e.g., methanol or ethanol) before commencing the hydrogenation.[4]

  • Catalyst Choice: The choice of catalyst can influence the rate of the different steps in the reduction. While Raney Nickel is commonly used, other catalysts like palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al2O3) might offer different selectivity profiles. It is advisable to screen a few catalysts to find the optimal one for your specific conditions.

  • Reaction Conditions:

    • Hydrogen Pressure: Higher hydrogen pressure can favor the direct reduction of the imine to the primary amine, thereby minimizing the time it is available to react with the primary amine product.

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of the bimolecular side reaction that forms the secondary amine.

Experimental Protocol: Minimizing Secondary Amine Formation during Nitrile Hydrogenation[4]
  • Catalyst Preparation: In a high-pressure hydrogenation reactor, carefully wash Raney Nickel (50% slurry in water) with the chosen alcohol solvent (methanol or ethanol) multiple times to remove the water.

  • Reactor Charging: Charge the reactor with 4-(2-morpholinoethoxy)benzonitrile and the alcohol solvent.

  • Ammonia Addition: Add a small amount of concentrated ammonia solution to the solvent. The exact amount may need to be optimized, but a good starting point is 1-5% of the solvent volume.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen (e.g., 5-10 bar) and heat the mixture to 40-60°C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by hydrogen uptake. Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen. The pyrophoric Raney Nickel catalyst must be filtered under a nitrogen blanket, for instance, through a pad of diatomaceous earth.

FAQ 2: During a reductive amination reaction using this compound as the amine source, I am observing the formation of a tertiary amine. How can I avoid this over-alkylation?

Answer:

The formation of a tertiary amine is a result of the desired secondary amine product reacting further with another molecule of the aldehyde or ketone starting material. This is a common issue in reductive amination, especially if the stoichiometry of the reactants is not carefully controlled or if the reaction is left for too long.

Causality:

The secondary amine product is also nucleophilic and can react with the carbonyl compound to form a new iminium ion, which is then reduced to the tertiary amine. The relative reactivity of the primary and secondary amines, as well as the reaction conditions, will determine the extent of this over-alkylation.

Prevention Strategies:

  • Stoichiometry Control: Use a slight excess of the primary amine, this compound (e.g., 1.1 to 1.2 equivalents), relative to the carbonyl compound. This will ensure that the carbonyl compound is consumed before significant over-alkylation of the secondary amine product can occur.

  • Order of Addition: Adding the reducing agent last, after the formation of the initial imine from the primary amine and carbonyl compound, can sometimes help. This can be monitored by TLC or LC-MS.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is milder than other borohydrides like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[1] Its bulkiness can also help to disfavor the reaction with the more sterically hindered secondary amine.

  • Reaction Monitoring: Carefully monitor the progress of the reaction by a suitable analytical method (e.g., TLC or LC-MS). Stop the reaction as soon as the starting materials are consumed to prevent the accumulation of the tertiary amine byproduct.

Workflow for Preventing Over-Alkylation in Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification A Dissolve Aldehyde/Ketone in an aprotic solvent (e.g., DCE) B Add this compound (1.1 - 1.2 eq.) A->B C Add catalytic amount of acetic acid B->C D Stir at room temperature for 1 hour C->D E Monitor imine formation (TLC/LC-MS) D->E F Add Sodium Triacetoxyborohydride (1.5 eq.) E->F G Stir for 12-24 hours F->G H Monitor reaction completion G->H I Quench with sat. aq. NaHCO₃ H->I J Extract with an organic solvent I->J K Purify by column chromatography J->K

Caption: A typical workflow for reductive amination designed to minimize over-alkylation.

FAQ 3: I have noticed an unexpected N-methyl or N-ethyl byproduct when using alcoholic solvents. What is the source of this impurity?

Answer:

The formation of N-methyl or N-ethyl byproducts when using methanol or ethanol as a solvent, particularly in the presence of a transition metal catalyst, is likely due to a "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" reaction.[5][6]

Causality:

In a BH reaction, the metal catalyst temporarily dehydrogenates the alcohol to form an aldehyde (formaldehyde from methanol or acetaldehyde from ethanol). This in-situ generated aldehyde can then undergo a reductive amination with your primary or secondary amine to yield the N-alkylated byproduct.[6] This is a known side reaction and can occur under conditions that are conducive to both alcohol oxidation and imine reduction.[5]

Prevention Strategies:

  • Solvent Choice: If you suspect a BH reaction is occurring, switch to a non-alcoholic, aprotic solvent such as tetrahydrofuran (THF), dioxane, toluene, or dichloromethane (DCM), depending on the specific reaction chemistry.

  • Catalyst Selection: The propensity for BH reactions is highly dependent on the catalyst. Ruthenium and iridium complexes are particularly known to promote this type of transformation.[6] If you must use an alcohol as a solvent, consider using a catalyst that is less prone to facilitating alcohol oxidation under your reaction conditions.

  • Temperature Control: BH reactions are often more prevalent at elevated temperatures. Running your reaction at a lower temperature may help to minimize this side reaction.

Table 1: Impact of Reaction Parameters on Byproduct Formation
ParameterIssueRecommended Action
Solvent N-alkylation with alcoholic solventsSwitch to a non-alcoholic, aprotic solvent like THF or Toluene.[5][6]
Stoichiometry Over-alkylation in reductive aminationUse a slight excess (1.1-1.2 eq.) of the amine.
Reducing Agent Non-selective reductionUse a milder, bulkier reducing agent like NaBH(OAc)₃.[1]
Additives Secondary amine formation in nitrile reductionAdd a small amount of ammonia to the reaction mixture.[4]
Temperature Increased rate of side reactionsOptimize for the lowest effective temperature.
Reaction Time Accumulation of byproductsMonitor the reaction closely and work up promptly upon completion.
FAQ 4: My final product is difficult to purify. What are some common impurities that I should be aware of and what are the best purification strategies?

Answer:

Purification challenges with this compound and its derivatives often stem from the presence of structurally similar impurities. The basic nature of the morpholino and methylamine groups can also lead to tailing on silica gel chromatography.

Common Impurities to Consider:

  • Starting Materials: Unreacted 4-(2-morpholinoethoxy)benzonitrile or 4-(2-morpholinoethoxy)benzaldehyde.

  • Precursor Impurities: Impurities from the Williamson ether synthesis used to prepare the precursors, such as 4-hydroxybenzonitrile or 4-(2-chloroethyl)morpholine.

  • Reaction Byproducts: As discussed above, these can include secondary amines, tertiary amines, and N-alkylated species.

Purification Strategies:

  • Column Chromatography:

    • Tailing Reduction: To minimize peak tailing on silica gel due to the basicity of the amines, it is often helpful to add a small amount of a basic modifier to the eluent system. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

    • Gradient Elution: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can help to resolve closely related impurities.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[4] Often, converting the amine to a salt (e.g., hydrochloride or maleate) can facilitate the formation of a highly crystalline solid which can then be isolated in high purity. The free base can be regenerated by treatment with a base.

  • Acid-Base Extraction: An aqueous acid wash (e.g., 1M HCl) can be used to extract the basic amine product and byproducts into the aqueous phase, leaving non-basic impurities in the organic layer. The pH of the aqueous layer can then be carefully adjusted with a base (e.g., NaOH) to re-precipitate or allow for extraction of the desired amine. Fractional precipitation by careful pH adjustment can sometimes resolve amines of different basicity.

Diagram: General Scheme of Byproduct Formation

G cluster_0 Potential Byproducts main This compound (Desired Product) sec_amine sec_amine main->sec_amine Incomplete Reduction tert_amine Tertiary Amine (from Reductive Amination) main->tert_amine Over-alkylation n_alkyl N-Methyl/N-Ethyl Byproduct (from Alcoholic Solvents) main->n_alkyl Borrowing Hydrogen

Caption: Common byproduct pathways originating from the desired product or its synthesis.

References

  • Application Note: A Scalable Two-Step Synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine. Benchchem.
  • Benchmarking [4-(2-Morpholinoethoxy)phenyl]methylamine: A Comparative Guide to its Efficiency in Multi-Step Synthesis. Benchchem.
  • Comparative Analysis of Synthetic Routes to [4-(2-Morpholinoethoxy)phenyl]methylamine. Benchchem.
  • [Ru(phenpy‐OH)‐(PPh3)2Cl]PF6 catalyzed N‐alkylation of amines with alcohols.
  • Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.

Sources

Technical Support Center: Scaling Up Reactions of [2-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for [2-(2-Morpholinoethoxy)phenyl]methylamine. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of this important pharmaceutical intermediate. While its para-substituted isomer, [4-(2-Morpholinoethoxy)phenyl]methylamine, is more extensively documented in the synthesis of kinase inhibitors, the principles of synthesis and the challenges of scale-up are highly analogous.[1][2] This document leverages established methodologies for the para-isomer and general principles of process chemistry to provide a robust troubleshooting framework for the ortho-substituted compound.

Our focus is on anticipating and resolving common issues encountered during process development, from bench-scale synthesis to pilot-plant production. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

Section 1: Overview of the Primary Synthetic Pathway

The most industrially viable and scalable route to this compound proceeds via a two-step sequence: a Williamson ether synthesis followed by the reduction of a nitrile intermediate. This pathway is favored for its high yields and the use of readily available starting materials.[2][3]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Catalytic Hydrogenation 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile K2CO3_ACN K₂CO₃, Acetonitrile Reflux (80-82°C) 2-Hydroxybenzonitrile->K2CO3_ACN 4-(2-chloroethyl)morpholine 4-(2-chloroethyl)morpholine 4-(2-chloroethyl)morpholine->K2CO3_ACN Intermediate 2-(2-Morpholinoethoxy)benzonitrile K2CO3_ACN->Intermediate High Yield (>90%) Intermediate_ref 2-(2-Morpholinoethoxy)benzonitrile Raney_Ni Raney Ni, H₂ (5-10 bar) Alcohol Solvent, 40-60°C Final_Product This compound Raney_Ni->Final_Product Excellent Yield Intermediate_ref->Raney_Ni Excellent Yield

Caption: Scalable two-step synthesis of the target amine.
Table 1: Key Parameters for Synthesis Scale-Up

This table outlines the typical parameters for each step, contrasting lab scale with considerations for pilot plant or manufacturing scale.

ParameterStep 1: Williamson Ether SynthesisStep 2: Nitrile Reduction (Hydrogenation)
Reagents 2-Hydroxybenzonitrile, 4-(2-chloroethyl)morpholine, K₂CO₃2-(2-Morpholinoethoxy)benzonitrile, Raney Nickel
Solvent AcetonitrileMethanol or Ethanol (with NH₃ solution)
Temperature Reflux (~82°C)[3]40-60°C[3]
Pressure Atmospheric5-10 bar (H₂)[3]
Key Scale-Up Issue Efficient filtration of inorganic salts (K₂CO₃, KCl).Safe handling of pyrophoric Raney Ni catalyst; effective heat management of the exotherm.[3]
Workup Filtration, concentration, crystallization.Filtration through diatomaceous earth under N₂, concentration, distillation/salt formation.[3]
Typical Yield >90%[2]>85%

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the scale-up process in a practical question-and-answer format.

Q1: My Williamson ether synthesis (Step 1) is showing poor conversion or stalling. What are the likely causes and solutions?

Answer: Stalled conversion in this SN2 reaction at scale is typically traced back to three factors: base quality, water content, or insufficient mixing.

  • Causality: The base, potassium carbonate (K₂CO₃), deprotonates the starting phenol. This step is critical for generating the nucleophile. The reaction is also sensitive to water, which can hydrolyze the chloro-reagent and coat the base, reducing its effectiveness.

  • Troubleshooting Steps:

    • Verify Base Quality: Use anhydrous, finely powdered potassium carbonate to maximize surface area and reactivity. On a large scale, improper storage can lead to hydration.

    • Control Water Content: Ensure your acetonitrile is dry. While the reaction can tolerate small amounts of water, excess moisture will impede progress. Consider using a Dean-Stark trap on a pilot scale if water is a persistent issue, although this is less common with acetonitrile.

    • Evaluate Mixing Efficiency: In a large reactor, ensure the stirrer speed and design are sufficient to keep the solid K₂CO₃ suspended. Poor mixing creates localized areas of low reagent concentration, effectively stalling the reaction.

    • Check Reagent Purity: Verify the purity of 4-(2-chloroethyl)morpholine. It is often supplied as a hydrochloride salt, which must be neutralized to the free base before use or accounted for with an extra equivalent of base.[3]

G Start Low Conversion in Step 1 Check_Base Is K₂CO₃ anhydrous and finely powdered? Start->Check_Base Check_Solvent Is Acetonitrile dry? Check_Base->Check_Solvent Yes Solution_Base Action: Use fresh, anhydrous K₂CO₃. Check_Base->Solution_Base No Check_Mixing Is K₂CO₃ fully suspended? Check_Solvent->Check_Mixing Yes Solution_Solvent Action: Use dry solvent. Consider drying options. Check_Solvent->Solution_Solvent No Solution_Mixing Action: Increase agitation. Verify stirrer efficiency. Check_Mixing->Solution_Mixing No

Caption: Troubleshooting workflow for the Williamson ether synthesis.
Q2: During the catalytic hydrogenation (Step 2), I'm observing the formation of significant secondary amine byproducts. How can this be mitigated at scale?

Answer: The formation of secondary amines is a classic side reaction in the reduction of nitriles to primary amines. It occurs when the newly formed primary amine attacks an intermediate imine, leading to a dimeric impurity.

  • Causality: This side reaction is often exacerbated by high local concentrations of the primary amine product and the imine intermediate on the catalyst surface.

  • Mitigation Strategies:

    • Ammonia Addition: The most effective solution is to add ammonia to the reaction mixture, typically as a solution in the alcohol solvent (e.g., 7N NH₃ in Methanol).[3] Ammonia competes with the primary amine product for reaction with the imine intermediate, thereby suppressing secondary amine formation.

    • Controlled Hydrogenation: Ensure good temperature control. The reaction is exothermic, and poor heat dissipation can lead to temperature spikes that accelerate side reactions.[4] A fed-batch or continuous flow approach, while more complex to set up, can offer superior control over both temperature and concentration gradients.[4]

    • Catalyst Selection: While Raney Nickel is a cost-effective choice, other catalysts like rhodium on alumina may offer higher selectivity towards the primary amine, albeit at a higher cost. A catalyst screening may be beneficial during process development.

Q3: The final product, this compound, is an oil that is difficult to purify by crystallization. What are the best practices for isolation and purification at scale?

Answer: Many benzylic amines, particularly those with flexible ether side chains, have low melting points and can be challenging to crystallize as a free base.

  • Causality: The structural flexibility and hydrogen bonding capabilities can favor an amorphous or oily state over a well-defined crystal lattice.

  • Purification Strategies:

    • Salt Formation: This is the most robust and scalable method. The primary amine can be readily converted to a crystalline salt (e.g., hydrochloride, sulfate, or tartrate) by treating a solution of the crude product with the corresponding acid. The resulting salt often has a much higher melting point and better crystalline properties, making it easy to isolate and purify by filtration. The free base can be regenerated later if required.

    • Vacuum Distillation: If the product is thermally stable, high-vacuum distillation can be an effective purification method for removing non-volatile impurities. This requires specialized equipment and careful temperature control to avoid product degradation.

    • Aqueous Extraction/pH Swing: A liquid-liquid extraction workup can be used to remove non-basic impurities. Dissolve the crude product in a water-immiscible solvent (e.g., Toluene or MTBE), wash with a basic aqueous solution (e.g., NaOH solution) to remove any acidic or phenolic carryover, and then wash with brine. This is often a preliminary purification step before distillation or salt formation.

Q4: What are the primary safety concerns when scaling up the Raney Nickel hydrogenation step?

Answer: Raney Nickel is an excellent hydrogenation catalyst, but it poses significant safety risks, especially at scale.

  • Primary Hazards:

    • Pyrophoricity: Raney Ni is pyrophoric and can ignite spontaneously if exposed to air, especially when dry.[3] It must always be handled as a slurry under a liquid (e.g., water or the reaction solvent) or under an inert nitrogen atmosphere.

    • Hydrogen Gas: The reaction uses flammable hydrogen gas under pressure. All equipment must be properly rated, grounded, and leak-tested. The reactor should be purged with nitrogen before introducing hydrogen and again after the reaction is complete to remove all residual hydrogen.[3]

  • Safe Handling Protocol:

    • Catalyst Loading: Charge the catalyst to the reactor as a slurry in the reaction solvent under a nitrogen blanket. Never add dry catalyst.

    • Reaction Execution: Once the reactor is sealed, perform several nitrogen-hydrogen purge cycles before pressurizing with hydrogen for the reaction.

    • Catalyst Filtration: After the reaction, the reactor must be vented and thoroughly purged with nitrogen. The catalyst must be filtered from the reaction mixture under a nitrogen blanket (e.g., in a Nutsche filter) to prevent ignition. The collected catalyst cake should never be allowed to dry and must be quenched immediately into water for disposal or recovery.[3]

Section 3: Representative Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 2-(2-Morpholinoethoxy)benzonitrile (Step 1)
  • Equipment: Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Procedure:

    • Charge the reactor with 2-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile (5-10 volumes).

    • Begin vigorous stirring to create a slurry.

    • Add 4-(2-chloroethyl)morpholine (1.1 eq) to the reactor. Note: If using the hydrochloride salt, add an additional equivalent of K₂CO₃.[3]

    • Heat the mixture to reflux (approx. 80-82°C) and maintain for 6-12 hours.

    • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

    • Cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with acetonitrile.

    • Concentrate the combined filtrate under reduced pressure. The resulting crude product can be recrystallized from a suitable solvent like isopropanol/water or used directly in the next step if purity is sufficient.

Protocol 2: Synthesis of this compound (Step 2)
  • Equipment: Pressure reactor (hydrogenator) with temperature and pressure controls.

  • Procedure:

    • Charge the pressure reactor with 2-(2-morpholinoethoxy)benzonitrile (1.0 eq) and Raney Nickel (5-10 wt% slurry in water, washed with the reaction solvent).

    • Add the solvent, typically methanol or ethanol containing a small amount of aqueous ammonia to suppress secondary amine formation.[3]

    • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.

    • Pressurize the reactor with hydrogen to 5-10 bar.

    • Heat the mixture to 40-60°C with vigorous stirring. The reaction is exothermic and may require cooling to maintain the target temperature.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

    • After completion, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge thoroughly with nitrogen.

    • Under a nitrogen blanket, filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the pyrophoric catalyst.[3] Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude amine, which can then be purified as described in the FAQ section.

References

  • Benchmarking [4-(2-Morpholinoethoxy)phenyl]methylamine: A Comparative Guide to its Efficiency in Multi-Step Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. (n.d.). Benchchem.
  • Application Note: A Scalable Two-Step Synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine. (n.d.). Benchchem.
  • Comparative Analysis of Synthetic Routes to [4-(2-Morpholinoethoxy)phenyl]methylamine. (n.d.). Benchchem.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.

Sources

common pitfalls in handling [2-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for [2-(2-Morpholinoethoxy)phenyl]methylamine. As a Senior Application Scientist, I've compiled this guide to address the common challenges and questions that arise during the handling and application of this versatile building block. This resource is designed to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the properties and handling of this compound.

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: For optimal stability, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, oxidizing agents, and acid chlorides. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation of the benzylic amine and reaction with atmospheric carbon dioxide.

Q3: What are the solubility characteristics of this compound?

A3: The molecule possesses both polar (morpholine, amine) and non-polar (phenyl ring, ethyl chain) features, giving it moderate polarity. It is expected to have good solubility in polar organic solvents like methanol, ethanol, and DMSO. Its solubility in aqueous solutions is pH-dependent. Under acidic conditions (pH < 7), the primary and morpholine amines will be protonated, significantly increasing water solubility. At neutral or basic pH, the free base is less soluble in water. A common issue is the precipitation of the compound when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer. To avoid this, consider adjusting the pH of the buffer or using a co-solvent.[1]

SolventPredicted SolubilityRationale
Water (pH < 5)HighProtonation of amine groups leads to salt formation.
Water (pH 7)Low to ModerateFree base form is less polar.
MethanolHighPolar protic solvent capable of hydrogen bonding.
DichloromethaneHighGood solvent for moderately polar organic compounds.
Diethyl EtherModerateLess polar than other organic solvents.
HexanesLowNon-polar solvent.

Q4: Can I use this compound directly in a reductive amination reaction?

A4: Yes, the primary benzylic amine of this compound makes it an excellent nucleophile for reductive amination reactions with aldehydes and ketones.[2][3] It is crucial to control the reaction conditions to avoid side products. For instance, over-alkylation to form a tertiary amine can be a problem. A stepwise procedure, involving the formation of the imine first, followed by reduction, can sometimes offer better control.[4]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Synthesis & Purification

Problem 1: Low yield in the synthesis of this compound via nitrile reduction.

Possible Causes & Solutions:

  • Incomplete Reaction: The reduction of the nitrile precursor, 2-(2-morpholinoethoxy)benzonitrile, may be sluggish.

    • Solution: Ensure your reducing agent (e.g., LiAlH₄ or Raney Nickel with H₂) is fresh and active. For catalytic hydrogenation, ensure the catalyst has not been poisoned and that the hydrogen pressure is adequate.[5][6] Reaction times may need to be extended, and progress should be monitored by TLC or LC-MS.

  • Side Reactions: The primary amine product can potentially react with the starting nitrile to form secondary amines.

    • Solution: When using catalytic hydrogenation, the addition of ammonia to the reaction mixture can help suppress the formation of secondary amine byproducts.[6]

Problem 2: Difficulty in purifying the crude product by column chromatography.

Possible Causes & Solutions:

  • Tailing on Silica Gel: The basic amine groups in the molecule can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing of the product peak.

    • Solution 1: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Solution 2: Use a different stationary phase, such as alumina (basic or neutral) or a polymer-based reverse-phase column.

  • Co-elution of Impurities: Starting materials or byproducts may have similar polarities to the desired product.

    • Solution: Optimize your mobile phase gradient to achieve better separation. If impurities are acidic or basic, an acid-base liquid-liquid extraction workup prior to chromatography can be effective in removing them.

Experimental Workflow: Purification by Column Chromatography

G cluster_0 Pre-Chromatography Workup cluster_1 Column Chromatography Crude Product Crude Product Dissolve in DCM Dissolve in DCM Crude Product->Dissolve in DCM Wash with aq. NaHCO3 Wash with aq. NaHCO3 Dissolve in DCM->Wash with aq. NaHCO3 Dry with Na2SO4 Dry with Na2SO4 Wash with aq. NaHCO3->Dry with Na2SO4 Concentrate Concentrate Dry with Na2SO4->Concentrate Load onto Column Load onto Column Concentrate->Load onto Column Adsorb on silica Elute with Gradient Elute with Gradient Load onto Column->Elute with Gradient Collect Fractions Collect Fractions Elute with Gradient->Collect Fractions TLC Analysis TLC Analysis Collect Fractions->TLC Analysis Combine Pure Fractions Combine Pure Fractions TLC Analysis->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Rotary Evaporation Pure Product Pure Product Evaporate Solvent->Pure Product G cluster_0 Potential Stress Factors cluster_1 Molecular Moieties cluster_2 Potential Degradation Pathways Heat Heat Benzylic Amine Benzylic Amine Heat->Benzylic Amine can lead to Decomposition Decomposition Heat->Decomposition Oxygen Oxygen Oxygen->Benzylic Amine can lead to Strong Acids Strong Acids Strong Acids->Benzylic Amine reacts with Oxidation Oxidation Benzylic Amine->Oxidation Salt Formation Salt Formation Benzylic Amine->Salt Formation Morpholine Ether Morpholine Ether

Caption: Factors influencing the stability of this compound.

III. Detailed Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol outlines a general method for the reaction of this compound with an aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

Procedure:

  • To a solution of this compound in DCM, add the aldehyde followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride portion-wise.

  • Continue stirring at room temperature until the reaction is complete (typically 12-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in the troubleshooting section.

IV. References

  • Fisher Scientific. Safety Data Sheet: this compound. (2025).

  • Ataman Kimya. MORPHOLINE. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • Apollo Scientific. Benzylamine Safety Data Sheet. (2022).

  • Wikipedia. Morpholine. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Sigma-Aldrich. Safety Data Sheet: Benzylamine. (2025).

  • Santa Cruz Biotechnology. Benzylamine Product Information.

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025). [Link]

  • PubChem. Benzylamine. [Link]

  • Fisher Scientific. Safety Data Sheet: Benzylamine. (2009).

  • FooDB. Showing Compound Morpholine (FDB008207). (2010). [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. (2018). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Google Patents. US10669236B2 - Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.

  • Google Patents. US10669236B2 - Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. (2024). [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. (2025).

  • Google Patents. EP0037695B1 - Methylamines purification process.

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. (2025).

  • ACS Publications. Investigation of N-Substituted Morpholine Structures in an Amphiphilic PDMS-Based Antifouling and Fouling-Release Coating. (2022).

  • ChemicalBook. [4-(2-MORPHOLINOETHOXY)PHENYL]METHYLAMINE synthesis.

  • ResearchGate. Morpholines. Synthesis and Biological Activity. (2025).

  • PubMed. The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial-dependent apoptotic cell death through inhibition of CDK1 and AKT activity in HL-60 human leukemia cells. (2011). [Link]

Sources

Technical Support Center: Stability and Degradation of [2-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Support

Welcome to the technical support guide for [2-(2-Morpholinoethoxy)phenyl]methylamine. This document is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of this molecule's stability. We will address common experimental challenges, provide troubleshooting advice, and offer detailed protocols to ensure the integrity of your research and development efforts.

Introduction: Understanding the Molecule's Chemical Liabilities

This compound is a versatile intermediate in pharmaceutical synthesis, valued for its unique combination of a primary benzylic amine, an ether linkage, and a morpholine ring.[1][2] However, these same functional groups represent specific chemical liabilities that can lead to degradation under various stress conditions. A thorough understanding of these degradation pathways is critical for developing stable formulations, defining appropriate storage conditions, and establishing robust analytical methods.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways I should be concerned about for this compound?

The structure of this compound contains three main points of potential degradation. In order of decreasing reactivity, they are:

  • Oxidation of the Benzylic Amine: The primary benzylic amine is the most susceptible functional group. It can be readily oxidized, especially in the presence of air, metal ions, or oxidizing agents, to form an imine, which is then rapidly hydrolyzed to the corresponding aldehyde.[3][4][5]

  • Hydrolysis of the Ether Linkage: Ether bonds are generally stable but can be cleaved under harsh acidic conditions and high temperatures.[6][7] This is typically considered a forced degradation pathway.

  • Degradation of the Morpholine Ring: The morpholine ring is relatively stable, but can undergo photocatalytic degradation or oxidation (to an N-oxide) under specific conditions.[8]

Below is a diagram illustrating the key functional groups and their potential degradation sites.

cluster_molecule This compound cluster_liabilities Potential Degradation Sites mol ox Oxidation ox->mol Benzylic Amine hyd Hydrolysis hyd->mol Ether Linkage photo Photodegradation / N-Oxidation photo->mol Morpholine Ring

Caption: Key chemical liabilities of the target molecule.

Q2: I'm observing a new, major impurity in my aged sample by HPLC, and the sample has a slight yellowish tint. What's happening?

This is a classic presentation of oxidative degradation .

  • The Cause: The primary benzylic amine has likely been oxidized to 2-(2-Morpholinoethoxy)benzaldehyde. This two-step process involves the formation of an intermediate imine, which is unstable in the presence of water (even trace amounts in solvents) and hydrolyzes to the aldehyde.[9][10] Aldehydes, particularly aromatic ones, are often chromophoric and can impart a yellow color. The presence of trace metal ions can catalyze this oxidation.[4]

  • Troubleshooting & Confirmation:

    • Mass Spectrometry (MS) Analysis: The expected aldehyde degradant will have a mass difference of -1 Da compared to the parent compound (loss of NH₂ and gain of =O, net change C₇H₉N -> C₇H₆O). Confirm the mass of the impurity peak using LC-MS.

    • Forced Oxidation: Intentionally degrade a small sample of the parent compound with a mild oxidizing agent like 3% hydrogen peroxide (H₂O₂). If the retention time of the major degradant matches your impurity peak, it strongly suggests oxidation.[11]

    • NMR Spectroscopy: If the impurity can be isolated, ¹H NMR will show the appearance of a characteristic aldehyde proton signal (~9.5-10.5 ppm) and the disappearance of the benzylic -CH₂NH₂ protons.

  • Prevention:

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Use of Antioxidants: For solution-based formulations, consider adding antioxidants.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA can be effective.[4]

    • Solvent Purity: Use high-purity, peroxide-free solvents for analysis and formulation.

G cluster_n_oxide Minor Pathway parent This compound imine Intermediate Imine parent->imine  Oxidation  [O], -H₂O n_oxide Morpholine N-Oxide Derivative parent->n_oxide  N-Oxidation  [O] aldehyde 2-(2-Morpholinoethoxy)benzaldehyde (Major Degradant) imine->aldehyde  Hydrolysis  +H₂O, -NH₃

Caption: Proposed primary oxidative degradation pathway.

Q3: Under what conditions should I worry about the ether linkage breaking?

Hydrolysis of the aryl ether linkage is generally slow and requires forcing conditions.[12] You are unlikely to see significant degradation under typical storage or physiological pH conditions.

  • Conditions Favoring Hydrolysis:

    • Strongly Acidic pH: Degradation is most likely to occur in the presence of a strong acid (e.g., >1N HCl).[6]

    • High Temperature: Elevated temperatures (>60-80°C) are required to accelerate the reaction to a significant rate.[7]

  • Expected Products: If hydrolysis does occur, the ether bond will cleave to yield 2-(aminomethyl)phenol and N-(2-hydroxyethyl)morpholine .

  • Experimental Relevance: While not a primary stability concern for shelf life, this pathway is important to investigate during forced degradation studies as mandated by regulatory bodies like the ICH.[13] It helps demonstrate the specificity of your analytical method.

G cluster_products Hydrolysis Products parent This compound phenol 2-(aminomethyl)phenol parent->phenol  Acid/Heat morpholine_alc N-(2-hydroxyethyl)morpholine parent->morpholine_alc  Acid/Heat

Caption: Proposed hydrolytic degradation pathway.

Q4: My compound is being used in a photostability study. What should I look out for?

Photodegradation can be complex, potentially involving multiple parts of the molecule.

  • Potential Pathways:

    • Morpholine Ring Cleavage: Studies on morpholine itself show that it can undergo photocatalytic degradation, leading to ring-opening and the formation of smaller, more polar fragments.[8]

    • Accelerated Oxidation: UV light can generate reactive oxygen species, which would accelerate the oxidative degradation of the benzylic amine as described in Q2.[14]

    • Aromatic Ring Reactions: The phenyl ring could also be susceptible to photo-induced reactions, although this is often a minor pathway compared to the oxidation of the benzylic amine.

  • Troubleshooting & Prevention:

    • Analytical Approach: A stability-indicating HPLC method with photodiode array (PDA) detection is crucial. Look for the appearance of multiple small, early-eluting (polar) peaks, which could indicate ring fragmentation.

    • Storage: Protect the compound from light at all stages of handling and storage using amber vials, foil wrapping, and light-protected environments.

    • Formulation: For photosensitive drug products, the use of light-absorbing excipients or opaque packaging is a standard strategy.

Experimental Protocols & Data

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines a standard workflow for investigating the degradation pathways of this compound to support the development of a stability-indicating method.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (ICH Guideline Basis) cluster_analysis 3. Analysis prep Prepare stock solution of API in 50:50 Acetonitrile:Water (e.g., 1 mg/mL) acid Acid Hydrolysis 0.1N HCl, 60°C, 8h prep->acid base Base Hydrolysis 0.1N NaOH, 60°C, 4h prep->base ox Oxidative 3% H₂O₂, RT, 24h prep->ox therm Thermal Solid state, 80°C, 48h prep->therm photo Photolytic ICH compliant chamber (Visible & UV light) prep->photo neutralize Neutralize acid/base samples to appropriate pH acid->neutralize base->neutralize analyze Analyze all samples by HPLC-PDA and LC-MS ox->analyze therm->analyze photo->analyze neutralize->analyze mass_balance Evaluate Peak Purity, Mass Balance, and Identify Degradants analyze->mass_balance

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile/water (50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2N HCl (final concentration 0.1N HCl). Heat at 60°C. Pull time points at 2, 4, and 8 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2N NaOH (final concentration 0.1N NaOH). Heat at 60°C. Pull time points at 1, 2, and 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3%). Keep at room temperature, protected from light. Pull time points at 6, 12, and 24 hours.

    • Thermal Degradation: Store the solid compound in a vial at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method.

    • Target 5-20% degradation for optimal impurity identification.[15]

    • Confirm the identity of degradants using LC-MS.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradants, excipients, or impurities.

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size).

  • Mobile Phase Screening:

    • Solvent A: 0.1% Formic Acid or 10mM Ammonium Acetate in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Optimization:

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) on a mixture of your stressed samples (especially the oxidized and hydrolyzed samples).

    • The goal is to achieve baseline separation between the parent peak and all major degradation product peaks. A resolution (Rs) of >1.5 is typically required.[13]

  • Detector Settings: Use a PDA detector to monitor peak purity and identify the optimal wavelength for quantification (likely around the λmax of the aromatic ring, ~220-230 nm).

  • Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Table 1: Summary of Potential Degradation Products
Degradation PathwayProbable Degradant NameStructure ChangeΔ Mass (Da)Conditions Favoring Formation
Oxidative 2-(2-Morpholinoethoxy)benzaldehyde-CH₂NH₂ → -CHO-1Air, H₂O₂, light, metal ions
Oxidative This compound N-OxideMorpholine N → N⁺-O⁻+16H₂O₂
Hydrolytic 2-(aminomethyl)phenolCleavage of ether bond-143.18Strong acid, high temperature
Hydrolytic N-(2-hydroxyethyl)morpholineCleavage of ether bond-Strong acid, high temperature

References

  • ResearchGate. (n.d.). Recent advances in the oxidative conversion of benzylamines. Retrieved January 18, 2026, from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Retrieved January 18, 2026, from [Link]

  • PubMed. (2003). Oxidative deamination of benzylamine by glycoxidation. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. Retrieved January 18, 2026, from [Link]

  • Taylor & Francis Online. (1992). Indirect Oxidative Deamination of Benzylamines to Benzaldehydes. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). The oxidative self-coupling reaction of benzylamine derivatives. Retrieved January 18, 2026, from [Link]

  • MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Retrieved January 18, 2026, from [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved January 18, 2026, from [Link]

  • NIH National Library of Medicine. (n.d.). Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). The microbial degradation of morpholine. Retrieved January 18, 2026, from [Link]

  • NIH National Library of Medicine. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2022). Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). US10669236B2 - Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.
  • PubMed. (2019). Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin. Retrieved January 18, 2026, from [Link]

  • NIH National Library of Medicine. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Retrieved January 18, 2026, from [Link]

  • Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved January 18, 2026, from [Link]

  • PubMed. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Retrieved January 18, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to [2-(2-Morpholinoethoxy)phenyl]methylamine and [4-(2-Morpholinoethoxy)phenyl]methylamine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Positional Isomerism on a Key Pharmaceutical Building Block

In the landscape of modern drug discovery, the selection of molecular building blocks is a critical determinant of the ultimate success of a therapeutic candidate. The morpholinoethoxy phenyl moiety is a well-established pharmacophore, prized for its ability to confer favorable pharmacokinetic properties to a molecule.[1][2] This guide provides a detailed comparative analysis of two key positional isomers: [2-(2-Morpholinoethoxy)phenyl]methylamine and [4-(2-Morpholinoethoxy)phenyl]methylamine. While direct, head-to-head experimental comparisons are not extensively available in the public domain, this document synthesizes known synthetic routes, established principles of medicinal chemistry, and structure-activity relationship (SAR) data to offer a comprehensive guide for researchers in synthetic and medicinal chemistry.

Introduction: The Significance of the Morpholinoethoxy Phenyl Moiety

The morpholine ring is a versatile and privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance solubility, improve metabolic stability, and modulate receptor binding affinity.[1][2] When coupled with a phenylmethylamine scaffold, the resulting molecule becomes a valuable intermediate for the synthesis of a wide range of biologically active compounds, most notably in the development of kinase inhibitors for oncology.[1] The strategic placement of the morpholinoethoxy side chain—either ortho or para to the methylamine group—can profoundly influence the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity and pharmacokinetic profile.

Synthetic Strategies: Pathways to the Isomers

The synthesis of these isomers typically follows a two-step sequence: a Williamson ether synthesis to couple the morpholinoethoxy side chain to a hydroxylated benzonitrile, followed by the reduction of the nitrile to a primary amine.

Synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine (Para-isomer)

A robust and scalable synthesis for the para-isomer is well-documented.[3][4] The process begins with the alkylation of 4-hydroxybenzonitrile with 4-(2-chloroethyl)morpholine, followed by catalytic hydrogenation of the resulting nitrile.

Experimental Protocol: Synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine [3]

Step 1: Williamson Ether Synthesis of 4-(2-morpholinoethoxy)benzonitrile

  • Materials: 4-hydroxybenzonitrile, 4-(2-chloroethyl)morpholine hydrochloride, potassium carbonate (K₂CO₃), acetonitrile.

  • Procedure:

    • A mixture of 4-hydroxybenzonitrile and anhydrous potassium carbonate is suspended in acetonitrile.

    • 4-(2-chloroethyl)morpholine (free base) is added to the mixture.

    • The reaction is heated to reflux and monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled, and the inorganic salts are removed by filtration.

    • The filtrate is concentrated, and the product is crystallized, filtered, and dried.

Step 2: Catalytic Hydrogenation to [4-(2-Morpholinoethoxy)phenyl]methylamine

  • Materials: 4-(2-morpholinoethoxy)benzonitrile, Raney Nickel, ethanol or methanol, hydrogen gas, ammonia (optional).

  • Procedure:

    • The nitrile intermediate is dissolved in an alcohol solvent (with a small amount of ammonia to suppress secondary amine formation) in a high-pressure reactor.

    • Raney Nickel is added as the catalyst.

    • The reactor is purged with nitrogen and then pressurized with hydrogen.

    • The mixture is heated and stirred until hydrogen uptake ceases.

    • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product.

Proposed Synthesis of this compound (Ortho-isomer)

While a specific, optimized protocol for the ortho-isomer is not readily found in the literature, a synthetic route analogous to that of the para-isomer can be proposed. The key difference lies in the starting material, which would be 2-hydroxybenzonitrile.

Proposed Experimental Protocol: Synthesis of this compound

Step 1: Williamson Ether Synthesis of 2-(2-morpholinoethoxy)benzonitrile

  • Materials: 2-hydroxybenzonitrile, 4-(2-chloroethyl)morpholine hydrochloride, potassium carbonate (K₂CO₃), acetonitrile.

  • Procedure: A similar procedure to the para-isomer synthesis would be followed, substituting 4-hydroxybenzonitrile with 2-hydroxybenzonitrile.

Step 2: Reduction to this compound

  • Materials: 2-(2-morpholinoethoxy)benzonitrile, Lithium aluminum hydride (LiAlH₄) or Raney Nickel, anhydrous tetrahydrofuran (THF).

  • Procedure: Reduction of the nitrile can be achieved using either catalytic hydrogenation as with the para-isomer or a chemical reductant like LiAlH₄ in an anhydrous solvent such as THF.

Comparative Analysis: A Tale of Two Isomers

The seemingly subtle shift of the morpholinoethoxy group from the para to the ortho position has profound implications for the molecule's physicochemical properties and its potential interactions with biological targets.

PropertyThis compound (Ortho)[4-(2-Morpholinoethoxy)phenyl]methylamine (Para)Rationale and Implications
Molecular Shape More sterically hindered, potentially non-planarMore linear and extendedThe ortho substituent can force the morpholinoethoxy chain out of the plane of the phenyl ring, impacting how the molecule fits into a binding pocket.
Basicity (pKa) Likely lower pKa of the benzylamineHigher pKa of the benzylamineThe electron-donating effect of the ether oxygen in the ortho position can influence the basicity of the benzylic amine through space.
Lipophilicity (LogP) Potentially lower LogPPotentially higher LogPIntramolecular hydrogen bonding between the amine and the ether oxygen in the ortho isomer could reduce its effective lipophilicity.
Receptor Binding May favor targets with specific steric requirementsGenerally favored for targets accommodating linear substituentsSAR studies on phenethylamines often show that para substitution leads to higher affinity for certain receptors like the 5-HT2A receptor.[5][6]
Metabolic Stability May exhibit different metabolic pathwaysWell-characterized metabolic profile in drug candidatesThe ortho position may be more susceptible to steric hindrance, potentially altering its interaction with metabolic enzymes.

Structure-Activity Relationship (SAR) Insights

The principles of SAR, particularly within the phenethylamine class of compounds, can provide a predictive framework for understanding the potential differences between these two isomers.

  • Steric Hindrance: The ortho isomer's bulkier profile, due to the proximity of the morpholinoethoxy group to the methylamine, could be either beneficial or detrimental depending on the topology of the target binding site. For some enzymes, this steric bulk might enhance selectivity, while for others, it could prevent optimal binding.

  • Electronic Effects: The position of the electron-donating ether group influences the electron density of the phenyl ring and the benzylic amine. In the para position, this effect is primarily through resonance, which can impact the reactivity and binding interactions of the molecule. In the ortho position, inductive and through-space effects will be more pronounced.

  • Intramolecular Interactions: The ortho isomer has the potential for intramolecular hydrogen bonding between the methylamine and the ether oxygen of the morpholinoethoxy side chain. This can lock the molecule into a more rigid conformation, which could be entropically favorable for binding to a specific target.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The [4-(2-Morpholinoethoxy)phenyl]methylamine scaffold is a key component in several tyrosine kinase inhibitors.[1][7] In these molecules, the morpholinoethoxy group often serves to improve solubility and pharmacokinetic properties, while the methylamine acts as a handle for attaching the molecule to a larger heterocyclic core.

G cluster_synthesis Synthetic Pathway cluster_application Application in Kinase Inhibitors Start 4-Hydroxybenzonitrile Intermediate 4-(2-Morpholinoethoxy)benzonitrile Start->Intermediate Williamson Ether Synthesis Product [4-(2-Morpholinoethoxy)phenyl]methylamine Intermediate->Product Nitrile Reduction BuildingBlock [4-(2-Morpholinoethoxy)phenyl]methylamine KinaseInhibitor Active Kinase Inhibitor BuildingBlock->KinaseInhibitor Coupling Reaction Heterocycle Heterocyclic Core (e.g., Quinazoline) Heterocycle->KinaseInhibitor

Caption: Synthetic pathway and application of the para-isomer.

The choice between the ortho and para isomers in a drug discovery campaign would depend on the specific target and the desired properties of the final compound. While the para isomer is more commonly used and better characterized, the ortho isomer presents an opportunity for exploring novel chemical space and potentially achieving improved selectivity or a different pharmacological profile.

Conclusion: A Strategic Choice for a Privileged Scaffold

The comparison between this compound and [4-(2-Morpholinoethoxy)phenyl]methylamine highlights the critical role of positional isomerism in drug design. While the para isomer is a well-established and synthetically accessible building block, the ortho isomer offers intriguing, albeit less explored, possibilities. The decision of which isomer to employ should be guided by a thorough understanding of the target's binding site and the desired physicochemical properties of the final drug candidate. This guide serves as a foundational resource for making such strategic decisions, grounded in the principles of synthetic chemistry and structure-activity relationships.

References

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. Available at: [Link]

  • Structure-anorectic activity relationships in substituted phenethylamines. PubMed. Available at: [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC - PubMed Central. Available at: [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. Available at: [Link]

  • [4-(2-Morpholinoethoxy)phenyl]methylamine | C13H20N2O2 | CID 7164631. PubChem. Available at: [Link]

  • US10669236B2 - Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide. Google Patents.
  • Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. PMC - NIH. Available at: [Link]

Sources

A Researcher's Guide to Comparing the Biological Activity of Ortho vs. Para Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and molecular biology, even the slightest change in a molecule's architecture can lead to profound differences in its biological effects. Positional isomerism, specifically the distinction between ortho and para substituents on an aromatic ring, is a fundamental concept that every researcher must master. This guide provides an in-depth comparison of the biological activities of ortho versus para isomers, grounded in physicochemical principles and supported by actionable experimental protocols.

The Fundamental Divide: Why Positional Isomerism Dictates Biological Function

Positional isomers, such as ortho and para substituted compounds, share the same molecular formula but differ in the spatial arrangement of their atoms.[1] This seemingly subtle variation is a critical determinant of a molecule's interaction with biological targets. The location of a substituent group on a benzene ring—be it adjacent (ortho) or opposite (para) to another group—directly influences the molecule's shape, electronics, and capacity for intermolecular interactions.[2]

The consequences of this are far-reaching, affecting everything from receptor binding and enzyme inhibition to pharmacokinetic properties like cell permeability and metabolic stability.[3] Understanding these differences is not merely academic; it is a cornerstone of rational drug design and lead optimization.

The primary drivers behind the differential activities of ortho and para isomers are:

  • Steric Effects: The spatial bulk and arrangement of atoms.

  • Electronic Effects: The distribution of electron density across the molecule.

A delicate balance between these two factors governs the ultimate biological profile of an isomeric compound.[4]

The Underlying Science: Steric and Electronic Effects

Steric Hindrance: The "Lock and Key" Problem

The most intuitive reason for differing biological activity is steric hindrance. The ortho position is inherently more crowded than the para position.[5] This crowding can physically obstruct the molecule's ability to fit into the binding pocket of a target protein, much like a key that is slightly the wrong shape for a lock.

  • Ortho Isomers: A bulky substituent in the ortho position can clash with amino acid residues in a binding site, preventing optimal orientation and weakening the interaction. In some cases, this steric clash can completely abolish biological activity.

  • Para Isomers: With the substituent positioned far from the primary interacting group, the para isomer often experiences less steric hindrance, allowing for a more favorable fit with the target.[6] This generally leads to higher binding affinity and greater potency.

However, the "ortho effect" is not always a disadvantage. Intramolecular hydrogen bonding, possible only in the ortho configuration, can lock the molecule into a specific, biologically active conformation, sometimes making the ortho isomer more potent.[2]

Caption: Steric hindrance of an ortho isomer preventing receptor binding.

Electronic Effects: Modulating Target Interaction

The position of a substituent also alters the electronic landscape of the molecule through inductive and resonance effects.[7] These electronic shifts can profoundly impact how a molecule interacts with the electron-rich or electron-poor regions of a biological target.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase electron density at the ortho and para positions. This can enhance interactions with positively charged residues in a binding pocket.[4]

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): These groups decrease electron density, particularly at the ortho and para positions, making the molecule more likely to interact favorably with electron-rich domains of a target.[7]

The para position often allows for more effective resonance delocalization compared to the ortho position, which can lead to a more significant electronic influence on the molecule's interacting functional groups.[8]

Case Study: Chlorobenzamide Isomers

While direct comparative studies on simple isomers are sometimes limited, the influence of substituent position is well-documented in their derivatives.[3] Consider the chlorobenzamide isomers, where the position of the chlorine atom dictates the molecule's physicochemical properties and, by extension, its potential biological activity.[3]

The chlorine atom is electron-withdrawing, and its position affects the molecule's polarity, hydrogen bonding capacity, and overall electronic character. These changes are critical for interactions with enzyme active sites or cell receptors.[3]

Isomer PositionKey Differentiating FactorsPotential Impact on Biological Activity
Ortho (2-Chloro) Steric Hindrance: Chlorine is adjacent to the amide group, potentially restricting rotation and interaction. Electronic Effect: Strong inductive withdrawal due to proximity.May show reduced binding affinity due to steric clash, but could also be locked into a favorable conformation. Often impacts cell permeability.
Para (4-Chloro) Minimal Steric Hindrance: Chlorine is opposite the amide group, allowing free interaction. Electronic Effect: Strong resonance and inductive effects modulate the amide group.Often exhibits the most potent activity due to an optimal balance of electronic modulation without steric penalty.[6][9]

This table synthesizes general principles discussed in the sources.[3][6][9]

Experimental Validation: A Guide to Comparative Assays

Objectively comparing the biological activity of ortho and para isomers requires rigorous experimental validation. The choice of assay depends on the therapeutic target and the expected biological outcome.

Workflow for Comparative Isomer Analysis

G start Synthesize & Purify Ortho & Para Isomers binding Biochemical Assay: Receptor/Enzyme Binding (e.g., SPR, ITC, Ki) start->binding functional Cell-Based Assay: Functional Response (e.g., IC50, EC50) start->functional adme In Vitro ADME: Permeability, Stability (e.g., PAMPA, Microsomes) start->adme data Data Analysis: Compare Potency, Efficacy, & Properties binding->data functional->data adme->data conclusion Select Lead Isomer data->conclusion

Caption: General workflow for comparing the biological activity of isomers.

Protocol 1: Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol is designed to determine the concentration of an inhibitor (the isomer) required to reduce the activity of a specific enzyme by 50% (IC₅₀).

Objective: To quantitatively compare the inhibitory potency of ortho and para isomers against a target enzyme.

Materials:

  • Target enzyme

  • Enzyme substrate (preferably fluorogenic or chromogenic)

  • Assay buffer

  • Ortho and para isomer stock solutions (in DMSO)

  • Positive control inhibitor

  • 96-well microplate (black or clear, depending on substrate)

  • Plate reader (fluorescence or absorbance)

Methodology:

  • Prepare Serial Dilutions: Create a 10-point, 3-fold serial dilution series for both the ortho and para isomers in the assay buffer. Also, prepare dilutions for the positive control. The final DMSO concentration should be kept constant (e.g., <1%).

  • Enzyme Preparation: Dilute the enzyme to the working concentration in cold assay buffer immediately before use.

  • Assay Plate Setup:

    • Add 5 µL of each inhibitor dilution (or DMSO for negative control) to triplicate wells.

    • Add 40 µL of the diluted enzyme to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of the substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in the plate reader, pre-set to the appropriate temperature. Read the signal (fluorescence or absorbance) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Normalize the rates relative to the DMSO control (100% activity) and a strong inhibitor control (0% activity).

    • Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isomer.

Causality: The choice of a kinetic assay over an endpoint assay is crucial. It provides the reaction rate, which is a more accurate measure of enzyme activity and is less susceptible to artifacts like pre-read signals or reaction timing errors. Keeping the DMSO concentration constant is vital as it can affect enzyme activity.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a powerful, label-free technique to measure real-time binding kinetics and affinity between a ligand (isomer) and a target protein.

Objective: To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₗ) of each isomer to its target.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Target protein

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Ortho and para isomer stock solutions

Methodology:

  • Target Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a density that will produce a signal of ~100-200 Response Units (RU). A reference flow cell should be activated and blocked without protein to serve as a control.

  • Analyte Preparation: Prepare a dilution series of the ortho and para isomers in running buffer, typically spanning from 0.1x to 10x the expected Kₗ. Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Analysis:

    • Inject the isomer solutions over both the target and reference flow cells at a constant flow rate.

    • Start with the lowest concentration and move to the highest.

    • Each injection cycle consists of:

      • Association Phase: Analyte flows over the surface (e.g., 180 seconds).

      • Dissociation Phase: Running buffer flows over the surface (e.g., 300-600 seconds).

    • Perform a regeneration step between cycles if necessary to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the buffer-only injection data (double referencing).

    • Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₗ.

Causality: SPR is chosen for its ability to provide detailed kinetic information beyond simple affinity. A para isomer might have the same affinity (Kₗ) as an ortho isomer but a much slower dissociation rate (kₔ), indicating a longer residence time on the target, which can be a critical factor for in vivo efficacy.

Conclusion: A Tale of Two Positions

The comparison of ortho and para isomers is a fundamental exercise in medicinal chemistry that underscores the structure-activity relationship. While the para isomer is often more biologically active due to reduced steric hindrance and favorable electronic properties, the ortho isomer can occasionally surprise with unique conformational locking or intramolecular interactions. A systematic approach, combining sound physicochemical reasoning with rigorous experimental validation through assays like enzyme inhibition and SPR, is essential for any researcher aiming to select the optimal isomer for advancing a drug discovery program. The choice is never arbitrary; it is a data-driven decision that can make or break a promising therapeutic candidate.

References

  • Benchchem. A Comparative Analysis of the Basicity of Ortho, Meta, and Para N-Methylated Toluidines.
  • Sharma, P., et al. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research.
  • Mykhailiuk, P. K. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. RSC Medicinal Chemistry.
  • MDPI. (2024). Pharmaceutics - An Open Access Journal from MDPI.
  • Benchchem. A Comparative Analysis of the Biological Activity of 4-Chlorobenzamide and its Positional Isomers.
  • Ignatov, I., et al. (2013). Effect of quantum differences of ortho and para H2O spin-isomers on water properties: Biophysical aspect. ResearchGate.
  • Quora. What are ortho and para isomers?.
  • Benchchem. A Comparative Analysis of Ortho, Meta, and Para Allyloxy Benzaldehydes for Researchers and Drug Development Professionals.
  • Quora. What is the order of ortho, para and meta products for steric hinderance?.
  • ChemRxiv. (2021). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers.
  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
  • Lu, T., et al. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. The Journal of Organic Chemistry.
  • Chan, C. H., et al. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances.

Sources

A Comparative Guide to the Synthesis of [2-(2-Morpholinoethoxy)phenyl]methylamine: A Critical Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[2-(2-Morpholinoethoxy)phenyl]methylamine is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique structure, incorporating a flexible morpholinoethoxy side chain and a reactive primary amine on a phenyl ring, makes it a valuable intermediate in drug discovery and development. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in the pharmaceutical and life sciences sectors. This guide provides a comprehensive comparison of the two most viable synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies have been identified and validated for the preparation of this compound:

  • Route A: Reductive Amination of 2-(2-Morpholinoethoxy)benzaldehyde. This two-step approach involves the initial synthesis of the key aldehyde intermediate, followed by its conversion to the target amine.

  • Route B: Reduction of 2-(2-Morpholinoethoxy)benzonitrile. This alternative two-step pathway proceeds via a nitrile intermediate, which is subsequently reduced to the primary amine.

The following sections provide a detailed breakdown of each route, including step-by-step protocols and an analysis of their respective advantages and disadvantages.

Route A: Reductive Amination Pathway

This widely-used method offers a reliable and generally high-yielding approach to primary amines from their corresponding aldehydes.

Logical Workflow for Reductive Amination

Reductive Amination Workflow A 2-Hydroxybenzaldehyde B 2-(2-Morpholinoethoxy)benzaldehyde A->B Williamson Ether Synthesis (4-(2-chloroethyl)morpholine, K2CO3) C This compound B->C Reductive Amination (Ammonia source, Reducing agent) Nitrile Reduction Workflow A 2-Hydroxybenzonitrile B 2-(2-Morpholinoethoxy)benzonitrile A->B Williamson Ether Synthesis (4-(2-chloroethyl)morpholine, K2CO3) C This compound B->C Catalytic Hydrogenation (e.g., Raney Nickel, H2)

comparative analysis of kinase inhibitors with [2-(2-Morpholinoethoxy)phenyl]methylamine moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholino Moiety as a Privileged Scaffold in Kinase Inhibition

In the landscape of modern oncology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. Within the vast chemical space explored, certain structural motifs have emerged as "privileged," consistently appearing in successful therapeutic agents due to their favorable interactions with the kinase ATP-binding site and their contribution to desirable pharmacokinetic properties. The morpholino group, particularly when incorporated as a morpholinoethoxy-phenyl moiety, is one such scaffold. While the initial query specified a [2-(2-Morpholinoethoxy)phenyl]methylamine structure, a comprehensive survey of approved and clinical-stage inhibitors reveals that the isomeric 4-(2-morpholinoethoxy)phenyl scaffold is far more prevalent and has been more extensively characterized. The morpholine ring's basic nitrogen can be protonated at physiological pH, often enhancing aqueous solubility—a critical parameter for oral bioavailability. Furthermore, the entire moiety can engage in key hydrogen bonding and hydrophobic interactions within the kinase active site.

This guide provides a comparative analysis of five prominent kinase inhibitors that feature the morpholino group or the closely related morpholinoethoxy-phenyl scaffold. We will dissect their performance by examining their target selectivity, biochemical potency, and cellular activity. This analysis will be grounded in the detailed experimental methodologies used to generate this data, providing researchers, scientists, and drug development professionals with a robust framework for understanding and evaluating these important therapeutic molecules. We will compare two classes of inhibitors:

  • Receptor Tyrosine Kinase (RTK) Inhibitors: Gefitinib and Vandetanib , which target key drivers of tumor angiogenesis and proliferation like EGFR and VEGFR.

  • PI3K/mTOR Pathway Inhibitors: Pictilisib (GDC-0941) , Apitolisib (GDC-0980) , and Dactolisib (BEZ235) , which target the critical intracellular PI3K/AKT/mTOR signaling cascade.

Comparative Analysis: Potency, Selectivity, and Cellular Activity

The therapeutic utility of a kinase inhibitor is defined not only by its potency against the intended target but also by its selectivity profile across the human kinome. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The following sections and data tables provide a comparative overview of our selected inhibitors.

Biochemical Potency and Selectivity

The inhibitors were profiled against a panel of kinases to determine their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% in vitro. A lower IC50 value indicates greater potency. The data reveals distinct selectivity profiles:

  • Gefitinib is a highly selective EGFR inhibitor.[1]

  • Vandetanib is a multi-kinase inhibitor with high potency against VEGFR2 and additional activity against VEGFR3 and EGFR.[2][3]

  • Pictilisib (GDC-0941) is a potent pan-Class I PI3K inhibitor, with equipotent activity against p110α and p110δ, and more modest selectivity against p110β and p110γ. It has significantly less activity against mTOR.[4][5][6]

  • Apitolisib (GDC-0980) is a potent dual inhibitor, targeting both Class I PI3K isoforms and mTOR with low nanomolar potency.[7][8][9]

  • Dactolisib (BEZ235) is another potent dual PI3K/mTOR inhibitor, demonstrating strong, low-nanomolar inhibition of most Class I PI3K isoforms and mTOR.[10][11][12]

CompoundPrimary Target(s)p110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)mTOR IC50/Ki (nM)VEGFR2 IC50 (nM)EGFR IC50 (nM)
Gefitinib EGFR------2-37
Vandetanib VEGFR2, EGFR-----40500
Pictilisib (GDC-0941) Pan-PI3K333375580--
Apitolisib (GDC-0980) PI3K/mTOR52771417 (Ki)--
Dactolisib (BEZ235) PI3K/mTOR475756-21--

Data compiled from multiple sources; assay conditions may vary.[2][3][4][5][6][7][8][9][10][11][12]

Cellular Anti-proliferative Activity

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays provide a more biologically relevant context, reflecting the compound's ability to cross the cell membrane, engage its target, and elicit a functional response (e.g., halting cell proliferation). The following table summarizes the IC50 values for cell viability in various cancer cell lines. The choice of cell line is critical; for instance, PI3K inhibitors are often tested in lines with known PI3K pathway mutations (e.g., PIK3CA-mutant or PTEN-null), while EGFR inhibitors are tested in lines dependent on EGFR signaling.

CompoundCell LineRelevant GenotypeCell Viability IC50 (nM)
Gefitinib PC-9 (NSCLC)EGFR exon 19 del~90
Vandetanib Calu-6 (NSCLC)EGFR WT13,500
A549 (NSCLC)KRAS mutant2,700
Pictilisib (GDC-0941) PC3 (Prostate)PTEN null280
MDA-MB-361 (Breast)PIK3CA mutant720
Apitolisib (GDC-0980) PC3 (Prostate)PTEN null307
MCF7 (Breast)PIK3CA mutant255
Dactolisib (BEZ235) K562/ADR (Leukemia)-71
HL-60/VCR (Leukemia)-67

Data compiled from multiple sources. Cellular IC50 values can vary significantly based on assay duration and conditions.[2][6][7][13]

Key Signaling Pathways

To understand the mechanism of action of these inhibitors, it is essential to visualize their place within the complex signaling networks they disrupt. All inhibitors discussed function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.

EGFR and VEGFR Signaling Cascades

Gefitinib and Vandetanib target receptor tyrosine kinases on the cell surface. Ligand binding to EGFR or VEGFR triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT, ultimately promoting cell proliferation, survival, and angiogenesis.

EGFR_VEGFR_Pathway cluster_membrane Plasma Membrane cluster_downstream EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates VEGFR VEGFR2 VEGFR->PI3K Activates VEGFR->RAS Activates EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR Gefitinib Gefitinib Gefitinib->EGFR Inhibits Vandetanib Vandetanib Vandetanib->EGFR Vandetanib->VEGFR Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

EGFR and VEGFR Signaling Pathways
PI3K/AKT/mTOR Intracellular Signaling Pathway

Pictilisib, Apitolisib, and Dactolisib target the PI3K/AKT/mTOR pathway, which is a central regulator of cell metabolism, growth, and survival.[14] PI3K, when activated by RTKs, phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates AKT.[15][16] AKT then phosphorylates a host of downstream targets, including the TSC complex, which relieves its inhibition of mTORC1. Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 Kinase (S6K) and 4E-BP1.[15] Dual inhibitors like Apitolisib and Dactolisib block the pathway at two critical nodes: PI3K and mTOR.

PI3K_AKT_mTOR_Pathway cluster_inhibitors RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Pictilisib Pictilisib Pictilisib->PI3K Inhibits Dual_Inhibitors Apitolisib Dactolisib Dual_Inhibitors->PI3K mTORC1 mTORC1 Dual_Inhibitors->mTORC1 Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Growth Cell Growth & Protein Synthesis S6K->Growth FourEBP1->Growth FRET_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Substrate Fluorescein-Substrate Kinase->Substrate Phosphorylates EDTA Add EDTA (Stop Reaction) ATP ATP Inhibitor Test Inhibitor Inhibitor->Kinase Blocks Antibody Add Tb-Antibody EDTA->Antibody Read Read TR-FRET Signal Antibody->Read

Workflow for a TR-FRET Kinase Assay

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well assay plate, combine the kinase, a fluorescein-labeled peptide substrate, and ATP in a kinase reaction buffer. [17][18]To test inhibitors, add serial dilutions of the compound.

  • Incubation: Allow the reaction to proceed at room temperature for a defined period, typically 60 minutes.

  • Reaction Termination: Add a development solution containing EDTA to chelate Mg2+ ions, which are essential for kinase activity, thereby stopping the reaction. [18]4. Detection: The development solution also contains a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Stabilization: Incubate for 30-60 minutes at room temperature to allow for antibody-substrate binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both the terbium and fluorescein wavelengths. Calculate the emission ratio to determine the extent of inhibition and derive IC50 values. [18][19]

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in a culture by measuring the amount of ATP, an indicator of metabolic activity. The protocol is designed to be self-validating: only live, metabolically active cells produce ATP, so the luminescent signal is directly proportional to the number of viable cells.

Principle: A single reagent is added to the cell culture, which lyses the cells and provides luciferase and its substrate, luciferin. In the presence of ATP from the viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal.

Cell_Viability_Workflow cluster_treatment Cell Treatment cluster_assay Assay & Readout Cells Plate cells in multiwell plate Compound Add serial dilutions of inhibitor Cells->Compound Incubate Incubate for ~72 hours Compound->Incubate Equilibrate Equilibrate plate to room temp Incubate->Equilibrate AddReagent Add CellTiter-Glo® Reagent Equilibrate->AddReagent Mix Mix to lyse cells AddReagent->Mix Incubate2 Incubate 10 min Mix->Incubate2 Read Read Luminescence Incubate2->Read

Workflow for a Luminescent Cell Viability Assay

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96- or 384-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a period appropriate to observe effects on proliferation, typically 48-72 hours, in a humidified incubator at 37°C and 5% CO2.

  • Assay Procedure: a. Equilibrate the plate to room temperature for about 30 minutes. [20] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well. [20][21] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. [20] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [20][21]5. Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is then used to generate dose-response curves and calculate IC50 values.

Western Blot Analysis of Pathway Modulation

To confirm that a compound inhibits its intended target within the cell, Western blotting can be used to measure the phosphorylation status of key downstream substrates. For PI3K/mTOR inhibitors, a reduction in the phosphorylation of AKT (at Ser473) and S6 Kinase (at Thr389) is a direct indicator of target engagement and pathway inhibition.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the protein of interest (e.g., total S6K) and its phosphorylated form (e.g., phospho-S6K Thr389). The signal intensity of the phospho-protein, often normalized to the total protein, indicates the level of pathway activity.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting & Detection Treat Treat cells with inhibitor Lyse Lyse cells & Quantify Protein Treat->Lyse Denature Denature with Laemmli buffer Lyse->Denature Electrophoresis SDS-PAGE Denature->Electrophoresis Transfer Transfer to Membrane Electrophoresis->Transfer Block Block Membrane (BSA or Milk) Transfer->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb SecondaryAb Incubate with HRP-Secondary Ab PrimaryAb->SecondaryAb Detect ECL Detection & Imaging SecondaryAb->Detect

Workflow for Western Blot Analysis

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a short duration (e.g., 1-4 hours). Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [22]2. Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins. [22]4. SDS-PAGE: Separate the protein samples by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally the preferred blocking agent. 7. Antibody Incubation: a. Incubate the membrane with a primary antibody (e.g., rabbit anti-phospho-S6K) diluted in blocking buffer, typically overnight at 4°C. [22][23] b. Wash the membrane extensively with TBST. c. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. [22][23]8. Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film. [22]

Conclusion

The morpholino moiety is a valuable component in the design of potent and selective kinase inhibitors. This comparative analysis highlights the distinct pharmacological profiles that can be achieved by incorporating this scaffold into different molecular frameworks.

  • Gefitinib and Vandetanib demonstrate the utility of the morpholinoethoxy-phenyl group in targeting cell-surface RTKs. While Gefitinib achieves high selectivity for EGFR, Vandetanib displays a multi-kinase profile against key drivers of angiogenesis and proliferation, offering a different therapeutic strategy.

  • Pictilisib, Apitolisib, and Dactolisib showcase the versatility of the morpholino group in targeting the intracellular PI3K/mTOR pathway. The comparison between the pan-PI3K inhibitor Pictilisib and the dual PI3K/mTOR inhibitors Apitolisib and Dactolisib underscores a key strategic choice in drug design: whether to target a single node with high selectivity or to block a pathway at multiple critical points simultaneously to overcome resistance mechanisms and feedback loops.

The selection of an appropriate inhibitor for research or clinical development depends critically on the specific biological context and the desired therapeutic outcome. The robust, self-validating experimental protocols detailed herein provide the necessary tools for researchers to confidently generate the data required to make these informed decisions.

References

  • Jiang, N., et al. (2020). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Retrieved from [Link]

  • Palanisamy, N., et al. (2022). Simplified schematic diagram of the EGFR signaling pathway. ResearchGate. Retrieved from [Link]

  • Tej-Sanjiv, C., et al. (2014). Simplified EGFR-signaling pathway. ResearchGate. Retrieved from [Link]

  • Ahmad, A., et al. (2022). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • Okada, K., et al. (2012). A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Ghafouri-Fard, S., et al. (2021). A schematic diagram of the PI3K/AKT/mTOR pathway. ResearchGate. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). GDC-0941 (Pictilisib). Retrieved from [Link]

  • Sarker, D., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Gefitinib. Retrieved from [Link]

  • Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Retrieved from [Link]

  • HypoxiaNet. (n.d.). Schematic diagram to show vascular endothelial growth factor (VEGF) receptor families. ResearchGate. Retrieved from [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Gild, M. L., et al. (2011). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. PMC. Retrieved from [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]

  • Janku, F., et al. (2016). Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors. PMC. Retrieved from [Link]

  • Proteopedia. (2023). VEGF signaling pathway. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). GDC-0980 (Apitolisib, RG7422). Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Selleck Chemicals. (n.d.). Dactolisib (BEZ235). Retrieved from [Link]

  • Znati, K., et al. (2021). Vandetanib IC50 in HCC and ICC cell lines. ResearchGate. Retrieved from [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors. Frontiers in Oncology. Retrieved from [Link]

  • Chen, J., et al. (2019). Phosphorylation of Akt and S6K analysis with Western blot. ResearchGate. Retrieved from [Link]

  • Astling, D. P., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Retrieved from [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds. Retrieved from [Link]

Sources

A Comparative Guide to Assessing the Purity of Synthesized [2-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, rigorous purity assessment is not merely a quality control step; it is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of a key pharmaceutical intermediate, [2-(2-Morpholinoethoxy)phenyl]methylamine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of methods, potential challenges, and the interpretation of data, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Synthetic Landscape and Potential Impurities

The most probable synthetic route to this compound is a two-step process. Understanding this pathway is critical for predicting potential process-related impurities.[1]

  • Williamson Ether Synthesis: 2-Hydroxybenzonitrile is reacted with 4-(2-chloroethyl)morpholine in the presence of a base to form the intermediate, 2-(2-morpholinoethoxy)benzonitrile. This reaction is a classic SN2 nucleophilic substitution.[2][3]

  • Catalytic Hydrogenation: The nitrile group of the intermediate is then reduced to a primary amine using a catalyst, such as Raney Nickel or a palladium-based catalyst, under a hydrogen atmosphere.[1][4]

This synthetic route informs the potential impurity profile that must be assessed:

  • Starting Materials: Unreacted 2-hydroxybenzonitrile and 4-(2-chloroethyl)morpholine.

  • Intermediate: Residual 2-(2-morpholinoethoxy)benzonitrile.

  • By-products of Hydrogenation: Incomplete reduction can lead to the corresponding imine, while side reactions can result in secondary and tertiary amines.[5]

  • Reagents and Solvents: Residual solvents from both reaction steps and workup procedures.

  • Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., Nickel, Palladium).

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture. The following sections detail the recommended analytical methods, their principles, and comparative advantages.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is the workhorse for quantifying organic impurities in pharmaceutical manufacturing.[6] A stability-indicating reverse-phase HPLC (RP-HPLC) method is paramount for separating the target compound from its structurally similar impurities.

Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Key Advantages:

  • High resolution for separating closely related compounds.

  • Excellent quantitative accuracy and precision.

  • Amenable to validation according to ICH guidelines.[7]

Experimental Protocol: RP-HPLC Method for this compound

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • The C18 column is a standard choice for moderately polar compounds like the target molecule and its expected impurities.

  • Trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of the basic amine analytes.

  • A gradient elution is necessary to resolve both polar starting materials and less polar by-products within a reasonable timeframe.

  • UV detection at 220 nm provides good sensitivity for the aromatic rings present in the target molecule and most potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds, making it ideal for analyzing residual solvents.[8]

Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.

Key Advantages:

  • Exceptional sensitivity and specificity for volatile compounds.

  • Definitive identification of impurities through mass spectral libraries.

  • Mandated by regulatory bodies for residual solvent analysis (ICH Q3C).[9][10]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C, hold for 5 min.

  • Injector: Split/splitless, split ratio 10:1, temperature 250 °C.

  • Headspace Sampler:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 min.

  • MS Detector:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

Causality Behind Experimental Choices:

  • A polar GC column like a DB-624 is specifically designed for the separation of residual solvents.

  • Headspace sampling is used to introduce only the volatile components into the GC system, protecting the column from non-volatile matrix components.

  • The temperature program is designed to separate a wide range of solvents with varying boiling points.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[11] It provides detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation of the final product and identification of unknown impurities.

Principle: The magnetic properties of atomic nuclei are measured when they are placed in a strong magnetic field and irradiated with radiofrequency waves. The resulting spectrum provides information about the connectivity and spatial arrangement of atoms.

Key Advantages:

  • Provides definitive structural information.

  • Can identify and quantify impurities without the need for reference standards in some cases (qNMR).

  • Non-destructive technique.

Experimental Protocol: 1H and 13C NMR

  • Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiments:

    • 1H NMR: To identify and quantify protons.

    • 13C NMR: To identify all unique carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Data Interpretation: The 1H NMR spectrum of pure this compound should show characteristic signals for the aromatic protons, the benzylic methylene protons, the morpholinoethoxy protons, and the primary amine protons. The presence of unexpected signals would indicate impurities.

Elemental Analysis for Confirmation of Elemental Composition

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in a sample. This is a fundamental technique to confirm the empirical formula of the synthesized compound and to assess its overall purity.[12]

Principle: The sample is combusted at a high temperature, and the resulting gases (CO2, H2O, N2) are separated and quantified.

Key Advantages:

  • Provides fundamental information about the elemental composition.

  • Can indicate the presence of inorganic impurities or residual solvents that alter the expected elemental ratios.

  • A requirement for publication in many chemistry journals.

Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.[13]

Comparative Summary of Analytical Techniques

Technique Primary Purpose Strengths Limitations
HPLC Quantification of organic impuritiesHigh resolution, quantitative, validated methodsRequires reference standards for identified impurities
GC-MS Identification and quantification of volatile impurities and residual solventsHigh sensitivity and specificity, definitive identificationNot suitable for non-volatile or thermally labile compounds
NMR Structural confirmation and identification of unknown impuritiesDefinitive structural information, non-destructiveLower sensitivity compared to chromatographic methods
Elemental Analysis Confirmation of elemental compositionFundamental purity checkNon-specific for individual impurities

Integrated Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Testing cluster_evaluation Data Evaluation & Decision Synthesis Synthesized Batch of This compound HPLC HPLC (Organic Impurities) Synthesis->HPLC GCMS GC-MS (Residual Solvents) Synthesis->GCMS NMR NMR (Structural Confirmation) Synthesis->NMR EA Elemental Analysis (Elemental Composition) Synthesis->EA Purity_Spec Compare against Purity Specifications HPLC->Purity_Spec GCMS->Purity_Spec NMR->Purity_Spec EA->Purity_Spec Impurity_Thresholds Assess Impurities against ICH Thresholds Purity_Spec->Impurity_Thresholds Decision Release / Further Purification Impurity_Thresholds->Decision

Caption: Integrated workflow for purity assessment.

Acceptance Criteria for Purity

Based on the International Council for Harmonisation (ICH) Q3A guidelines for impurities in new drug substances, the following acceptance criteria are recommended for a pharmaceutical intermediate like this compound.[9][14]

Parameter Acceptance Criteria Justification
Purity (by HPLC) ≥ 99.0%Ensures a high-quality intermediate for subsequent API synthesis.
Individual Unidentified Impurity (by HPLC) ≤ 0.10%Aligns with the ICH identification threshold for impurities.[15]
Total Organic Impurities (by HPLC) ≤ 0.5%A common limit for total impurities in a pharmaceutical intermediate.
Residual Solvents As per ICH Q3C limitsEnsures patient safety from potentially toxic solvents.
Elemental Analysis Within ±0.4% of theoretical valuesConfirms the correct elemental composition.
Heavy Metals (from catalyst) As per USP <232>/ICH Q3DProtects against toxic metal contamination.[16][17]

Conclusion

The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical product. A comprehensive and scientifically sound purity assessment relies on an orthogonal set of analytical techniques, each providing unique and complementary information. By implementing a robust analytical strategy encompassing HPLC, GC-MS, NMR, and elemental analysis, and adhering to the principles outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate. This self-validating system of checks and balances provides the necessary confidence in the material's suitability for its intended use.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH; 2006. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. 2021.
  • U.S. Food and Drug Administration. Q3D(R2)
  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
  • U.S. Pharmacopeia. 〈232〉 ELEMENTAL IMPURITIES—LIMITS.
  • Journal of the American Chemical Society. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. 2024.
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • Master Organic Chemistry. The Williamson Ether Synthesis. 2014. [Link]

  • BenchChem. Application Note: A Scalable Two-Step Synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine.
  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • ResearchGate.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2020.
  • Wikipedia. Williamson ether synthesis. [Link]

  • Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>.
  • Google Patents.
  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. 2019.
  • Catalysis Science & Technology.
  • SpectraBase. Ethanamine, N-methyl-2N-acetyl--[2-(phenylmethyl)phenoxy]- - Optional[13C NMR].
  • Agilent. Residual Solvent Analysis of Pharmaceutical Products.
  • PubMed.
  • BenchChem. Benchmarking [4-(2-Morpholinoethoxy)phenyl]methylamine: A Comparative Guide to its Efficiency in Multi-Step Synthesis.
  • PharmiWeb.com. Four Steps of Analysis of Elemental Impurities in Drugs. 2021.
  • A3P.
  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
  • Thermo Fisher Scientific.
  • Periodica Polytechnica. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. 2018.
  • YouTube. Williamson Ether Synthesis Reaction Mechanism. 2018. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
  • PubMed Central.
  • ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • PubMed. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment.
  • LCGC International.
  • HELIX Chromatography. HPLC Methods for analysis of Morpholine.
  • Google Patents.
  • PubMed Central. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. 2017.
  • U.S. Food and Drug Administration. Q3D(R2)
  • Utah Tech University. Williamson Ether Synthesis.
  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
  • Wikipedia. Nitrile reduction. [Link]

  • Google Patents.
  • PubMed. Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells.
  • European Medicines Agency. ICH topic Q 3 A (R2) - Impurities in new drug substances.
  • National Center for Biotechnology Information. 2-(2-(2-(4-((4-(Methylamino)phenyl)ethynyl)phenoxy)ethoxy)[18F]fluoroethoxy)ethyl-4-methylbenzenamine.
  • European Medicines Agency. October 2006 CPMP/ICH/2737/99 ICH Topic Q 3 A (R2) Impurities in new Drug Substances ICH Step 5 NOTE FOR GUIDANCE ON IMPURITIES.
  • PubChem. 3-(2-Acetylphenoxy)benzonitrile.

Sources

The Morpholinoethoxy Phenyl Scaffold: A Comparative Guide to its Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The [2-(2-Morpholinoethoxy)phenyl]methylamine scaffold and its derivatives represent a versatile class of compounds with significant potential in drug discovery. The incorporation of the morpholinoethoxy phenyl moiety has been shown to confer desirable pharmacokinetic and pharmacodynamic properties, leading to the exploration of these derivatives against a range of biological targets. This guide provides an in-depth, comparative analysis of the biological efficacy of these compounds, supported by experimental data, to inform and guide future research and development efforts.

Introduction: The Versatility of the Morpholinoethoxy Phenyl Moiety

The morpholinoethoxy phenyl group is a key pharmacophore found in a variety of biologically active molecules. The morpholine ring, a common heterocyclic motif in medicinal chemistry, can enhance aqueous solubility and metabolic stability. The flexible ethoxy linker allows for optimal positioning of the phenyl ring and the morpholine group within a target's binding site. This combination of features has made derivatives of this scaffold attractive candidates for targeting complex biological systems, including protein kinases and central nervous system receptors. This guide will focus on the comparative efficacy of derivatives targeting protein kinases, with a particular focus on tyrosine kinases and phosphoinositide 3-kinases (PI3K), as well as their potential as ligands for sigma receptors.

Comparative Efficacy at Key Biological Targets

The biological activity of this compound derivatives and related compounds is highly dependent on the overall molecular structure and the specific biological target. Below is a comparative analysis of their efficacy against prominent targets.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The morpholinoethoxy phenyl scaffold has been successfully incorporated into potent protein kinase inhibitors.

Derivatives of the morpholinoethoxy phenyl core have demonstrated significant potential as tyrosine kinase inhibitors.[1] One notable example is the compound 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide .[1] This molecule has been identified as a modulator of kinase signaling cascades and is under investigation for its therapeutic potential in diseases driven by aberrant tyrosine kinase activity.[1]

Another class of compounds, 4-anilinoquinazolines, are known for their potent and selective inhibition of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase.[3] The incorporation of a morpholinoethoxy group at various positions on the anilino- and quinazoline rings has been explored to optimize potency and pharmacokinetic properties.

Table 1: Comparative Efficacy of Selected Morpholinoethoxy Phenyl Derivatives as Protein Kinase Inhibitors

Compound Class/DerivativeTarget KinaseReported IC50Reference
2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamideTyrosine KinaseData Pending[1]
Thieno[3,2-d]pyrimidine derivative 15ePI3K p110α2.0 nM[4]
2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002)PI3 Kinase1.40 µM[5]

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. A series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidines have been evaluated as inhibitors of PI3K p110α.[4][6] Within this series, the thieno[3,2-d]pyrimidine derivative 15e emerged as a highly potent and selective inhibitor of p110α with an IC50 value of 2.0 nM.[4] This compound also demonstrated significant anti-proliferative activity in A375 melanoma cells with an IC50 of 0.58 µM.[4]

Another well-known PI3K inhibitor, LY294002 (2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one), features a morpholino group and demonstrates potent inhibition of PI3K with an IC50 of 1.40 µM.[5]

Sigma Receptor Modulation

Sigma receptors, classified into σ1 and σ2 subtypes, are unique binding sites in the central nervous system and peripheral organs. They are implicated in a variety of neurological and psychiatric disorders, as well as in cancer. While direct derivatives of this compound have not been extensively reported as sigma receptor ligands, the core structural elements are present in known high-affinity ligands. For instance, fenpropimorph, which contains a morpholine ring, demonstrates high-affinity binding to the sigma-1 receptor.[7] The general pharmacophore for many sigma-1 receptor ligands includes a nitrogen atom within a cyclic or acyclic amine and a hydrophobic aryl group, features present in the this compound scaffold.[8][9]

Table 2: Binding Affinity of Representative Ligands for Sigma Receptors

CompoundReceptor SubtypeReported Kᵢ (nM)Reference
Sigma-LIGAND-1Sigma (DTG site)16[10]
Sigma-LIGAND-1Sigma (PPP site)19[10]
(+)-PentazocineSigma-13.1[9]
HaloperidolSigma-13.2[9]
BD1063Sigma-19.7[9]
Fenpropimorph (analogous)Sigma-1High Affinity[7]

Note: Data for direct this compound derivatives is not yet available in public literature and represents an area for future investigation.

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. The following are representative protocols for assessing the biological efficacy of novel derivatives.

Protocol: In Vitro Protein Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method for determining the inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., PI3K p110α)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the microplate, add 2.5 µL of the test compound dilution or DMSO (for controls).

  • Add 2.5 µL of the kinase-antibody mixture to each well.

  • Add 5 µL of the tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Protocol: Radioligand Binding Assay for Sigma-1 Receptors

This protocol outlines a method for determining the binding affinity of test compounds for the sigma-1 receptor.

Materials:

  • Membrane preparation from cells expressing the sigma-1 receptor

  • [³H]-(+)-pentazocine (radioligand)

  • Test compounds

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM haloperidol)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In test tubes, combine the membrane preparation, [³H]-(+)-pentazocine, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate at 37°C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold incubation buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compounds.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the rationale behind the assays.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Morpholinoethoxy Phenyl Derivative (e.g., 15e) Inhibitor->PI3K inhibits

Caption: PI3K Signaling Pathway and Point of Inhibition.

Radioligand_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection Membrane Membrane Prep (with Sigma-1 Receptors) Incubation Incubate at 37°C Membrane->Incubation Radioligand [³H]-(+)-pentazocine Radioligand->Incubation TestCompound Test Compound (Morpholinoethoxy Phenyl Derivative) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (Ki determination) Scintillation->Analysis

Caption: Workflow for a Sigma-1 Receptor Radioligand Binding Assay.

Conclusion and Future Directions

The this compound scaffold and its analogs have demonstrated significant promise as modulators of key biological targets, particularly protein kinases. The favorable physicochemical properties imparted by the morpholinoethoxy phenyl moiety make these compounds attractive for further development. While potent inhibitors of PI3K have been identified, the exploration of this scaffold against a broader range of tyrosine kinases is warranted.

Furthermore, the structural similarity of these derivatives to known sigma receptor ligands suggests a high probability of activity at these targets. Future research should focus on the systematic evaluation of this compound derivatives against a panel of sigma receptor subtypes to elucidate their potential in treating neurological and psychiatric disorders. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective targets, ultimately paving the way for the development of novel therapeutics.

References

  • Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry. [Link]

  • Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.
  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). PubMed. [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Identification of Regions of the sigma-1 Receptor Ligand Binding Site Using a Novel Photoprobe. PubMed. [Link]

  • Sigma-1 receptor ligands and methods of use.
  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... ResearchGate. [Link]

  • Protein kinase inhibitors.
  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. [Link]

  • Design, synthesis and structure–activity relationship studies of morpholino-1H-phenalene derivatives that antagonize Mcl-1/Bcl-2. PubMed. [Link]

  • Protein-tyrosine kinase inhibition: mechanism-based discovery of antitumor agents. PubMed. [Link]

  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. National Institutes of Health. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of [2-(2-Morpholinoethoxy)phenyl]methylamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise identification of molecular structure is not merely a procedural formality; it is the bedrock of safety, efficacy, and intellectual property. Positional isomers—molecules with identical formulas but different arrangements of substituents on a core scaffold—can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of the ortho, meta, and para isomers of [2-(2-Morpholinoethoxy)phenyl]methylamine, a key structural motif in various biologically active compounds.[1][2][3]

This document moves beyond a simple recitation of data. It delves into the underlying principles of each analytical technique, explaining why these isomers produce distinct spectral fingerprints. By grounding experimental data in spectroscopic theory, this guide equips researchers with the predictive power to not only identify these specific isomers but also to apply these principles to novel substituted aromatic systems.

| ¹H NMR Spectroscopy: Unraveling Aromatic Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating aromatic isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of the substitution pattern on the benzene ring.[4]

Causality: Why Isomers Differ in ¹H NMR

The four protons on the aromatic ring of each isomer exist in unique electronic environments. Their chemical shifts are influenced by the electron-donating nature of the morpholinoethoxy and methylamine groups. More importantly, their splitting patterns are dictated by the number of adjacent protons, following the n+1 rule, and the magnitude of the coupling constant, which varies with the relative position of the coupled protons (ortho, meta, or para coupling).

  • ortho Isomer: Possesses the least symmetry. All four aromatic protons are chemically distinct, leading to four separate signals.[5]

  • meta Isomer: Exhibits a plane of symmetry that renders two pairs of protons equivalent. However, the unique proton situated between the two substituents (H-2) will have a distinct chemical shift and splitting pattern.

  • para Isomer: Highly symmetrical. A plane of symmetry makes the two protons adjacent to the methylamine group equivalent, and the two protons adjacent to the morpholinoethoxy group equivalent. This results in the simplest spectrum, typically a pair of doublets.[4][5]

Predicted ¹H NMR Data for Aromatic Region (500 MHz, CDCl₃)
Isomer PositionProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Ortho (1,2-) H-3~7.20Doublet of Doublets (dd)J_ortho_ ≈ 8.0, J_meta_ ≈ 1.5
H-4~7.30Triplet of Doublets (td)J_ortho_ ≈ 8.0, J_meta_ ≈ 1.5
H-5~6.95Triplet of Doublets (td)J_ortho_ ≈ 7.5, J_meta_ ≈ 1.0
H-6~6.90Doublet of Doublets (dd)J_ortho_ ≈ 7.5, J_meta_ ≈ 1.0
Meta (1,3-) H-2~6.85Triplet (t) or Singlet (s)J_meta_ ≈ 2.0 (often appears as a singlet)
H-4~7.25Doublet of Doublets (dd)J_ortho_ ≈ 8.0, J_meta_ ≈ 2.0
H-5~6.80Triplet (t)J_ortho_ ≈ 8.0
H-6~6.75Doublet of Doublets (dd)J_ortho_ ≈ 8.0, J_meta_ ≈ 2.0
Para (1,4-) H-2, H-6~7.28Doublet (d)J_ortho_ ≈ 8.5
H-3, H-5~6.90Doublet (d)J_ortho_ ≈ 8.5

Note: These are predicted values based on standard substituent effects. Actual values may vary slightly.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 (adjust as needed for signal-to-noise).

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Isomer in CDCl3 w/ TMS transfer Transfer to NMR Tube dissolve->transfer instrument Place in 500 MHz Spectrometer transfer->instrument shim Shim Magnet instrument->shim acquire Acquire FID (16 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate analyze Analyze Splitting & Integration calibrate->analyze

Caption: Workflow for ¹H NMR analysis of isomers.

| ¹³C NMR Spectroscopy: A Carbon Count

While ¹H NMR excels at showing proton connectivity, ¹³C NMR spectroscopy provides a direct count of the number of unique carbon environments in the molecule. Given the symmetry differences, this technique offers a simple and robust method for isomer differentiation.[6]

Causality: Symmetry and Carbon Equivalence

The key to using ¹³C NMR for isomer identification lies in molecular symmetry.[6]

  • ortho Isomer: Lacks any symmetry element that would make ring carbons equivalent. Therefore, all six aromatic carbons are unique, resulting in six distinct signals in the aromatic region (110-160 ppm).

  • meta Isomer: Also lacks a simple plane of symmetry through the substituents, resulting in six unique aromatic carbon signals. However, the chemical shifts will differ significantly from the ortho isomer.

  • para Isomer: A plane of symmetry bisects the ring through the two substituents. This renders the carbons at positions 2 and 6 equivalent, and the carbons at 3 and 5 equivalent. The substituted carbons (C-1 and C-4) are unique. This results in only four distinct signals for the six aromatic carbons.[7][8]

Predicted Number of Aromatic ¹³C NMR Signals
Isomer PositionExpected Number of Aromatic SignalsNotes
Ortho (1,2-) 6All carbons are chemically non-equivalent.
Meta (1,3-) 6All carbons are chemically non-equivalent.
Para (1,4-) 4C-2/C-6 and C-3/C-5 are equivalent due to symmetry.

This simple count provides an immediate and definitive way to distinguish the para isomer from the ortho and meta isomers.

| Infrared (IR) Spectroscopy: Vibrational Fingerprints of Substitution

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. While the overall spectra will be complex and share many features (O-H, N-H, C-H aliphatic, C-O stretches), the substitution pattern on the aromatic ring gives rise to characteristic bands in two key regions.[9][10][11]

Causality: Out-of-Plane Bending Vibrations

The most diagnostic region for determining aromatic substitution is between 900 and 675 cm⁻¹. The C-H bonds on the ring bend out of the plane of the ring, and the frequency of this vibration is highly sensitive to the number of adjacent hydrogen atoms.[12][13]

  • ortho Isomer (1,2-disubstituted): Has four adjacent C-H bonds on the ring. This pattern typically gives rise to a single strong absorption band in the 770-735 cm⁻¹ range.[11][12]

  • meta Isomer (1,3-disubstituted): Features three adjacent C-H bonds and one isolated C-H bond. This combination typically produces two distinct bands: one in the 810-750 cm⁻¹ range (for the three adjacent hydrogens) and another in the 900-860 cm⁻¹ range (for the isolated hydrogen). A third band can also appear between 710-690 cm⁻¹.[11][12]

  • para Isomer (1,4-disubstituted): Has two pairs of two adjacent C-H bonds. This highly symmetric pattern results in a single, strong absorption band in the 840-810 cm⁻¹ range.[11]

Expected IR Absorption Bands for Aromatic C-H Bending
Isomer PositionExpected C-H Out-of-Plane Bending (cm⁻¹)
Ortho (1,2-) 770 - 735 (Strong, 1 band)
Meta (1,3-) 810 - 750 (Strong, 1 band) AND 900 - 860 (1 band)
Para (1,4-) 840 - 810 (Strong, 1 band)
Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare KBr pellet or a thin film on salt plate instrument Place sample in FTIR Spectrometer prep->instrument acquire Acquire interferogram (32 scans) instrument->acquire ft Fourier Transform to Spectrum acquire->ft analyze Identify key bands (900-675 cm⁻¹) ft->analyze compare Compare with reference patterns analyze->compare

Caption: Workflow for FTIR analysis of isomers.

| Mass Spectrometry (MS): The "Ortho Effect"

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all three isomers will have the identical molecular ion peak (M⁺), their fragmentation patterns can differ, particularly due to the "ortho effect."

Causality: Proximity-Induced Fragmentation

The ortho effect is a phenomenon in mass spectrometry where adjacent functional groups interact during fragmentation, leading to unique neutral losses or rearrangement pathways that are absent in the meta and para isomers.[14][15] For the ortho isomer of this compound, the proximity of the ether oxygen and the methylamine group can facilitate a unique intramolecular rearrangement. This might involve the loss of a neutral molecule, such as a morpholine fragment, through a cyclic transition state, which is not sterically feasible for the meta and para isomers.[16][17][18]

  • ortho Isomer: Prone to unique fragmentation pathways involving interaction between the two adjacent side chains. This can lead to a characteristic fragment ion that is either absent or of very low intensity in the other isomers.

  • meta & para Isomers: Fragmentation is expected to be more conventional, dominated by benzylic cleavage (loss of NH₂) and cleavage of the ether side chain, without significant interaction between the two substituent groups.[14]

| Summary and Conclusion

The unambiguous identification of the ortho, meta, and para isomers of this compound is readily achievable through a combination of standard spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

At-a-Glance Differentiators
TechniqueOrtho Isomer Meta Isomer Para Isomer
¹H NMR 4 complex signals in aromatic region4 signals, one often a singlet/narrow triplet2 doublets in aromatic region (AA'BB' system)
¹³C NMR 6 aromatic signals6 aromatic signals4 aromatic signals
IR Spec. ~750 cm⁻¹ (1 strong band)~780 cm⁻¹ & ~880 cm⁻¹ (2+ bands)~820 cm⁻¹ (1 strong band)
Mass Spec. Potential for unique fragments due to "ortho effect""Standard" fragmentation pattern"Standard" fragmentation pattern

By systematically applying these techniques and understanding the chemical principles that underpin the spectral differences, researchers can confidently assign the correct structure to their target molecules, ensuring the integrity and reproducibility of their scientific findings.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83-94. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Jameel, M. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? ResearchGate. Retrieved from [Link]

  • Research Trends in Chemistry. (2023, February 6). Part 9 I Mass Spectrometry I Organic Spectroscopy I Onium Fragmentations & Ortho Effects [Video]. YouTube. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Retrieved from [Link]

  • Diversity Chemistry. (2021, January 21). Mass Fragmentation: Ortho elimination (1,4-elimination) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). “Ortho”-effect occurring during the fragmentation of ionized... [Image]. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • MOLBASE. (n.d.). 2-[2-(2-morpholinoethoxy)phenyl]ethylamine|403860-33-3. Retrieved from [Link]

  • PubChem. (n.d.). [4-(2-Morpholinoethoxy)phenyl]methylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US10669236B2 - Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.

Sources

A Comparative Guide to the Synthesis of the Morpholinoethoxy Phenylamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The morpholinoethoxy phenylamine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a flexible morpholine group, an ether linkage, and an aniline moiety imparts favorable pharmacokinetic and pharmacodynamic properties, making it a cornerstone in the development of targeted therapeutics. This guide provides a comprehensive comparison of three prominent synthetic routes to this valuable scaffold, offering an in-depth analysis of their underlying principles, experimental protocols, and comparative performance to empower researchers in drug discovery and development.

Introduction: The Significance of the Morpholinoethoxy Phenylamine Scaffold

The morpholine ring is a versatile heterocycle frequently employed in medicinal chemistry to enhance aqueous solubility, bioavailability, and metabolic stability of drug candidates. When coupled with a phenylamine through an ethoxy linker, it creates a scaffold with the potential for diverse functionalization and interaction with various biological targets. A notable example of a drug featuring this scaffold is Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, where the 2-(morpholinoethoxy)aniline moiety is a key intermediate. The efficient and scalable synthesis of this scaffold is therefore of paramount importance. This guide will dissect three classical and modern synthetic strategies:

  • Route 1: Williamson Ether Synthesis followed by Nitro Group Reduction

  • Route 2: Ullmann Condensation

  • Route 3: Buchwald-Hartwig Amination

Each route will be evaluated based on factors such as yield, purity, reaction conditions, reagent availability, and scalability, providing a holistic view to aid in the selection of the most appropriate synthetic strategy.

Route 1: The Classical Approach - Williamson Ether Synthesis and Nitro Reduction

This two-step approach is a robust and well-established method for the synthesis of the morpholinoethoxy phenylamine scaffold. It relies on the formation of the ether linkage via a Williamson ether synthesis, followed by the reduction of a nitro group to the desired aniline.

Causality Behind Experimental Choices

The choice of a nitro-substituted phenol as a starting material is strategic. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its deprotonation to the corresponding phenoxide. This enhanced nucleophilicity allows for an efficient SN2 reaction with an alkyl halide. Subsequently, the nitro group serves as a convenient precursor to the amine, which can be unmasked in the final step using a variety of well-established reduction methods.

Visualizing the Workflow

cluster_0 Step 1: Ether Formation cluster_1 Step 2: Nitro Reduction A 2-Nitrophenol E Williamson Ether Synthesis A->E B 4-(2-Chloroethyl)morpholine B->E C Base (e.g., K2CO3) C->E Deprotonation D Solvent (e.g., DMF) D->E Reaction Medium F 4-(2-(2-Nitrophenoxy)ethyl)morpholine E->F Ether Linkage Formation H Reduction F->H G Reducing Agent (e.g., H2, Pd/C) G->H I 2-(Morpholinoethoxy)phenylamine H->I Amine Formation

Caption: Workflow for Route 1: Williamson Ether Synthesis and Nitro Reduction.

Experimental Protocol

Step 1: Synthesis of 4-(2-(2-Nitrophenoxy)ethyl)morpholine

  • To a solution of 2-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 4-(2-(2-nitrophenoxy)ethyl)morpholine.

Step 2: Synthesis of 2-(Morpholinoethoxy)phenylamine

  • Dissolve 4-(2-(2-nitrophenoxy)ethyl)morpholine (1.0 eq) in a solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-(morpholinoethoxy)phenylamine.

Route 2: The Copper-Catalyzed Path - Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds. In the context of the morpholinoethoxy phenylamine scaffold, it can be envisioned to form either the C-O or the C-N bond. For this guide, we will focus on the formation of the C-O bond between an aminophenol and a morpholino-containing alkyl halide.

Causality Behind Experimental Choices

The Ullmann reaction is particularly useful when other methods, like the Williamson ether synthesis, are sluggish or require harsh conditions.[1] The use of a copper catalyst facilitates the coupling of the phenoxide with the alkyl halide. Modern Ullmann-type reactions often employ ligands to improve catalyst solubility and efficiency, allowing for milder reaction conditions compared to the traditional high-temperature protocols.[2]

Visualizing the Workflow

A 2-Aminophenol F Ullmann Condensation A->F B 4-(2-Bromoethyl)morpholine B->F C Copper Catalyst (e.g., CuI) C->F Catalysis D Base (e.g., Cs2CO3) D->F Base E Solvent (e.g., Toluene) E->F Reaction Medium G 2-(Morpholinoethoxy)phenylamine F->G C-O Bond Formation

Caption: Workflow for Route 2: Ullmann Condensation.

Experimental Protocol
  • To an oven-dried reaction vessel, add 2-aminophenol (1.0 eq), 4-(2-bromoethyl)morpholine (1.2 eq), a copper(I) salt such as copper(I) iodide (CuI) (5-10 mol%), and a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a high-boiling point solvent such as toluene or dimethylformamide (DMF).

  • If necessary, add a ligand such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) (10-20 mol%).

  • Heat the reaction mixture to 100-140 °C and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 3: The Modern Cross-Coupling - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This modern synthetic method offers high functional group tolerance and generally proceeds under milder conditions than the classical Ullmann condensation. For the synthesis of the target scaffold, this reaction would involve the coupling of an aryl halide with the morpholinoethoxy moiety.

Causality Behind Experimental Choices

The Buchwald-Hartwig amination has become a go-to method for C-N bond formation due to its broad substrate scope and high efficiency.[3] The choice of a palladium catalyst and a suitable phosphine ligand is crucial for the success of the reaction. The ligand plays a key role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. The use of a strong, non-nucleophilic base is necessary to deprotonate the amine and generate the active nucleophile.

Visualizing the Workflow

A 2-Bromoaniline G Buchwald-Hartwig Amination A->G B 2-Morpholinoethanol B->G C Palladium Catalyst (e.g., Pd(OAc)2) C->G Catalysis D Phosphine Ligand (e.g., XPhos) D->G Ligand E Base (e.g., NaOtBu) E->G Base F Solvent (e.g., Toluene) F->G Reaction Medium H 2-(Morpholinoethoxy)phenylamine G->H C-N Bond Formation

Caption: Workflow for Route 3: Buchwald-Hartwig Amination.

Experimental Protocol
  • To an oven-dried Schlenk tube, add the aryl bromide (e.g., 2-bromoaniline, 1.0 eq), 2-morpholinoethanol (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (1-5 mol%), and a phosphine ligand like XPhos or RuPhos (2-10 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an anhydrous solvent like toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for the specified time, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Williamson Ether Synthesis & Nitro ReductionRoute 2: Ullmann CondensationRoute 3: Buchwald-Hartwig Amination
Starting Materials 2-Nitrophenol, 4-(2-chloroethyl)morpholine2-Aminophenol, 4-(2-bromoethyl)morpholine2-Bromoaniline, 2-morpholinoethanol
Key Reagents/Catalysts Base (K₂CO₃, NaH), H₂, Pd/CCopper catalyst (CuI), Base (Cs₂CO₃)Palladium catalyst (Pd(OAc)₂), Phosphine ligand, Base (NaOtBu)
Typical Solvents DMF, EthanolToluene, DMFToluene, Dioxane
Reaction Temperature 80-100 °C (ether synthesis), Room Temp (reduction)100-140 °C80-110 °C
Reported Yield Generally Good to ExcellentModerate to GoodGood to Excellent
Key Advantages Well-established, reliable, readily available starting materials.Avoids the use of a nitro intermediate.High functional group tolerance, milder conditions than Ullmann.
Key Disadvantages Two-step process, use of flammable H₂ gas.High reaction temperatures, potential for catalyst poisoning.Cost of palladium catalysts and ligands, requires inert atmosphere.

Conclusion and Recommendations

The choice of the optimal synthetic route for the morpholinoethoxy phenylamine scaffold is contingent upon the specific requirements of the research or development project, including scale, cost, and available equipment.

  • Route 1 (Williamson Ether Synthesis & Nitro Reduction) is a dependable and cost-effective choice for large-scale synthesis, leveraging readily available and inexpensive starting materials. The two-step nature of the process, however, may be a drawback for rapid library synthesis.

  • Route 2 (Ullmann Condensation) offers a more direct approach, avoiding the need for a nitro group reduction. However, the typically harsh reaction conditions and the use of a copper catalyst, which can be difficult to completely remove from the final product, are significant considerations.

  • Route 3 (Buchwald-Hartwig Amination) represents the state-of-the-art in C-N bond formation, providing high yields under relatively mild conditions with excellent functional group tolerance. The primary limitations are the cost and air-sensitivity of the palladium catalysts and phosphine ligands, making it more suitable for smaller-scale synthesis and medicinal chemistry applications where functional group compatibility is paramount.

Ultimately, the selection of a synthetic pathway requires a careful evaluation of these trade-offs. For initial exploratory work and the synthesis of diverse analogs, the Buchwald-Hartwig amination may be the preferred method. For process development and large-scale manufacturing, the classical Williamson ether synthesis followed by nitro reduction remains a highly viable and economical option.

References

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]

  • Chen, Y., et al. (2013). A highly efficient and regioselective Ullmann reaction of 2,x-dihalopyridines with phenols. Tetrahedron Letters, 54(1), 123-125. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • The catalytic reduction of 4-nitrophenol to 4-aminophenol is a crucial reaction in the synthesis of aromatic amines. RSC Publishing. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

Sources

A Comparative Benchmarking Guide to [2-(2-Morpholinoethoxy)phenyl]methylamine, a Novel Putative Monoamine Oxidase A Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Novel MAO-A Inhibitors

Monoamine Oxidase A (MAO-A) is a critical enzyme responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2][3][4] Its inhibition can elevate the levels of these monoamines in the brain, a therapeutic mechanism widely employed in the treatment of major depressive disorder and anxiety.[2][4][5] While the first generation of MAO inhibitors were irreversible and non-selective, leading to significant dietary restrictions and potential for hypertensive crises, the development of reversible and selective MAO-A inhibitors (RIMAs) has offered safer therapeutic alternatives.[1][2][6]

The ongoing search for novel MAO-A inhibitors is driven by the need for compounds with improved selectivity, better pharmacokinetic profiles, and potentially fewer side effects. This guide introduces [2-(2-Morpholinoethoxy)phenyl]methylamine, a novel compound with structural motifs suggesting potential MAO-A inhibitory activity. We will benchmark this putative inhibitor against well-characterized, clinically relevant MAO-A inhibitors to provide a framework for its preclinical evaluation.

Mechanism of Action: Targeting Monoamine Oxidase A

MAO-A is located on the outer mitochondrial membrane and plays a crucial role in the catabolism of monoamine neurotransmitters in the presynaptic neuron.[7][8] By inhibiting MAO-A, the breakdown of these neurotransmitters is reduced, leading to their increased availability in the synaptic cleft and enhanced neurotransmission.[2][4][9] This is the primary mechanism of action for antidepressant drugs targeting MAO-A.[1][5]

Below is a diagram illustrating the MAO-A signaling pathway and the site of action for its inhibitors.

MAO_A_Pathway cluster_presynaptic Presynaptic Neuron Monoamines Serotonin, Norepinephrine, Dopamine Vesicle Synaptic Vesicle Monoamines->Vesicle Packaging MAOA MAO-A Monoamines->MAOA Reuptake & Availability for Degradation Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Metabolites Inactive Metabolites MAOA->Metabolites Catalyzes Breakdown Inhibitor This compound & Known Inhibitors Inhibitor->MAOA Inhibition Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptor Neurotransmission

Caption: MAO-A Pathway and Inhibition.

Comparative Analysis of MAO-A Inhibitors

A critical step in evaluating a novel compound is to compare its in vitro potency and selectivity against established inhibitors. The following table summarizes key data for known MAO-A inhibitors and provides a template for benchmarking this compound.

CompoundTypeIC50 (MAO-A)Selectivity for MAO-A over MAO-BReference
This compound Putative Reversible Inhibitor [Hypothetical Data] [Hypothetical Data] N/A
MoclobemideReversible (RIMA)~200 nMHigh[2][9][10]
BrofaromineReversible (RIMA)PotentSelective, also inhibits Serotonin Reuptake[6][11][12]
BefloxatoneReversible (RIMA)~4 nMHighly Selective[13][14][15][16]

Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Experimental Protocols for Benchmarking

To objectively assess the inhibitory potential of this compound, a standardized in vitro MAO-A inhibition assay should be performed. Below are detailed protocols for a fluorometric assay and a radioligand binding assay.

In Vitro MAO-A Inhibition Assay (Fluorometric)

This assay measures the enzymatic activity of MAO-A by monitoring the production of a fluorescent product. The inhibition of this activity by a test compound is quantified to determine its IC50 value.[17][18][19]

Principle: MAO-A catalyzes the deamination of a substrate (e.g., kynuramine or a proprietary substrate from a commercial kit) to produce hydrogen peroxide (H2O2).[18][20] In the presence of a peroxidase and a suitable probe, H2O2 generates a highly fluorescent product. The rate of fluorescence increase is proportional to MAO-A activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and known inhibitors (e.g., Moclobemide, Befloxatone) in DMSO.

    • Prepare a serial dilution of the test compounds in assay buffer.

    • Prepare the MAO-A enzyme solution (recombinant human MAO-A), substrate solution, and detection reagent according to the manufacturer's instructions (e.g., from a commercial MAO-Glo™ kit).[21][22]

  • Assay Procedure:

    • Add a small volume of the diluted test compounds or vehicle (DMSO) to the wells of a 96-well, opaque microplate.[21]

    • Add the MAO-A enzyme solution to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and develop the signal by adding the detection reagent containing the fluorescent probe and peroxidase.

    • Incubate for an additional 20 minutes at room temperature, protected from light.[21]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[23]

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]

experimental_workflow A Prepare Serial Dilutions of This compound & Known Inhibitors B Add Compounds to 96-well Plate A->B C Add MAO-A Enzyme & Incubate B->C D Add Substrate to Initiate Reaction C->D E Incubate at 37°C D->E F Add Detection Reagent E->F G Measure Fluorescence F->G H Calculate % Inhibition & Determine IC50 G->H

Caption: Experimental Workflow for MAO-A Inhibition Assay.

Radioligand Binding Assay for Target Engagement

To confirm direct binding to MAO-A and to determine the binding affinity (Ki), a competitive radioligand binding assay is essential.[24][25]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the active site of MAO-A. The displacement of the radioligand is proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare a membrane fraction containing MAO-A from a suitable source (e.g., cells overexpressing the enzyme or tissue homogenates).[26]

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Befloxatone), and varying concentrations of the unlabeled test compound (this compound or known inhibitors).[26][27]

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.[25][26]

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Define non-specific binding using a high concentration of a known MAO-A inhibitor.

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation.[25]

Interpreting the Results and Future Directions

A potent and selective MAO-A inhibitor is characterized by a low IC50/Ki value for MAO-A and a significantly higher value for MAO-B. Should this compound demonstrate promising in vitro activity, further studies would be warranted. These include:

  • Reversibility Studies: To determine if the inhibition is reversible or irreversible, which has significant implications for safety.[2]

  • Cellular Assays: To confirm target engagement and functional effects in a cellular context.[28]

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: To assess the compound's absorption, distribution, metabolism, excretion (ADME) properties and its effects in animal models of depression or anxiety.

Conclusion

This guide provides a comprehensive framework for the initial characterization and benchmarking of this compound as a putative MAO-A inhibitor. By employing the described methodologies and comparing the results to established compounds, researchers can effectively evaluate its potential as a novel therapeutic agent. The structured approach outlined herein ensures scientific rigor and provides a clear path for further development.

References

  • Monoamine oxidase inhibitor - Wikipedia. (URL: [Link])

  • What is the mechanism of Moclobemide? - Patsnap Synapse. (2024-07-17). (URL: [Link])

  • Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed. (URL: [Link])

  • Moclobemide - Wikipedia. (URL: [Link])

  • MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses - Cleveland Clinic. (URL: [Link])

  • Brofaromine - Grokipedia. (URL: [Link])

  • Brofaromine - Wikipedia. (URL: [Link])

  • Moclobemide - MentalHealth.com. (URL: [Link])

  • What are MAO-A inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). (URL: [Link])

  • Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC - NIH. (URL: [Link])

  • Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. (URL: [Link])

  • Moclobemide (oral route) - Side effects & dosage - Mayo Clinic. (URL: [Link])

  • Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed. (URL: [Link])

  • Monoamine oxidase inhibitors - Clinical Gate. (2015-02-07). (URL: [Link])

  • Preclinical profile of befloxatone, a new reversible MAO-A inhibitor - PubMed. (URL: [Link])

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (URL: [Link])

  • Befloxatone - Wikipedia. (URL: [Link])

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (URL: [Link])

  • Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed. (URL: [Link])

  • Befloxatone, a new reversible and selective monoamine oxidase-A inhibitor. II. Pharmacological profile - PubMed. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • Monoamine Oxidase Assays - Cell Biolabs, Inc. (URL: [Link])

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. (URL: [Link])

  • Clinical pharmacology of befloxatone: a brief review - PubMed. (URL: [Link])

  • Monoamine Oxidase Assay Kit - Bio-Techne. (URL: [Link])

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (URL: [Link])

  • Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC - NIH. (2022-04-30). (URL: [Link])

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (URL: [Link])

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - Brieflands. (URL: [Link])

Sources

Safety Operating Guide

Navigating the Disposal of [2-(2-Morpholinoethoxy)phenyl]methylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of [2-(2--Morpholinoethoxy)phenyl]methylamine, a substituted phenylmethylamine derivative, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. [2-(2-Morpholinoethoxy)phenyl]methylamine is classified as a hazardous substance, primarily due to its corrosive nature.

A Safety Data Sheet (SDS) for a similar compound, [2-(2-Morpholinoethoxy)phenyl]methanol, indicates that it causes severe skin burns and eye damage.[1] The amine functional group in the target compound suggests a basic and corrosive character. Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[2]

Table 1: Hazard and Disposal Profile of this compound

PropertyDescriptionSource(s)
Primary Hazard Corrosive; causes severe skin burns and eye damage.[2]
GHS Pictograms Corrosion[2]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides.[2]
Recommended PPE Chemical-resistant gloves, safety goggles/face shield, lab coat.[2][3]
EPA Hazardous Waste Code Likely D002 (Corrosive Waste).[4][5][6]
Primary Disposal Method Collection by a licensed hazardous waste disposal company.[3][7]
Final Disposition Incineration at an approved waste disposal plant.[2][8]

The Principle of Segregation: The First Step in Safe Disposal

The cornerstone of proper laboratory waste management is the segregation of different waste streams to prevent dangerous reactions.[7][9] Waste containing this compound must be kept separate from other chemical wastes, particularly acids and strong oxidizing agents, with which it can react exothermically or violently.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound should not involve any in-lab chemical treatment or neutralization by untrained personnel. The amine's organic structure makes simple acid-base neutralization potentially hazardous, as it can generate heat and other byproducts. The recommended and safest approach is to prepare the waste for collection by a licensed environmental services company.[3]

Step 1: Container Selection

Select a waste container that is chemically compatible with organic amines. High-density polyethylene (HDPE) is generally a suitable choice for collecting this type of waste.[1][10] Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[3][11] The original chemical container is often the best option for waste accumulation.[11]

Step 2: Waste Collection

Carefully transfer the waste this compound, including any contaminated disposable labware (e.g., pipette tips, weighing boats), into the designated waste container.

  • For pure compound or concentrated solutions: Collect directly into the labeled waste container.

  • For dilute aqueous solutions: While amines are organic, their solutions may be collected as aqueous waste if permitted by your institution's Environmental Health and Safety (EHS) department. However, due to its hazardous nature, it is often preferable to collect it with the organic waste stream.

  • Contaminated Solids: Items such as gloves, absorbent pads used for small spills, and contaminated filter paper should be placed in a sealed bag and then into the solid chemical waste container.

Step 3: Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[7][9] The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard(s): "Corrosive"

  • The accumulation start date (the date the first drop of waste was added to the container)

  • The name of the principal investigator or laboratory contact

Step 4: Storage

Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[3] This area should be away from general traffic and incompatible chemicals.[3] Secondary containment, such as a larger bin or tray, is highly recommended to contain any potential leaks.[7]

Step 5: Arranging for Disposal

Contact your institution's EHS department to arrange for the collection of the hazardous waste. Do not pour chemical waste down the drain or discard it in the regular trash.[7] Professional hazardous waste disposal services are equipped to handle and transport the chemical waste safely to a permitted treatment, storage, and disposal facility (TSDF).[9]

Decontamination and Empty Container Disposal

Decontamination: Any non-disposable equipment, such as glassware, that has come into contact with this compound should be decontaminated. A triple rinse with a suitable solvent (e.g., water, followed by an alcohol like ethanol or isopropanol) is a standard procedure. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[11] Subsequent rinsates may be permissible for drain disposal, but this should be confirmed with your local EHS guidelines.

Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it is properly decontaminated, typically by triple rinsing.[11] After triple rinsing, the container's label should be defaced or removed before it can be disposed of as non-hazardous waste or recycled.[11]

Understanding the "Why": The Rationale Behind the Protocol

This stringent disposal protocol is dictated by the chemical's properties and regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste management.[12]

  • Corrosivity (EPA Waste Code D002): The primary driver for these procedures is the corrosive nature of the amine, which can cause severe tissue damage and react with other chemicals. This characteristic classifies it as a hazardous waste under RCRA.[4][5]

  • Thermal Decomposition: While morpholine derivatives are relatively stable, thermal decomposition at high temperatures (such as those in an incinerator) can produce hazardous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[13] Professional incineration facilities are designed to handle and scrub these toxic byproducts.

  • Environmental Protection: Improper disposal can lead to the contamination of soil and water, posing a threat to aquatic life and ecosystems.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) assess Assess Hazards (Review SDS - Corrosive) start->assess segregate Segregate Waste (Keep from Acids & Oxidizers) assess->segregate select_container Select Compatible Container (e.g., Labeled HDPE) collect Collect Waste (Liquid & Contaminated Solids) select_container->collect segregate->select_container label_waste Label Container Correctly ('Hazardous Waste', Name, Hazard) collect->label_waste store Store in Satellite Accumulation Area (Secondary Containment) label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (Licensed Waste Hauler) contact_ehs->disposal end_point Final Disposition (Incineration at TSDF) disposal->end_point

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure that their vital research and development activities are conducted with the highest commitment to safety and environmental stewardship.

References

  • Herriot-Watt University. (2016, November 18). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Heriot-Watt Research Portal. [Link]

  • Environmental Marketing Services. (n.d.). Effective Lab Chemical Waste Management. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists. Retrieved from [Link]

  • Chemtex Speciality Limited. (n.d.). Neutralizing Amine | Refinery Chemicals. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Retrieved from [Link]

  • AIChE. (2018). Thermal Degradation of Morpholine for CO2 Capture. AIChE Proceedings. [Link]

  • Ezi-action® Drumpumps. (n.d.). HDPE Chemical Resistance Chart. Retrieved from [Link]

  • Professional Plastics. (2015, December 9). HDPE Chemical Compatibility & Resistance Chart. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]

  • CHIMIART. (n.d.). Neutralizing Amine. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Yin, J. N., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture. Journal of Environmental Informatics Letters, 2(2), 57-69. [Link]

  • EIEPD. (n.d.). Neutralizing Amine. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]

  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical Waste Disposal Guidelines. [Link]

Sources

A Senior Application Scientist's Guide to Handling [2-(2-Morpholinoethoxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. The handling of specialized chemical reagents like [2-(2-Morpholinoethoxy)phenyl]methylamine demands a protocol that is not just procedural, but also deeply rooted in a causal understanding of the material's properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to establish a self-validating system of safe operation.

Hazard Assessment: Understanding the Risks

This compound is classified as a corrosive material.[1] A thorough understanding of its potential hazards is the foundational step for creating a safe handling plan. The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating the substance with the highest degree of respect.[1][2]

Key hazards include:

  • Corrosivity: The primary danger is its corrosive nature. Direct contact can cause severe skin burns and serious eye damage.[3]

  • Ingestion Hazard: If swallowed, it can cause severe swelling and damage to delicate tissues, with a significant danger of perforation of the stomach or esophagus.[1][2] Inducing vomiting is contraindicated.[1]

  • Inhalation Hazard: Inhaling mists, vapors, or sprays may cause respiratory irritation.[1][3]

Hazard ClassificationCategoryDescription
Skin Corrosion / Irritation Category 1BCauses severe skin burns and eye damage.[3]
Serious Eye Damage / Irritation Category 1Causes serious eye damage.[3]
Specific Target Organ Toxicity Category 3May cause respiratory irritation.[3]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is non-negotiable. Each component serves a specific purpose, and its correct use is paramount.

Eye and Face Protection
  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Best Practice: Due to the corrosive nature and risk of splashes, a full-face shield must be worn over safety goggles. This provides a crucial secondary barrier, protecting the entire face.

Skin and Body Protection
  • Gloves: Wear protective gloves.[1] Nitrile gloves are a common standard, but it is critical to consult the glove manufacturer's specifications for breakthrough time and permeability for this specific chemical class. Always inspect gloves for tears or punctures before use.[2] Contaminated gloves must be removed immediately using proper technique and disposed of as hazardous waste.

  • Protective Clothing: A chemically resistant lab coat is mandatory. For procedures with a higher risk of splashing, such as transfers of larger quantities, a chemically impervious apron should be worn over the lab coat. All contaminated clothing must be removed immediately, and the affected skin rinsed thoroughly.[1]

Respiratory Protection

The primary method of respiratory protection is an engineering control, not a mask. All handling of this compound must be conducted inside a certified chemical fume hood.[1] This ensures that any vapors or aerosols are contained and exhausted safely. If a fume hood is non-operational or in the event of a significant spill outside of containment, a NIOSH-approved respirator with the appropriate cartridge would be required for emergency response.

Operational Plan: From Storage to Use

A safe workflow minimizes exposure at every step.

Working Environment
  • Chemical Fume Hood: All weighing, transferring, and reaction setup must occur within a properly functioning chemical fume hood.[1]

  • Ventilation: Ensure the laboratory is well-ventilated.[1]

  • Emergency Equipment: An accessible and recently tested safety shower and eyewash station are mandatory in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye/face protection).

  • Chemical Handling:

    • Retrieve the container from its storage location, which should be a dry, cool, and well-ventilated corrosives area.[1][2]

    • Place the container in the fume hood.

    • Carefully open the container. Avoid creating dust or splashes.

    • Use appropriate tools (e.g., spatula, pipette) to transfer the required amount.

    • Securely close the container immediately after use.

  • Post-Handling:

    • Thoroughly wash hands, face, and any exposed skin after handling is complete.[1]

    • Clean any contaminated surfaces within the fume hood.

  • PPE Doffing: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first, then face shield, then lab coat).

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat / Apron Don2 2. Safety Goggles & Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (peel off) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat / Apron Doff2->Doff3 End Exit Lab Doff3->End Start Enter Lab Start->Don1

Caption: PPE Donning and Doffing Workflow.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle.

Waste Segregation and Collection
  • Designation: All materials that come into direct contact with this compound, including empty containers, used gloves, contaminated paper towels, and pipette tips, must be treated as hazardous waste.

  • Container: Use a designated, properly labeled, and sealed hazardous waste container. The label should clearly state "Hazardous Waste," "Corrosive," and list the chemical name.

  • Procedure:

    • Collect all waste directly in the designated container, which should be kept in a secondary containment tray within or near the fume hood.

    • Do not mix this waste with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

    • Keep the waste container closed when not in use.

Final Disposal
  • Arrange for pickup and disposal through your institution's EHS department. All waste must be disposed of at an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Disposal_Workflow Start Experiment Complete Step1 Segregate Contaminated Items (Gloves, Tips, Containers) Start->Step1 Step2 Place in Labeled Hazardous Waste Container Step1->Step2 Corrosive Waste Stream Step3 Ensure Container is Sealed and in Secondary Containment Step2->Step3 Step4 Store in Satellite Accumulation Area Step3->Step4 End Schedule EHS Pickup for Approved Disposal Plant Step4->End

Caption: Hazardous Waste Disposal Workflow.

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing.[1] Rinse the affected skin with water or shower for at least 15 minutes. Call a physician immediately.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Immediately call a poison center or doctor.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[1]

  • Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a physician immediately.[1]

References

  • Safety Data Sheet for 8058 ; Castro Composites. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Morpholinoethoxy)phenyl]methylamine
Reactant of Route 2
Reactant of Route 2
[2-(2-Morpholinoethoxy)phenyl]methylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.